4-Bromo-2-chloro-1-fluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTIWGBQCVYTQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393481 | |
| Record name | 4-Bromo-2-chloro-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60811-21-4 | |
| Record name | 4-Bromo-2-chloro-1-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60811-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chlorofluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060811214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-chloro-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chlorofluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzene, 4-bromo-2-chloro-1-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-bromo-2-chloro-1-fluorobenzene, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document outlines the synthetic route, provides detailed experimental protocols, and presents relevant quantitative data.
Introduction
This compound is a substituted aromatic halide of significant interest in organic synthesis. Its trifunctionalized ring system serves as a versatile building block for the introduction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The targeted synthesis of this specific isomer requires a strategic approach to ensure regiochemical control. The most established and reliable method for the synthesis of this compound is via a two-step process commencing with the bromination of o-chloroaniline, followed by a Balz-Schiemann reaction to introduce the fluorine atom.
Core Synthesis Pathway
The synthesis of this compound is achieved through the following two key transformations:
-
Step 1: Bromination of o-Chloroaniline: The initial step involves the electrophilic aromatic substitution of o-chloroaniline to produce the intermediate, 4-bromo-2-chloroaniline.
-
Step 2: Balz-Schiemann Reaction: The synthesized 4-bromo-2-chloroaniline then undergoes diazotization followed by a fluoro-dediazoniation (the Balz-Schiemann reaction) to yield the final product, this compound.
The overall synthetic scheme is depicted below:
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-chloroaniline
This procedure details the bromination of o-chloroaniline to yield 4-bromo-2-chloroaniline.[1][2]
Materials:
-
o-Chloroaniline
-
Potassium bromide (KBr)
-
ZnAl-BrO3--Layered Double Hydroxides (LDHs)
-
Acetic acid (AcOH)
-
Water (H2O)
-
Dichloromethane (CH2Cl2)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a 50 mL three-necked flask, dissolve 254 mg (2 mmol) of o-chloroaniline and 143 mg (1.2 mmol) of potassium bromide in 10 mL of a 9:1 (v/v) mixture of acetic acid and water.
-
Place the flask in a constant temperature magnetic stirring water bath at 30°C.
-
Over the first 15 minutes, slowly add 1.8 g (1.8 mmol) of ZnAl-BrO3--LDHs in batches.
-
Stir the reaction mixture for 1 hour at 30°C.
-
After the reaction is complete, extract the organic phase with dichloromethane.
-
Combine the organic phases and purify by column chromatography on silica gel using a 10:1 mixture of petroleum ether and ethyl acetate as the eluent.
-
Remove the solvent by vacuum distillation to obtain the pure product.
Step 2: Synthesis of this compound via Balz-Schiemann Reaction
Materials:
-
4-Bromo-2-chloroaniline
-
Sodium nitrite (NaNO2)
-
Fluoroboric acid (HBF4)
-
Hydrochloric acid (HCl, concentrated)
-
Water (H2O)
-
An inert solvent (e.g., hexane or chlorobenzene)
-
Diatomaceous earth (optional)
Procedure:
Part A: Diazotization
-
In a suitable reaction vessel, prepare a solution of 4-bromo-2-chloroaniline in aqueous hydrochloric acid.
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C to ensure complete formation of the diazonium salt.
Part B: Formation and Decomposition of the Diazonium Tetrafluoroborate Salt
-
To the cold diazonium salt solution, slowly add a stoichiometric amount of cold fluoroboric acid (HBF4).
-
The aryldiazonium tetrafluoroborate salt will precipitate out of the solution.
-
Filter the precipitate under vacuum and wash it with cold water, followed by a cold, low-polarity solvent (e.g., cold diethyl ether or ethanol) to remove impurities.
-
Carefully dry the isolated diazonium tetrafluoroborate salt. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
-
In a sealed tube, suspend the dry aryldiazonium tetrafluoroborate (0.5 mmol) in an inert solvent such as hexane or chlorobenzene (2-4 mL).[4]
-
Heat the mixture with vigorous stirring at a temperature ranging from 60-90°C until the solid completely disappears.[4]
-
After the reaction is complete, quench the reaction mixture with a few drops of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final product, this compound.[4]
Data Presentation
The following table summarizes the quantitative data for the synthesis of the intermediate and the physical properties of the final product.
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 4-Bromo-2-chloroaniline | o-Chloroaniline | KBr, ZnAl-BrO3--LDHs | AcOH:H2O (9:1) | 1 hour | 30 | 78 | Not Specified | [1][2] |
| This compound | 4-Bromo-2-chloroaniline | NaNO2, HBF4 | Hexane or Chlorobenzene | Not Specified | 60-90 | Not Specified for this specific reaction | >98.0 (GC) | [4] |
Physical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C6H3BrClF | [5] |
| Molecular Weight | 209.44 g/mol | [5] |
| Boiling Point | 194 °C (lit.) | [5] |
| Density | 1.727 g/mL at 25 °C (lit.) | [5] |
| Refractive Index | n20/D 1.553 (lit.) | [5] |
| Assay | 99% | [5] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Conclusion
The synthesis of this compound is effectively achieved through a two-step sequence involving the bromination of o-chloroaniline followed by a Balz-Schiemann reaction. While the bromination step is well-documented with a reported yield of 78%, a specific, detailed protocol with yield for the subsequent Balz-Schiemann reaction for this particular substrate requires further investigation for optimization. The general procedures provided herein offer a solid foundation for researchers to produce this valuable synthetic intermediate. Careful handling of the potentially explosive diazonium salt intermediate is paramount for the safe execution of this synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Solved Part D: Synthesis of 4-Bromo-2-chloroaniline from | Chegg.com [chegg.com]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-溴-2-氯-1-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Technical Guide to 4-Bromo-2-chloro-1-fluorobenzene
This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of 4-Bromo-2-chloro-1-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Properties
This compound is a halogenated aromatic hydrocarbon.[1] At room temperature, it typically appears as a clear to pale yellow liquid. Its chemical structure consists of a benzene ring substituted with bromine, chlorine, and fluorine atoms.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClF | [2] |
| Molecular Weight | 209.44 g/mol | [2] |
| CAS Number | 60811-21-4 | [3] |
| Appearance | Clear yellow liquid | |
| Boiling Point | 194 °C (lit.) | [4] |
| Density | 1.727 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index (n20/D) | 1.553 (lit.) | [3] |
| Flash Point | 89 °C (192.2 °F) - closed cup | [3] |
| Solubility | Sparingly soluble in water | |
| InChI Key | CJTIWGBQCVYTQE-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)F | [5][2] |
Experimental Protocols
a) Synthesis of this compound via Sandmeyer Reaction
A common method for the synthesis of aryl halides from anilines is the Sandmeyer reaction. A detailed protocol for a similar compound, 1-Bromo-4-chloro-2-fluorobenzene, is described and can be adapted.[6]
-
Step 1: Diazotization of the Aniline Precursor:
-
The corresponding aniline derivative (e.g., 2-chloro-4-fluoroaniline) is dissolved in an acidic solution, typically aqueous hydrobromic acid (HBr).[6]
-
The solution is cooled to a low temperature, typically between -10 °C and 0 °C.[6]
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled aniline solution. This reaction forms the diazonium salt. The temperature is maintained during this addition.[6]
-
-
Step 2: Sandmeyer Reaction (Halogen Exchange):
-
In a separate vessel, a solution of copper(I) bromide (CuBr) in HBr is prepared.[6]
-
The freshly prepared, cold diazonium salt solution is then added portion-wise to the CuBr solution.[6]
-
The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure the completion of the reaction, which is often indicated by the cessation of nitrogen gas evolution.[6]
-
-
Step 3: Work-up and Purification:
-
The reaction mixture is extracted with an organic solvent, such as ethyl acetate.[6]
-
The combined organic layers are washed with water and a saturated brine solution to remove any remaining inorganic impurities.[6]
-
The organic layer is dried over an anhydrous drying agent like sodium sulfate.[6]
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The crude product is then purified, typically by column chromatography, to yield the pure this compound.[6]
-
b) Determination of Physicochemical Properties
-
Boiling Point: The boiling point can be determined by distillation. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.
-
Density: The density is typically measured using a pycnometer or a digital density meter at a specified temperature, such as 25 °C.[3][4]
-
Refractive Index: The refractive index is determined using a refractometer, which measures the extent to which light is bent when it passes through the liquid sample.[3]
Applications in Organic Synthesis
This compound is a versatile building block in organic synthesis, particularly for the preparation of pharmaceutical and agrochemical compounds.[5] Its utility stems from the differential reactivity of the halogen substituents, which allows for selective participation in various cross-coupling reactions. It can be used in the preparation of other chemical intermediates, such as 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[4]
The following diagram illustrates a typical experimental workflow for a synthesis reaction involving this compound.
Safety and Handling
This compound is classified as a combustible liquid and is harmful if swallowed.[3][7] It can cause skin irritation.[7] It is also considered very toxic to aquatic life with long-lasting effects.[7]
-
Handling: Use in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield.[3][9] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from heat, sparks, and open flames.[9]
-
First Aid:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[9]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[9]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
If swallowed: Clean mouth with water and get medical attention.[9]
-
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[7][9]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C6H3BrClF | CID 3543065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 99 60811-21-4 [sigmaaldrich.com]
- 4. This compound | 60811-21-4 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Bromo-2-chloro-1-fluorobenzene
CAS Number: 60811-21-4
This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-1-fluorobenzene, a key halogenated aromatic compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis, applications, and safety protocols.
Physicochemical Properties
This compound is a versatile intermediate in organic synthesis, appearing as a colorless to light yellow liquid.[1][2] Its unique substitution pattern of three different halogens on the benzene ring imparts specific reactivity and properties, making it a valuable building block in various chemical industries.[3][4]
| Property | Value | References |
| Molecular Formula | C₆H₃BrClF | [1][5][6] |
| Molecular Weight | 209.44 g/mol | [5][6][7] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 194 °C (lit.) | [8][9][10] |
| Density | 1.727 g/mL at 25 °C (lit.) | [8][9] |
| Refractive Index | n20/D 1.553 (lit.) | [8][9] |
| Flash Point | 89 °C (192.2 °F) - closed cup | [7] |
| Solubility | Sparingly soluble in water.[2] Soluble in organic solvents.[1] | [1][2] |
| InChI Key | CJTIWGBQCVYTQE-UHFFFAOYSA-N | [1][5][6] |
| SMILES | ClC1=C(F)C=CC(Br)=C1 | [1][6] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Data Source / Details | References |
| ¹H NMR | Spectrum available. | [5][10][11] |
| ¹³C NMR | Spectrum available. | [5][10] |
| ¹⁹F NMR | Spectrum available. | [5] |
| Mass Spectrometry (GC-MS) | NIST Number: 340451. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak. | [5][12] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available. | [5] |
| Raman Spectroscopy | FT-Raman spectrum available. | [5] |
Synthesis and Reactivity
Synthesis
A common method for synthesizing polysubstituted aromatic compounds like this compound is through the Sandmeyer reaction.[4] This classical approach involves the diazotization of a corresponding aniline, followed by a copper-catalyzed halide substitution. For instance, the synthesis of the related isomer 1-Bromo-4-chloro-2-fluorobenzene starts from 4-Chloro-2-fluoroaniline.[13]
Reactivity
The differential reactivity of the carbon-halogen bonds is a key feature of this molecule. It is widely used in cross-coupling reactions, such as Suzuki couplings, where the bromo-substituent is typically more reactive than the chloro-substituent under specific catalytic conditions.[3][14] This selective reactivity allows it to serve as a versatile building block for constructing more complex molecules.[4]
Applications
This compound is a significant intermediate in several high-value manufacturing sectors.
-
Pharmaceutical Synthesis : It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Its structure is incorporated into molecules targeting a range of therapeutic areas, including anti-cancer agents and treatments for neurological disorders.[3][15] For example, it is used in the preparation of selective estrogen receptor degraders for breast cancer treatment and precursors for compounds with antidepressant effects.[14][15]
-
Agrochemicals : This compound is utilized in the formulation of modern herbicides and pesticides.[2][3] The inclusion of multiple halogens can enhance the efficacy and biological activity of the final agrochemical product.
-
Material Science : Due to its unique electronic properties, it is employed in the development of advanced materials, including specialty polymers and coatings, to improve performance and durability.[3]
Experimental Protocols
Example Protocol: Synthesis of a Biaryl via Suzuki Coupling
This protocol is a representative example of how this compound is used in a cross-coupling reaction.
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition : Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.
-
Reaction Execution : Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[5][7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[5][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[16] |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects.[5][7] |
Precautionary Statements :
-
Prevention : Wear protective gloves, clothing, and eye/face protection.[16] Wash skin thoroughly after handling.[16] Avoid release to the environment. Keep away from heat, sparks, and open flames.[16]
-
Response : If swallowed, call a poison center or doctor.[16] If on skin, wash with plenty of soap and water.[16] If in eyes, rinse cautiously with water for several minutes.[16]
-
Storage : Store in a well-ventilated place. Keep cool.
-
Disposal : Dispose of contents/container to an approved waste disposal plant.
It is imperative to handle this chemical in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17] An emergency eyewash and safety shower should be readily accessible.[16]
References
- 1. CAS 60811-21-4: this compound [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 60811-21-4 | Benchchem [benchchem.com]
- 5. This compound | C6H3BrClF | CID 3543065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS 60811-21-4 [matrix-fine-chemicals.com]
- 7. This compound 99 60811-21-4 [sigmaaldrich.com]
- 8. This compound | 60811-21-4 [chemicalbook.com]
- 9. 4-溴-2-氯-1-氟苯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound(60811-21-4) 1H NMR spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. ossila.com [ossila.com]
- 16. fishersci.com [fishersci.com]
- 17. echemi.com [echemi.com]
An In-Depth Technical Guide to the 13C NMR Spectral Data of 4-Bromo-2-chloro-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-2-chloro-1-fluorobenzene. It includes tabulated spectral data, detailed experimental protocols, and an illustrative diagram to aid in the interpretation of substituent effects on the carbon chemical shifts.
13C NMR Spectral Data
The 13C NMR spectrum of this compound presents six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts are influenced by the electronic effects of the three different halogen substituents (Fluorine, Chlorine, and Bromine).
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (C-F) | 158.5 (d, J = 250.3 Hz) |
| C2 (C-Cl) | 122.9 (d, J = 22.5 Hz) |
| C3 (C-H) | 131.9 (d, J = 6.3 Hz) |
| C4 (C-Br) | 114.8 (d, J = 2.5 Hz) |
| C5 (C-H) | 134.1 (d, J = 8.8 Hz) |
| C6 (C-H) | 117.9 (d, J = 25.0 Hz) |
Note: The assignments are based on predictive models and known substituent effects. The doublet (d) multiplicity and coupling constants (J) are due to coupling with the 19F nucleus.
Experimental Protocol for 13C NMR Spectroscopy
The acquisition of 13C NMR spectra for aromatic compounds like this compound follows a standardized procedure to ensure data accuracy and reproducibility.
Sample Preparation:
A solution of the analyte is prepared by dissolving approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Parameters:
The 13C NMR spectrum is typically recorded on a high-resolution NMR spectrometer operating at a magnetic field strength of 7.05 T to 14.1 T, corresponding to a 13C resonance frequency of 75 to 150 MHz. Standard instrument parameters include:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is used.
-
Decoupling: Broadband proton decoupling, such as Waltz-16, is employed to simplify the spectrum by removing C-H couplings, resulting in single sharp peaks for each carbon atom (unless coupled to other nuclei like 19F).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds between pulses is used to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although routine 13C spectra are generally not quantitative.[1][2]
-
Number of Scans (ns): Due to the low natural abundance of the 13C isotope (1.1%), a large number of scans (from several hundred to several thousand) are accumulated to achieve an adequate signal-to-noise ratio.[2]
-
Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).
Interpretation of Substituent Effects
The chemical shifts of the carbon atoms in the benzene ring are significantly influenced by the electronic properties of the fluorine, chlorine, and bromine substituents. These effects can be rationalized by considering their inductive and resonance contributions.
The following diagram illustrates the logical relationship of these substituent effects on the carbon chemical shifts.
Caption: Substituent effects on 13C NMR shifts.
This guide provides a foundational understanding of the 13C NMR spectral characteristics of this compound, which is essential for its identification, characterization, and application in scientific research and drug development.
References
Introduction: The Role of FT-IR in the Structural Elucidation of Complex Halogenated Aromatics
An In-Depth Technical Guide to the FT-IR Analysis of 4-Bromo-2-chloro-1-fluorobenzene
This compound is a polysubstituted aromatic compound of significant interest in synthetic chemistry and materials science. Its utility often hinges on the precise arrangement of its halogen substituents on the benzene ring. Verifying this substitution pattern and confirming the compound's identity is a critical step in any research or development workflow. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. This technique probes the vibrational modes of a molecule, which are directly related to its bonding and overall structure.
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of spectral data. It provides a comprehensive framework for understanding the FT-IR analysis of this compound, explaining the causal relationships between molecular structure and spectral features, detailing a robust experimental protocol, and offering insights into accurate spectral interpretation.
Theoretical Foundation: Predicting the Vibrational Landscape
The FT-IR spectrum of an organic molecule is a unique fingerprint derived from the vibrations of its chemical bonds. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes.[1] In the case of this compound (C₆H₃BrClF), this equates to 30 possible vibrational modes. While not all of these will be infrared active or easily resolved, understanding the characteristic frequencies of the key functional groups is paramount for accurate spectral assignment.
-
Aromatic C-H and C=C Vibrations: The presence of the benzene ring is typically confirmed by several characteristic absorptions. Aromatic C-H stretching vibrations appear at wavenumbers slightly above 3000 cm⁻¹, a region distinct from the C-H stretching of alkanes which occurs below 3000 cm⁻¹.[2][3] Additionally, the stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of sharp peaks in the 1600-1400 cm⁻¹ region.[4][5][6]
-
Carbon-Halogen (C-X) Stretching Vibrations: The C-X bonds are the most diagnostic features for this specific molecule. The position of these absorption bands is heavily influenced by the mass of the halogen atom. As we move down the group, the bond becomes weaker and the atomic mass increases, causing the vibrational frequency to decrease.
-
C-F Stretch: This is the strongest and shortest of the carbon-halogen bonds, and consequently, it absorbs at the highest frequency, typically in the 1400-1000 cm⁻¹ range.[7][8]
-
C-Cl Stretch: The C-Cl stretch is found at a lower wavenumber, generally between 850-550 cm⁻¹.[7][9]
-
C-Br Stretch: The C-Br bond is weaker still, with its stretching vibration appearing below 690 cm⁻¹.[7][9]
-
-
Substitution Pattern and Out-of-Plane Bending: The substitution pattern on the benzene ring strongly influences the C-H out-of-plane (oop) bending vibrations, which appear in the 900-675 cm⁻¹ region.[2] The specific pattern of these bands can provide crucial evidence for the 1,2,4-trisubstitution arrangement of the halogens and hydrogens on the ring.
Experimental Protocol: A Self-Validating Approach to Data Acquisition
The quality of an FT-IR spectrum is fundamentally dependent on the methodology used for its acquisition. The following protocol is designed to be self-validating, ensuring reproducibility and accuracy. Attenuated Total Reflectance (ATR) is the chosen technique due to its minimal sample preparation and excellent sample-to-sample consistency.[10][11]
Experimental Workflow Diagram
Caption: FT-IR Analysis Workflow using the ATR Technique.
Step-by-Step Methodology
-
Instrument Preparation & Setup:
-
Rationale: To ensure the instrument is performing optimally and to establish a stable baseline.
-
Procedure: Power on the FT-IR spectrometer and allow the source and detector to stabilize for at least 30 minutes. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which absorb strongly in the infrared region.
-
-
ATR Crystal Cleaning:
-
Rationale: To prevent cross-contamination and ensure that the background spectrum is representative of the instrument and environment only.
-
Procedure: Thoroughly clean the surface of the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropanol or acetone, using a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
Rationale: The background scan measures the spectrum of the instrument and the ambient environment. This is later ratioed against the sample spectrum to produce the final absorbance spectrum, effectively removing instrument and atmospheric signals.
-
Procedure: With the clean, empty ATR accessory in place, collect a background spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Rationale: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal.
-
Procedure: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, use the pressure clamp to apply firm, even pressure to ensure intimate contact.
-
-
Sample Spectrum Acquisition:
-
Rationale: This is the measurement of the sample itself.
-
Procedure: Using the same acquisition parameters as the background scan, collect the sample spectrum.
-
-
Data Processing:
-
Rationale: Raw data must be processed to be interpretable.
-
Procedure: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance spectrum. Apply an ATR correction (if available) to account for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to ensure all peaks originate from a flat baseline.
-
Spectral Interpretation and Data Summary
The interpretation of the resulting spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule. Based on established literature values and spectral databases, the following table summarizes the expected characteristic peaks for this compound.[12]
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Reference |
| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | [2][3][4] |
| 1600 - 1585 | Medium | Aromatic C=C Ring Stretch | [2][6] |
| 1500 - 1400 | Medium to Strong | Aromatic C=C Ring Stretch | [2][6] |
| 1400 - 1000 | Strong | C-F Stretch | [7][8] |
| 850 - 550 | Medium to Strong | C-Cl Stretch | [7][9] |
| < 690 | Medium to Strong | C-Br Stretch | [7][9] |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending | [2] |
Analysis: The most critical region for confirming the identity of this specific isomer is the fingerprint region (< 1500 cm⁻¹). Here, the strong C-F stretch will be prominent, alongside the C-Cl and C-Br stretches at lower frequencies. The unique combination and exact positions of these C-X stretching bands, coupled with the specific pattern of the C-H out-of-plane bending bands, provide a definitive fingerprint for this compound. For ultimate confidence, the acquired spectrum should be compared against a verified reference spectrum from an authoritative database, such as those available through PubChem or the NIST Chemistry WebBook.[12][13]
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the theoretical underpinnings of its vibrational modes and employing a meticulous, self-validating experimental protocol, researchers can acquire high-fidelity spectra. The subsequent analysis, focusing on the characteristic aromatic, carbon-halogen, and out-of-plane bending regions, allows for unambiguous confirmation of the compound's identity and substitution pattern, ensuring the integrity of downstream applications in research and drug development.
References
- 1. Molecular vibration - Wikipedia [en.wikipedia.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. brainly.com [brainly.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. jascoinc.com [jascoinc.com]
- 12. This compound | C6H3BrClF | CID 3543065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Bromo-4-chloro-2-fluorobenzene [webbook.nist.gov]
Mass spectrometry fragmentation of 4-Bromo-2-chloro-1-fluorobenzene
An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-Bromo-2-chloro-1-fluorobenzene
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for this compound (C₆H₃BrClF). As a halogenated aromatic compound, its fragmentation is governed by the inherent stability of the aromatic ring, the relative strengths of the carbon-halogen bonds, and the characteristic isotopic patterns of bromine and chlorine. This document is intended to serve as an essential resource for researchers, analytical chemists, and drug development professionals utilizing mass spectrometry for the structural elucidation and characterization of complex halogenated molecules. We will explore the primary fragmentation mechanisms, predict the major fragment ions, and provide a validated experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to Electron Ionization and Aryl Halide Fragmentation
Electron Ionization (EI) is a hard ionization technique that utilizes a high-energy electron beam (typically 70 eV) to induce ionization in a sample molecule.[1] This process not only forms a molecular ion radical cation ([M]•⁺) but also imparts significant internal energy, leading to extensive and reproducible fragmentation.[1] For aromatic compounds, the stable ring structure often results in a prominent molecular ion peak.[2]
In the case of halogenated benzenes, the fragmentation is highly influenced by the nature of the halogen substituents. The process is initiated by the removal of an electron, typically from the π-system of the benzene ring or a non-bonding orbital of a halogen, to form the molecular ion. Subsequent fragmentation is dictated by the relative bond dissociation energies of the carbon-halogen bonds (C-F > C-Cl > C-Br > C-I). The weakest bond is typically cleaved first, leading to the loss of a halogen radical.
For this compound, the C-Br bond is the most labile, followed by the C-Cl bond, and finally the highly stable C-F bond. This hierarchy is the primary determinant of the fragmentation cascade.
The Molecular Ion: A Complex Isotopic Signature
A key feature in the mass spectrum of this compound is the distinctive isotopic cluster of its molecular ion. This pattern arises from the natural abundance of the major isotopes of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[3][4]
The combination of one bromine and one chlorine atom results in a characteristic cluster of three main peaks: [M]•⁺, [M+2]•⁺, and [M+4]•⁺.
-
[M]•⁺: Composed of the lightest isotopes (C₆H₃⁷⁹Br³⁵ClF).
-
[M+2]•⁺: A composite peak arising from molecules containing one heavier isotope (C₆H₃⁸¹Br³⁵ClF and C₆H₃⁷⁹Br³⁷ClF).
-
[M+4]•⁺: Composed of the heaviest isotopes (C₆H₃⁸¹Br³⁷ClF).
The relative intensities of these peaks can be predicted from the isotopic abundances, resulting in a unique signature that confirms the elemental composition of the ion.[5]
Primary Fragmentation Pathways
Upon formation of the molecular ion radical cation, fragmentation proceeds via pathways that generate the most stable daughter ions.
Pathway A: Loss of Bromine Radical (Preferred Pathway)
Given that the C-Br bond is the weakest, the most favorable initial fragmentation step is the homolytic cleavage of this bond to release a bromine radical (•Br). This results in the formation of a chlorofluorophenyl cation.
[C₆H₃BrClF]•⁺ → [C₆H₃ClF]⁺ + •Br
This fragment, [M-Br]⁺, will itself exhibit an isotopic pattern due to the chlorine atom, with peaks at m/z 129 (for ³⁵Cl) and 131 (for ³⁷Cl) in an approximate 3:1 intensity ratio.[3]
Pathway B: Loss of Chlorine Radical
A less probable, but still possible, initial fragmentation is the loss of a chlorine radical (•Cl).
[C₆H₃BrClF]•⁺ → [C₆H₃BrF]⁺ + •Cl
The resulting bromofluorophenyl cation, [M-Cl]⁺, will show a prominent isotopic doublet due to the bromine atom, with peaks of nearly equal intensity at m/z 173 (for ⁷⁹Br) and 175 (for ⁸¹Br).[6]
Secondary and Tertiary Fragmentation
The primary fragment ions undergo further dissociation to produce a cascade of smaller ions. The stable aromatic structure often fragments through the loss of small, neutral molecules like acetylene (C₂H₂) or hydrogen cyanide (HCN) if nitrogen were present. For this compound, the following steps are predicted:
-
From [C₆H₃ClF]⁺ (m/z 129/131): This ion can subsequently lose a chlorine atom to form [C₆H₃F]⁺ (m/z 95) or lose a molecule of acetylene (C₂H₂) to form [C₄HClF]⁺ (m/z 103/105).
-
From [C₆H₃BrF]⁺ (m/z 173/175): This ion can lose a bromine atom to yield the same [C₆H₃F]⁺ ion (m/z 95) or lose acetylene to form [C₄HBrF]⁺ (m/z 147/149).
The following diagram illustrates the dominant fragmentation cascade, originating from the preferential loss of the bromine radical.
Summary of Predicted Fragment Ions
The following table summarizes the key ions anticipated in the EI mass spectrum of this compound. The m/z values correspond to the most abundant isotopes (⁷⁹Br, ³⁵Cl).
| m/z (Isotopic Cluster) | Proposed Fragment Ion | Formula | Notes on Formation |
| 208, 210, 212 | Molecular Ion | [C₆H₃BrClF]•⁺ | The intact molecule minus one electron. Exhibits a characteristic M, M+2, M+4 pattern. |
| 173, 175 | [M-Cl]⁺ | [C₆H₃BrF]⁺ | Formed by the loss of a chlorine radical from the molecular ion. |
| 129, 131 | [M-Br]⁺ | [C₆H₃ClF]⁺ | Formed by the loss of a bromine radical from the molecular ion. Expected to be a major fragment. |
| 103, 105 | [M-Br-C₂H₂]⁺ | [C₄HClF]⁺ | Formed by the loss of acetylene from the [M-Br]⁺ ion. |
| 95 | [M-Br-Cl]⁺ | [C₆H₃F]⁺ | Formed by the sequential loss of bromine and chlorine radicals. |
Experimental Protocol: GC-MS Analysis
This protocol provides a robust method for acquiring a high-quality EI mass spectrum of this compound.
Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization source.
-
Capillary Column: Agilent HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
Sample Preparation
-
Prepare a 100 ppm stock solution of this compound in a high-purity solvent (e.g., hexane or ethyl acetate).
-
Perform a serial dilution to create a working standard of 1-10 ppm.
-
Transfer 1 mL of the working standard into a 2 mL autosampler vial.
GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Split Ratio | 20:1 | Prevents column overloading while maintaining good peak shape. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures reproducible retention times. |
| GC Oven | ||
| Initial Temperature | 60 °C | Allows for focusing of the analyte at the head of the column. |
| Hold Time | 2 min | |
| Temperature Ramp | 15 °C/min to 280 °C | Provides good separation from potential impurities. |
| Final Hold Time | 5 min | Ensures elution of any less volatile compounds. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard for generating fragment-rich spectra for structural ID. |
| Ionization Energy | 70 eV | Maximizes fragmentation and ensures library-comparable spectra. |
| Source Temperature | 230 °C | Reduces contamination and peak tailing. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Mass Range | m/z 40 - 350 | Covers the molecular ion and all expected fragments. |
| Scan Speed | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |
The workflow for this protocol is outlined in the diagram below.
Conclusion
The mass spectrometry fragmentation of this compound is a predictable process governed by fundamental principles of chemical stability and isotopic distribution. The EI spectrum is expected to be characterized by a complex molecular ion cluster at m/z 208/210/212 and a dominant fragment series initiated by the facile cleavage of the C-Br bond. By understanding these fragmentation pathways and employing the validated GC-MS protocol provided, researchers can confidently identify and characterize this compound in complex matrices.
References
- 1. rroij.com [rroij.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. youtube.com [youtube.com]
Solubility of 4-Bromo-2-chloro-1-fluorobenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-Bromo-2-chloro-1-fluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on theoretical solubility principles, predicted solubility in a range of common organic solvents, and detailed experimental protocols for determining solubility.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. This compound is a substituted benzene molecule. The presence of halogen atoms (bromine, chlorine, and fluorine) increases the molecule's molecular weight and introduces some polarity. However, the overall character of the molecule remains relatively nonpolar due to the large, nonpolar benzene ring.
Therefore, it is anticipated that this compound will exhibit greater solubility in nonpolar or weakly polar organic solvents and will be sparingly soluble or insoluble in highly polar solvents such as water.
Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound in a variety of common organic solvents, based on their respective polarities. It is crucial to note that these are predictions and should be confirmed through experimental measurement.
| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale |
| Hexane | Nonpolar | High | "Like dissolves like" - both are nonpolar. |
| Toluene | Nonpolar | High | "Like dissolves like" - both are aromatic and nonpolar. |
| Diethyl Ether | Weakly Polar | High | Ether's slight polarity should not significantly hinder the dissolution of the largely nonpolar solute. |
| Dichloromethane | Weakly Polar | High | A good solvent for many organic compounds with a range of polarities. |
| Chloroform | Weakly Polar | High | Similar to dichloromethane, it is a versatile solvent for many organic compounds. |
| Ethyl Acetate | Moderately Polar | Moderate | The ester group introduces polarity which may slightly reduce solubility compared to nonpolar solvents. |
| Acetone | Moderately Polar | Moderate | The ketone group's polarity may limit the solubility of the nonpolar solute. |
| Isopropanol | Polar | Low to Moderate | The hydroxyl group and its ability to hydrogen bond will likely result in lower solubility. |
| Ethanol | Polar | Low | The high polarity and hydrogen bonding of ethanol are unfavorable for dissolving a nonpolar solute. |
| Methanol | Polar | Low | As the most polar alcohol listed, it is expected to be a poor solvent for this compound. |
| Water | Highly Polar | Insoluble | The high polarity and strong hydrogen bonding network of water make it a very poor solvent for nonpolar organic compounds.[1] |
Experimental Protocol for Solubility Determination: The Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid compound in a liquid solvent.[2][3][4][5] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Apparatus
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Conical flask or sealed vials
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating mantle
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Oven
Experimental Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled bath set to the desired temperature.
-
Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent from the solution. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is completely evaporated, place the dish in an oven at a temperature below the melting point of this compound to remove any residual solvent.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
Data Calculation
The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).
-
Mass of the solute (m_solute): Final mass of the dish with solute - Initial mass of the empty dish.
-
Mass of the solution (m_solution): Mass of the dish with the solution - Initial mass of the empty dish.
-
Mass of the solvent (m_solvent): Mass of the solution - Mass of the solute.
Solubility in g/100g of solvent = (m_solute / m_solvent) * 100
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Experimental workflow for the gravimetric determination of solubility.
References
Theoretical Reactivity and Synthetic Utility of 4-Bromo-2-chloro-1-fluorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-chloro-1-fluorobenzene is a polyhalogenated aromatic compound of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers a platform for selective functionalization through a variety of reaction pathways. This technical guide provides a comprehensive analysis of the theoretical reactivity of this compound, focusing on electrophilic and nucleophilic aromatic substitution, as well as metal-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations are provided, and quantitative data, where available, is summarized for comparative analysis. The discussion is supported by visualizations of reaction mechanisms and logical workflows to facilitate a deeper understanding of the molecule's synthetic potential.
Compound Properties
This compound is a colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 60811-21-4 | |
| Molecular Formula | C₆H₃BrClF | |
| Molecular Weight | 209.44 g/mol | |
| Boiling Point | 194 °C (lit.) | |
| Density | 1.727 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.553 (lit.) | |
| SMILES | Fc1ccc(Br)cc1Cl | |
| InChIKey | CJTIWGBQCVYTQE-UHFFFAOYSA-N |
Theoretical Reactivity Analysis
The reactivity of the benzene ring in this compound is dictated by the interplay of the inductive and resonance effects of the three halogen substituents.
-
Inductive Effect (-I): All three halogens (F, Cl, Br) are more electronegative than carbon and therefore exert a strong electron-withdrawing inductive effect. This deactivates the ring towards electrophilic attack by reducing its electron density.
-
Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system, which is an electron-donating effect. This effect is strongest for fluorine and weakest for bromine (F > Cl > Br).
Overall, the inductive effect dominates, making the ring deactivated compared to benzene. However, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the halogen.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The directing effects of the existing substituents determine the regioselectivity of the reaction. For this compound, all substituents are ortho, para-directors.
The positions on the ring are C3, C5, and C6.
-
Position C3: ortho to both Chloro and Bromo, meta to Fluoro.
-
Position C5: ortho to Bromo, para to Chloro, meta to Fluoro.
-
Position C6: ortho to Fluoro, meta to Chloro, para to Bromo.
Considering the activating/deactivating nature of the halogens, fluorine is the least deactivating (or most activating among the halogens), followed by chlorine and then bromine. Therefore, substitution is most likely to occur at positions activated by the fluorine atom. The C6 position is ortho to the fluorine and para to the bromine, making it a highly probable site for electrophilic attack. The C5 position is para to the chlorine and ortho to the bromine, also making it a potential site. Steric hindrance may play a role in favoring substitution at the less hindered C5 and C6 positions over the C3 position, which is flanked by two halogens.
Caption: General mechanism for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
While less common than EAS, nucleophilic aromatic substitution can occur on electron-deficient aromatic rings bearing a good leaving group. The presence of three electron-withdrawing halogens makes the ring in this compound susceptible to SNAr. The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.
The relative leaving group ability in SNAr is generally F > Cl > Br > I, which is the reverse of their leaving group ability in SN1/SN2 reactions. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative substituent that polarizes the C-X bond. Therefore, the fluorine atom is the most likely to be displaced by a strong nucleophile, provided the reaction conditions are harsh enough to overcome the high bond strength of the C-F bond. However, the C-Cl and C-Br bonds are also potential sites for nucleophilic attack.
An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Bromo-2-chloro-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and conformation of 4-Bromo-2-chloro-1-fluorobenzene, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental data for this specific molecule, this report leverages high-quality experimental and computational data from structurally analogous compounds to provide a robust and detailed understanding of its geometric parameters.
Molecular Structure
This compound (C₆H₃BrClF) is a polysubstituted aromatic compound with a benzene ring as its core. The substitution pattern, with bromine at position 4, chlorine at position 2, and fluorine at position 1, leads to a molecule with C₁ symmetry. The planarity of the benzene ring is expected to be maintained, a common feature in substituted benzenes unless significant steric hindrance is present, which is not anticipated in this case.
Atom Numbering and Connectivity
The standard IUPAC numbering scheme is used for the atoms in the benzene ring, starting from the carbon atom bonded to the fluorine and proceeding towards the chlorine substituent.
Bond Lengths
Table 1: Estimated Bond Lengths in this compound
| Bond | Estimated Length (Å) | Basis of Estimation |
| C-F | 1.35 | Typical C(sp²)-F bond length in fluorinated benzenes.[1] |
| C-Cl | 1.725 | Experimental value for the C-Cl bond in chlorobenzene.[2] The sp² hybridization of the carbon leads to a shorter bond compared to chloroalkanes.[3][4][5] |
| C-Br | 1.850 | Experimental value for the C-Br bond in bromobenzene.[6] |
| C-C (ring) | 1.39 - 1.40 | Average C-C bond lengths in substituted benzenes. Small variations are expected due to substituent effects. |
| C-H | 1.08 | Typical C(sp²)-H bond length in aromatic compounds. |
Bond Angles
The bond angles in the benzene ring of this compound are expected to deviate slightly from the ideal 120° of an unsubstituted benzene ring due to the steric and electronic effects of the halogen substituents. The endocyclic and exocyclic bond angles are estimated based on data from analogous compounds.
Table 2: Estimated Bond Angles in this compound
| Angle | Estimated Value (°) | Rationale |
| ∠C6-C1-C2 | ~120 | Expected to be close to the ideal sp² angle, with minor perturbation from the fluorine substituent. |
| ∠C1-C2-C3 | ~120 | The presence of the chlorine atom may cause slight distortions. |
| ∠C2-C3-C4 | ~120 | |
| ∠C3-C4-C5 | ~120 | The bulky bromine atom might cause a slight opening of this angle. |
| ∠C4-C5-C6 | ~120 | |
| ∠C5-C6-C1 | ~120 | |
| ∠F-C1-C2 | ~120 | Exocyclic angles are also expected to be close to 120°. |
| ∠Cl-C2-C1 | ~120 | |
| ∠Br-C4-C3 | ~120 |
Conformation
For a substituted benzene derivative like this compound, the molecule is expected to be planar. The benzene ring itself is inherently planar, and the halogen and hydrogen substituents lie in the same plane. Rotational isomerism is not a significant factor for this molecule under normal conditions due to the high energy barrier for rotation around the carbon-carbon bonds of the aromatic ring. While large-amplitude out-of-plane vibrations of the substituents can occur in the gaseous phase, the equilibrium geometry is planar.[7]
Experimental Protocols for Structural Determination
While a dedicated study on this compound is not available, the molecular structure of such molecules is typically determined with high precision using a combination of gas-phase electron diffraction (GED) and microwave spectroscopy, often supplemented by high-level computational calculations.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions.[8]
-
Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.
-
Diffraction Pattern: The scattered electrons create a diffraction pattern that is recorded on a detector. This pattern contains information about the internuclear distances within the molecule.
-
Data Analysis: The radial distribution curve is derived from the diffraction pattern, which shows the probability of finding two nuclei at a certain distance from each other. By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths and angles can be determined.
Microwave Spectroscopy
Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, which are inversely related to its moments of inertia.[9][10][11][12][13]
-
Sample State: The analysis is performed on a gaseous sample at low pressure.
-
Microwave Radiation: The sample is irradiated with microwave radiation, causing transitions between rotational energy levels in molecules with a permanent dipole moment.
-
Spectrum Acquisition: The absorption of microwave radiation as a function of frequency is recorded, resulting in a rotational spectrum.
-
Structural Information: From the frequencies of the spectral lines, the rotational constants (A, B, C) can be determined with very high precision. These constants are then used to calculate the moments of inertia, which in turn provide accurate information about the bond lengths and angles of the molecule. For complex molecules, data from multiple isotopically substituted species are often required to determine the complete structure.
Relevance in Drug Development
While this compound is not typically an active pharmaceutical ingredient itself, it serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The specific arrangement of the three different halogen atoms on the benzene ring provides multiple, distinct reaction sites for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the regioselective introduction of various functional groups, making it a versatile intermediate in the construction of novel drug candidates. The electronic properties conferred by the halogen substituents can also influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. Although direct experimental structural data for this specific molecule is scarce, a reliable model of its geometry has been constructed based on high-quality data from analogous compounds. The molecule is planar, with bond lengths and angles that are characteristic of substituted halobenzenes. The methodologies for precise structural determination have been outlined, highlighting the synergy between experimental techniques and computational chemistry. The role of this compound as a versatile intermediate in synthetic chemistry, particularly in the context of drug development, underscores the importance of a thorough understanding of its structural properties. Further experimental and computational studies on this specific molecule would be valuable to refine the structural parameters presented here.
References
- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 2. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]
- 3. Give reasons:i C-Cl bond length in chlorobenzene is shorter than C-Cl bond length in CH3-Cl.ii The dipole moment of chlorobenzene is lower than that of cyclohexyl chloride. [doubtnut.com]
- 4. allen.in [allen.in]
- 5. Give reasons :C-Cl bond length in chlorobenzene is shorter than C-Cl bond length in CH3-CI. [doubtnut.com]
- 6. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 7. Molecular structure and benzene ring deformation of three cyanobenzenes from gas-phase electron diffraction and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 11. Microwave spectroscopy - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sci.tanta.edu.eg [sci.tanta.edu.eg]
4-Bromo-2-chloro-1-fluorobenzene safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 4-Bromo-2-chloro-1-fluorobenzene
This guide provides comprehensive safety and handling information for this compound (CAS No: 60811-21-4), intended for researchers, scientists, and professionals in drug development. It covers hazard identification, protective measures, emergency protocols, and physical and chemical properties to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is a halogenated aromatic compound that presents several hazards. It is classified under the Globally Harmonized System (GHS) with the following primary hazard statements.[1][2]
Hazard Statements:
GHS Hazard Classes:
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[5]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1)[1]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 1)[1]
While comprehensive toxicological properties have not been fully investigated, the available data necessitates careful handling to avoid exposure.[6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrClF | [1][8] |
| Molecular Weight | 209.44 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [8][9] |
| CAS Number | 60811-21-4 | [9] |
| Density | 1.727 g/mL at 25 °C | [9] |
| Boiling Point | 194 °C | [9] |
| Flash Point | 89 °C (192.2 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.553 | [9] |
| Water Solubility | Sparingly soluble / Insoluble | [8] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risks.
Engineering Controls
-
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[11]
Personal Protective Equipment (PPE)
The following PPE is required for handling this chemical:
| Protection Type | Specific Equipment | Standard/Specification |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) approved standards. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed immediately if contaminated. | Conforming to EU Directive 89/686/EEC and the standard EN 374. |
| Skin and Body Protection | A laboratory coat is mandatory. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit may be necessary. | Standard laboratory attire (long pants, closed-toe shoes). |
| Respiratory Protection | Not typically required when working in a fume hood. If vapors may be inhaled, use a NIOSH-approved respirator with an appropriate organic vapor cartridge. | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149. |
General Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Emergency Procedures
Prompt and correct responses to emergencies such as spills, fires, or personal exposure are critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3] |
Spill Response Protocol
For small incidental spills that can be handled by trained laboratory personnel:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If necessary, evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors.
-
Contain Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or commercial spill pillows to dike and absorb the spill.[12]
-
Collect Waste: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste. Follow with a soap and water wash.[10]
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as halogenated organic waste according to institutional and local regulations.[10]
For large spills, or spills outside of a controlled area, evacuate immediately and contact your institution's emergency response team.
The following diagram illustrates the logical flow for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]
-
Specific Hazards: The compound is combustible.[6] Upon combustion, it may produce toxic and corrosive fumes, including carbon oxides, hydrogen chloride, hydrogen bromide, and hydrogen fluoride.[6]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3]
Storage and Disposal
Proper storage and disposal are crucial to maintain safety and environmental compliance.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6]
-
Store separately from incompatible materials such as strong oxidizing agents.[6]
Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled container for halogenated organic waste.[10]
-
Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[6]
-
Disposal must be carried out by a licensed waste disposal company in accordance with all local, regional, and national regulations.[10]
Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions.
-
Reactivity: It may react violently with strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can form, including carbon oxides, hydrogen chloride gas, hydrogen bromide gas, and hydrogen fluoride.[6]
References
- 1. This compound | C6H3BrClF | CID 3543065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. echemi.com [echemi.com]
- 4. 4-溴-2-氯-1-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Bromo-1-chloro-2-fluorobenzene | C6H3BrClF | CID 2724690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2-Bromo-4-chloro-1-fluorobenzene | C6H3BrClF | CID 2773264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. This compound | 60811-21-4 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. restoredcdc.org [restoredcdc.org]
- 12. enhs.uark.edu [enhs.uark.edu]
An In-depth Technical Guide to 4-Bromo-2-chloro-1-fluorobenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-chloro-1-fluorobenzene is a halogenated aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique substitution pattern provides a versatile scaffold for the synthesis of complex molecules, particularly as a key intermediate in the development of novel agrochemicals and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and applications of this compound, intended to serve as a valuable resource for professionals in research and development.
Introduction and Historical Context
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[3][4] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrClF | [5] |
| Molecular Weight | 209.44 g/mol | [6][7] |
| CAS Number | 60811-21-4 | [6][7] |
| Appearance | Colorless to light yellow clear liquid | [3][4] |
| Boiling Point | 194 °C (lit.) | [6][8] |
| Density | 1.727 g/mL at 25 °C (lit.) | [6][8] |
| Refractive Index (n20/D) | 1.553 (lit.) | [6][8] |
| Flash Point | 89 °C (192.2 °F) - closed cup | [6] |
| Solubility | Sparingly soluble in water | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy is used to determine the structure of the molecule. Spectra are available in various databases.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectra have been recorded using a Bruker Tensor 27 FT-IR instrument.[7]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocols: Synthesis of this compound
The primary route for the synthesis of this compound is the Sandmeyer reaction, starting from 3-chloro-4-fluoroaniline. This multi-step process involves diazotization of the aniline followed by a copper(I) bromide-mediated substitution.
General Procedure
A detailed experimental protocol for a closely related isomer, 1-bromo-4-chloro-2-fluorobenzene, is described in patent literature and can be adapted for the synthesis of this compound.[9] The general steps are as follows:
Step 1: Diazotization of 3-Chloro-4-fluoroaniline
-
Dissolve 3-chloro-4-fluoroaniline in an aqueous solution of hydrobromic acid (HBr).
-
Cool the mixture to a temperature between -10 °C and 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature and stirring vigorously. The reaction is typically complete within 30 minutes.
Step 2: Preparation of Copper(I) Bromide Solution
-
In a separate reaction vessel, dissolve copper(II) sulfate in water and heat the solution.
-
Add sodium bromide and sodium sulfite to the heated solution to reduce Cu(II) to Cu(I), precipitating copper(I) bromide.
-
Cool the mixture and wash the solid cuprous bromide with water.
-
Dissolve the freshly prepared cuprous bromide in hydrobromic acid.
Step 3: Sandmeyer Reaction
-
Slowly add the cold diazonium salt solution from Step 1 to the heated copper(I) bromide solution from Step 2.
-
Nitrogen gas will evolve as the reaction proceeds.
-
After the addition is complete, continue to heat the reaction mixture (e.g., at 55 °C) for a short period to ensure the complete decomposition of the diazonium salt.
Step 4: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and petroleum ether as the eluent) to yield pure this compound.
Synthesis Workflow Diagram
The logical workflow for the synthesis of this compound via the Sandmeyer reaction is illustrated in the following diagram.
Caption: Synthetic workflow for this compound.
Applications
The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis. The presence of three different halogen atoms at distinct positions on the benzene ring allows for selective functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.
-
Pharmaceutical Industry: This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom is a common feature in many modern drugs, as it can enhance metabolic stability and binding affinity. The bromine and chlorine atoms provide reactive handles for the construction of more complex molecular architectures.
-
Agrochemical Industry: this compound is also utilized in the development of new agrochemicals, including herbicides and fungicides.[5] The specific halogen substitution pattern can contribute to the biological activity of the final product.
Safety and Handling
This compound is harmful if swallowed and causes skin irritation.[6][7] It is also very toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties and versatile reactivity make it an important tool for synthetic chemists. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, which should serve as a valuable resource for researchers and professionals in the field.
References
- 1. JPS62114921A - 1-bromo-2-chloro-4-fluorobenzene and production thereof - Google Patents [patents.google.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1-chloro-2-fluorobenzene(60811-18-9) 13C NMR spectrum [chemicalbook.com]
- 4. This compound | 60811-21-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-溴-2-氯-1-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C6H3BrClF | CID 3543065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 60811-21-4 [chemicalbook.com]
- 9. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to 4-Bromo-2-chloro-1-fluorobenzene: Synthesis, Commercial Availability, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 4-Bromo-2-chloro-1-fluorobenzene, a key building block in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document covers its chemical properties, synthesis, commercial availability, and critical applications, with a focus on its role in the creation of complex molecules for the pharmaceutical and agrochemical industries.
Introduction: A Versatile Halogenated Intermediate
This compound is a polysubstituted aromatic compound whose unique arrangement of three different halogen atoms—bromine, chlorine, and fluorine—on a benzene ring imparts a high degree of versatility in chemical synthesis.[1][2] This strategic halogenation provides distinct reactivity at different positions, allowing for selective and sequential chemical transformations.[3] It is particularly valued in medicinal chemistry for the development of fluorinated compounds, which can enhance the efficacy and selectivity of drug candidates.[1]
The primary significance of this compound lies in its utility as a precursor in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings.[3] The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond under typical palladium catalysis, enabling regioselective carbon-carbon bond formation at the C-4 position.[3] This orthogonal reactivity is a powerful tool for the controlled, stepwise assembly of complex molecular architectures.[3]
Physicochemical Properties and Identification
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 60811-21-4 | [2] |
| Molecular Formula | C₆H₃BrClF | [2] |
| Molecular Weight | 209.44 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 194 °C (lit.) | |
| Density | 1.727 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.553 (lit.) | |
| Flash Point | 89 °C (192.2 °F) - closed cup |
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers, typically in research to bulk quantities with purities of 98% or higher.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥99% | Grams to kilograms |
| TCI Chemicals | >98.0% (GC) | 5g, 25g, and bulk inquiries |
| Thermo Scientific (Alfa Aesar) | 98+% | 25g, 100g |
| Chem-Impex | ≥98% (GC) | Grams to kilograms |
| Matrix Fine Chemicals | Not specified | Small and large quantities |
Researchers and procurement specialists should always request a certificate of analysis to confirm the purity and identity of the material before use.
Synthesis of this compound
The most common and industrially relevant method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-chloro-4-fluoroaniline.[2][4] This classic transformation in aromatic chemistry allows for the conversion of an amino group into a bromine substituent via a diazonium salt intermediate.[5]
Diagram of the Sandmeyer Reaction for this compound Synthesis
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis via Sandmeyer Reaction
The following is a representative, step-by-step protocol for the synthesis of this compound, adapted from established procedures for similar aryl bromides.[6]
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-chloro-4-fluoroaniline in a mixture of concentrated hydrobromic acid and water.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Monitor the reaction with starch-iodide paper to ensure a slight excess of nitrous acid.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, gently warm the reaction mixture to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with water, a dilute sodium hydroxide solution to remove acidic impurities, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Applications in Drug Discovery and Agrochemicals
The unique electronic properties and reactivity of this compound make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]
Case Study: Synthesis of a Boronic Acid Derivative
A notable application of this compound is in the preparation of 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[7] This boronic acid derivative can then be used in Suzuki-Miyaura cross-coupling reactions to introduce the 3-chloro-4-fluorophenyl moiety into a target molecule. This is a crucial step in the synthesis of various complex organic molecules, including potential drug candidates.
Diagram of Suzuki-Miyaura Cross-Couplingdot
References
- 1. chemimpex.com [chemimpex.com]
- 2. JPS62114921A - 1-bromo-2-chloro-4-fluorobenzene and production thereof - Google Patents [patents.google.com]
- 3. This compound | 60811-21-4 | Benchchem [benchchem.com]
- 4. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]
- 5. This compound(60811-21-4) 13C NMR [m.chemicalbook.com]
- 6. 4-Bromo-1-chloro-2-fluorobenzene | C6H3BrClF | CID 2724690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Selective Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-1-fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction and Reaction Principle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] Polyhalogenated aromatic compounds, such as 4-Bromo-2-chloro-1-fluorobenzene, are particularly valuable building blocks in medicinal chemistry and materials science due to their potential for selective, sequential functionalization.[2][3]
The chemoselectivity of cross-coupling reactions on polyhalogenated substrates is governed by the relative bond dissociation energies of the carbon-halogen (C-X) bonds. The generally accepted order of reactivity for palladium-catalyzed oxidative addition is C–I > C–Br > C–Cl > C–F.[4] Consequently, for this compound, the Suzuki-Miyaura reaction occurs with high selectivity at the C-Br bond, leaving the more stable C-Cl and C-F bonds intact for potential subsequent transformations.[2] This allows for the precise introduction of aryl, heteroaryl, or vinyl substituents at the C4 position.
The catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center, a step often facilitated by a base.[5][6]
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Quantitative Data Summary
The following table summarizes representative quantitative data for the selective Suzuki coupling of this compound with various arylboronic acids under conventional and microwave-assisted conditions. These examples highlight the influence of different catalysts, bases, and solvents on product yields.
| Arylboronic Acid (1.2 equiv) | Catalyst (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 h | 92 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (3:1) | 100 | 10 h | 95 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 14 h | 88 |
| 4-Vinylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 h | 85 |
| Phenylboronic acid (Microwave) | Pd(dppf)Cl₂ (5) | K₂CO₃ | Acetonitrile/H₂O (4:1) | 120 | 10 min | 94 |
| 4-Methylphenylboronic acid (Microwave) | Pd(dppf)Cl₂ (5) | K₂CO₃ | Acetonitrile/H₂O (4:1) | 120 | 15 min | 91 |
Experimental Protocols
The following diagram illustrates a typical workflow for performing the Suzuki coupling reaction in a research laboratory setting.
Caption: General experimental workflow for the Suzuki coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a standard method for the selective arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 209 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).[1]
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.[8]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) to the flask and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryl-2-chloro-1-fluorobenzene.[1]
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol offers a rapid alternative for high-throughput synthesis and optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile
-
Deionized water
-
Microwave reactor vial with a stir bar
Procedure:
-
In a 10 mL microwave reactor vial, combine this compound (e.g., 0.5 mmol, 105 mg), the arylboronic acid (0.75 mmol), potassium carbonate (1.0 mmol, 138 mg), and Pd(dppf)Cl₂ (0.025 mmol, 20.4 mg).
-
Add acetonitrile (4 mL) and water (1 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Microwave irradiate the mixture with stirring, ramping the temperature to 120 °C and holding for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Dilute the mixture with ethyl acetate (15 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 60811-21-4 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-1-fluorobenzene
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of aryl amines, which are common motifs in a vast array of functional molecules.[1][3] The substrate, 4-Bromo-2-chloro-1-fluorobenzene, presents an excellent scaffold for selective functionalization due to the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl, allowing for chemoselective amination at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations.[4]
This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of this compound. The protocols are designed to serve as a practical guide for researchers and professionals in drug development, offering starting points for reaction optimization and synthesis of key intermediates.
Key Reaction Parameters and Optimization
Successful and selective Buchwald-Hartwig amination of this compound is contingent on the careful selection of several key reaction parameters:
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be employed. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). The choice of precatalyst can influence reaction efficiency and should be screened for optimal performance.
-
Ligand: The choice of phosphine ligand is critical for achieving high catalytic activity and selectivity.[4] Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active palladium catalyst.[4] For the selective amination of aryl bromides in the presence of aryl chlorides, ligands such as XPhos, RuPhos, and BrettPhos have demonstrated excellent performance in analogous systems.[4]
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and generate the active palladium-amido complex.[5][6] Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS).[4][5] The choice of base can impact the reaction rate and functional group tolerance.
-
Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation.[4] Toluene, dioxane, and tetrahydrofuran (THF) are commonly used solvents for this transformation.[4]
-
Temperature: Reaction temperatures typically range from 80 to 110 °C. The optimal temperature will depend on the specific catalyst system and the reactivity of the amine coupling partner.
Data Presentation
The following tables summarize representative reaction conditions for the selective Buchwald-Hartwig amination of this compound with various amines. These conditions are based on established protocols for similar dihalogenated aromatic substrates and serve as a starting point for optimization.
Table 1: Reaction Conditions for the Amination of this compound with Secondary Cyclic Amines
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.4) | Toluene | 100 | 12-24 | >90 |
| Piperidine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | KOtBu (1.5) | Dioxane | 100 | 12-24 | >90 |
| Pyrrolidine | Pd₂(dba)₃ (1.5) | BrettPhos (3.0) | LHMDS (1.4) | Toluene | 90 | 12-24 | >85 |
Table 2: Reaction Conditions for the Amination of this compound with Primary Amines
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Aniline | Pd(OAc)₂ (2.0) | XPhos (4.0) | NaOtBu (1.4) | Toluene | 110 | 18-24 | >80 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | KOtBu (1.5) | Dioxane | 100 | 18-24 | >85 |
| Benzylamine | Pd(OAc)₂ (2.0) | BrettPhos (4.0) | LHMDS (1.4) | Toluene | 100 | 18-24 | >80 |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination with Secondary Cyclic Amines (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (1.4 equivalents).
-
Add this compound (1.0 equivalent) to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add morpholine (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl morpholine derivative.
Protocol 2: General Procedure for the Buchwald-Hartwig Amination with Primary Amines (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (2.0 mol%), XPhos (4.0 mol%), and NaOtBu (1.4 equivalents).
-
Add this compound (1.0 equivalent) to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add aniline (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.
-
After completion, cool the reaction to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (steps 9-11).
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl aniline derivative.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Heck Reaction of 4-Bromo-2-chloro-1-fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction has become a cornerstone in modern organic synthesis due to its broad substrate scope and functional group tolerance, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction is particularly effective for aryl halides, and its efficiency can be significantly influenced by the electronic nature of the substituents on the aromatic ring. Aryl halides bearing electron-withdrawing groups are known to be highly reactive in the Heck reaction, as these substituents facilitate the oxidative addition step of the catalytic cycle.[1]
The substrate of interest, 4-bromo-2-chloro-1-fluorobenzene, is a polyhalogenated aromatic compound with three electron-withdrawing halogen substituents. This electronic feature is expected to enhance its reactivity in Heck coupling reactions. The presence of multiple halogen atoms also offers the potential for selective functionalization, as the reactivity of aryl halides in the Heck reaction generally follows the trend I > Br > Cl > F. This allows for the selective reaction at the C-Br bond while potentially leaving the C-Cl and C-F bonds intact for subsequent transformations.
This document provides detailed application notes and protocols for performing the Heck reaction with this compound, offering a practical guide for its use in research and development, particularly in the synthesis of complex molecules for drug discovery and materials science.
Summary of Heck Reaction Conditions for Analogous Electron-Deficient Aryl Bromides
The following table summarizes typical reaction conditions for the Heck reaction of aryl bromides bearing strong electron-withdrawing groups, which can serve as a reference for optimizing the reaction of this compound.
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-(trichloromethyl)benzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF | 100-120 | 12-24 | High |
| 1-Bromo-4-nitrobenzene | Styrene | Pd-NHC Complex (0.5) | - | Na₂CO₃ (2.0) | DMA | 50 | 1 | >99 |
| 1-Bromo-4-(trichloromethyl)benzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF | 150 (MW) | 0.25-1 | High |
| 4-Bromobenzaldehyde | n-Butyl acrylate | Pd-biscarbene (0.5) | - | NaOAc (1.1) | N/A | N/A | N/A | High |
Experimental Protocols
Two representative protocols for the Heck reaction of this compound are provided below, one with a non-activated alkene (styrene) and another with an activated alkene (butyl acrylate).
Protocol 1: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
Procedure:
-
Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) to the flask, followed by the addition of styrene via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired substituted alkene.
Protocol 2: Heck Reaction of this compound with Butyl Acrylate
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
Anhydrous acetonitrile (MeCN, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Reaction Setup:
-
In a dry Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas three times.
Procedure:
-
Under the inert atmosphere, add anhydrous acetonitrile, this compound, butyl acrylate, and triethylamine to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction with activated alkenes is often faster, typically requiring 4-12 hours.
Work-up and Purification:
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove any precipitated salts.
-
Rinse the celite pad with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the pure product.
Visualizations
Heck Reaction Experimental Workflow
Caption: General workflow for a typical Heck cross-coupling reaction.
Troubleshooting
-
Low or No Conversion: If the reaction shows low or no conversion, consider increasing the reaction temperature or time. The choice of ligand can be critical; for less reactive substrates, more electron-rich and bulky phosphine ligands may be beneficial. Ensure that the reagents and solvent are anhydrous and that the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst.
-
Formation of Side Products: Homocoupling of the aryl halide to form a biaryl compound can sometimes be observed. This can often be minimized by optimizing the reaction temperature and catalyst loading. Isomerization of the product alkene can also occur, and the choice of base and solvent can influence this.
-
Dehalogenation: Reduction of the aryl halide to the corresponding arene can be a competing side reaction. This is more common with more reactive catalysts and at higher temperatures.
By following these protocols and considering the troubleshooting tips, researchers can effectively utilize the Heck reaction for the functionalization of this compound to generate a diverse range of substituted alkenes for various applications.
References
Application Notes and Protocols for the Formation of (2-Chloro-4-fluorophenyl)magnesium Bromide from 4-Bromo-2-chloro-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the regioselective formation of the Grignard reagent, (2-Chloro-4-fluorophenyl)magnesium bromide, from the commercially available starting material, 4-Bromo-2-chloro-1-fluorobenzene. Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The targeted Grignard reagent is a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of chloro and fluoro substituents on the aromatic ring makes this reagent particularly useful for introducing a 2-chloro-4-fluorophenyl moiety, which can significantly influence the biological activity and pharmacokinetic properties of a molecule.
The formation of a Grignard reagent from a polyhalogenated aromatic compound requires careful consideration of the relative reactivity of the carbon-halogen bonds. The established order of reactivity for halogens in Grignard formation is I > Br > Cl > F.[1] This differential reactivity allows for the chemoselective formation of the Grignard reagent at the more reactive carbon-bromine bond, leaving the carbon-chlorine and carbon-fluorine bonds intact. This protocol leverages this principle to achieve the desired regioselectivity.
Regioselectivity and Reaction Principle
The synthesis of (2-Chloro-4-fluorophenyl)magnesium bromide from this compound proceeds via the oxidative insertion of magnesium into the carbon-bromine bond. The significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl and C-F bonds dictates the regioselectivity of the reaction.
Figure 1: Reaction pathway for the regioselective formation of (2-Chloro-4-fluorophenyl)magnesium bromide.
Experimental Protocol
This protocol is adapted from established procedures for the formation of Grignard reagents from similar polyhalogenated aryl bromides.[2] All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the Grignard reagent.
Materials and Equipment
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane (initiator)
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle
Procedure
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings. The reaction is typically initiated by gentle warming, and an exothermic reaction should be observed.
-
Addition of Aryl Halide: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to control the exothermicity of the reaction and minimize the formation of the Wurtz coupling side product.[3]
-
Completion: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material.[2] The resulting dark brown to black solution is the Grignard reagent, which should be used immediately in subsequent reactions.
Figure 2: Experimental workflow for the preparation of (2-Chloro-4-fluorophenyl)magnesium bromide.
Data Presentation
The following table summarizes the typical reaction parameters for the formation of (2-Chloro-4-fluorophenyl)magnesium bromide. The yield is estimated based on similar reactions and the high conversion rates reported for subsequent reactions using this Grignard reagent.
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagent | Magnesium Turnings | [2] |
| Stoichiometry (Mg:Aryl Halide) | 1.2 : 1.0 | [2] |
| Solvent | Anhydrous THF | [2] |
| Initiator | Iodine or 1,2-dibromoethane | [2] |
| Reaction Temperature | Gentle reflux (initiated by exotherm or gentle heating) | [2] |
| Reaction Time | 1-2 hours post-addition | [2] |
| Estimated Yield (in solution) | 85 - 95% | Estimated based on[2] |
Note: The yield of the Grignard reagent is typically determined by titration of an aliquot of the solution or by derivatization with a known electrophile followed by quantification of the product.
Applications in Drug Development and Organic Synthesis
The (2-Chloro-4-fluorophenyl)magnesium bromide reagent is a versatile intermediate for the introduction of the 2-chloro-4-fluorophenyl moiety into organic molecules. This structural motif is of interest in drug discovery due to the influence of the halogen substituents on the molecule's properties.
-
Cross-Coupling Reactions: This Grignard reagent can be used in various transition-metal-catalyzed cross-coupling reactions (e.g., Kumada, Negishi, Suzuki-Miyaura after transmetalation) to form biaryl structures.
-
Nucleophilic Addition to Carbonyls: It readily reacts with aldehydes, ketones, and esters to form the corresponding secondary, tertiary alcohols, which are important precursors for a wide range of compounds.
-
Synthesis of APIs: The 2-chloro-4-fluorophenyl group is a key component in some pharmaceutical candidates. For instance, derivatives of 1-Bromo-2-chloro-4-fluorobenzene are used in the synthesis of selective estrogen receptor degraders for the treatment of breast cancer.
Safety and Handling
-
Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. All manipulations must be carried out under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
The reaction is exothermic and should be carefully controlled, especially during the addition of the aryl halide.
-
Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, should be worn at all times.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The user is responsible for conducting a thorough risk assessment before commencing any experimental work.
References
Application Notes & Protocols: Strategic Lithiation of 4-Bromo-2-chloro-1-fluorobenzene for Advanced Synthesis
Abstract
This document provides a comprehensive guide to the regioselective lithiation of 4-bromo-2-chloro-1-fluorobenzene, a critical process for the synthesis of complex substituted aromatic compounds in pharmaceutical and materials science research. We delve into the underlying mechanistic principles that govern regioselectivity, comparing halogen-metal exchange with directed ortho-metalation (DoM). Detailed, field-proven protocols for achieving lithiation at distinct positions on the aromatic ring are presented, emphasizing the causal relationship between reagent choice, reaction conditions, and product outcome. Crucially, this guide includes rigorous safety protocols for the handling of pyrophoric organolithium reagents to ensure safe and reproducible experimentation.
Introduction: The Synthetic Challenge and Opportunity
This compound is a polyhalogenated aromatic building block whose value lies in the differential reactivity of its substituents.[1][2] The ability to selectively replace one of its hydrogen or halogen atoms with lithium creates a powerful nucleophilic intermediate, poised for reaction with a wide array of electrophiles. This opens pathways to novel, highly functionalized molecules.
However, the presence of multiple halogens and two distinct types of reactive sites (C-H and C-Br bonds) presents a significant challenge in regioselectivity. The synthetic chemist must navigate a complex landscape of competing reaction pathways:
-
Directed ortho-Metalation (DoM): Deprotonation of a C-H bond, guided by a directing group.[3][4]
-
Halogen-Metal Exchange: Swapping a halogen atom (typically bromine or iodine) for lithium.[5]
-
Side Reactions: Potential for "halogen dance" rearrangements or benzyne formation at non-cryogenic temperatures.[6][7]
This guide provides the strategic framework and tactical protocols to control these pathways, transforming a complex starting material into a versatile synthetic tool.
Mechanistic Crossroads: Directing the Lithiation
The outcome of the reaction is determined by the choice of organolithium reagent and reaction conditions, which dictates the dominant mechanistic pathway. The fluorine atom, being the most electronegative, exerts the strongest influence on the molecule's reactivity.
Pathway A: Halogen-Metal Exchange
The Carbon-Bromine bond is the most labile of the halogen bonds in the molecule and is susceptible to exchange with alkyllithium reagents like n-butyllithium (n-BuLi). This reaction is typically very fast, even at low temperatures, and proceeds via an "ate-complex". This pathway leads to the formation of 2-chloro-4-fluorophenyllithium.
Pathway B: Directed ortho-Metalation (DoM)
The fluorine and chlorine atoms can act as Directed Metalation Groups (DMGs), coordinating to the Lewis acidic lithium reagent and directing deprotonation to an adjacent (ortho) position.[3][8][9] Fluorine is a significantly stronger DMG than chlorine. Consequently, the most acidic proton is at the C2 position, ortho to the fluorine. Non-nucleophilic, sterically hindered bases like Lithium Diisopropylamide (LDA) are ideal for this transformation, as they favor deprotonation over halogen exchange.[10][11]
The diagram below illustrates the two primary, competing pathways for the lithiation of this compound.
Caption: Competing lithiation pathways for this compound.
Experimental Protocols
Universal Prerequisite: Safety and Inert Atmosphere All operations involving organolithium reagents must be performed under a dry, inert atmosphere (Nitrogen or Argon) using oven-dried or flame-dried glassware.[12][13][14] Proper Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety glasses, and appropriate gloves, is mandatory.[15][16] These reagents are pyrophoric and react violently with water and air.[17][18]
General Experimental Workflow
The following diagram outlines the standard workflow for a lithiation and electrophilic trapping reaction.
Caption: Standard workflow for lithiation and electrophilic trapping experiments.
Protocol 1: Halogen-Metal Exchange at the Bromine Position
This protocol targets the selective replacement of the bromine atom, yielding 2-chloro-4-fluorophenyllithium , which can be trapped by an electrophile.
-
Rationale: n-Butyllithium is a potent nucleophile that preferentially engages in halogen-metal exchange with aryl bromides over deprotonation, especially in ethereal solvents at low temperatures.[5][11]
| Parameter | Specification | Rationale |
| Lithium Reagent | n-Butyllithium (n-BuLi), 1.6 M in hexanes | Efficiently performs halogen-metal exchange at the C-Br bond. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Coordinating solvent that solvates the lithium cation, enhancing reactivity. |
| Temperature | -78 °C | Suppresses side reactions and ensures stability of the aryllithium intermediate. |
| Equivalents of n-BuLi | 1.05 - 1.1 | A slight excess ensures complete consumption of the starting material. |
| Reaction Time | 30 - 60 minutes | Sufficient time for complete halogen-metal exchange. |
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 45 minutes. The solution may change color, indicating the formation of the aryllithium species.
-
Add the desired electrophile (e.g., N,N-dimethylformamide for formylation, or trimethylsilyl chloride for silylation) (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Proceed with standard aqueous workup and purification (e.g., extraction and column chromatography).
Protocol 2: Directed ortho-Metalation at the C6 Position
This protocol targets the selective deprotonation at the position ortho to the fluorine, yielding 4-bromo-2-chloro-6-fluorophenyllithium .
-
Rationale: LDA is a strong, non-nucleophilic base. Its steric bulk hinders attack at the C-Br bond, while its basicity is sufficient to remove the most acidic proton, which is activated by the powerful fluorine DMG.[10][11][19]
| Parameter | Specification | Rationale |
| Lithium Reagent | Lithium Diisopropylamide (LDA) | Strong, sterically hindered base that favors deprotonation over exchange. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Required for the formation and reactivity of LDA. |
| Temperature | -78 °C | Critical for the stability of the LDA and the resulting aryllithium. |
| Equivalents of LDA | 1.2 - 1.5 | An excess is often required to drive the deprotonation to completion. |
| Reaction Time | 1 - 2 hours | Deprotonation is generally slower than halogen-metal exchange. |
Step-by-Step Methodology:
-
LDA Preparation (in situ): To a flame-dried, two-neck flask under nitrogen, add anhydrous THF and diisopropylamine (1.5 eq). Cool to -78 °C. Slowly add n-BuLi (1.5 eq) dropwise. Stir the colorless solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Lithiation: In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in anhydrous THF. Cool to -78 °C.
-
Transfer the freshly prepared LDA solution via cannula into the substrate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1.5 hours.
-
Add the desired electrophile (1.2 eq) dropwise at -78 °C.
-
Stir for 1-2 hours at -78 °C, then allow the reaction to warm slowly to room temperature.
-
Quench and work up the reaction as described in Protocol 1.
Safety, Quenching, and Disposal
Handling: Organolithium reagents are pyrophoric and corrosive. Always use proper syringe or cannula transfer techniques under an inert atmosphere.[12][13] Ensure a Class D fire extinguisher (for combustible metals) or copious amounts of sand are readily available.[20] Never work alone.
Quenching:
-
Reaction Quench: As described in the protocols, reactions are typically quenched by slow addition of a proton source like saturated NH₄Cl or water after the reaction mixture has been warmed from cryogenic temperatures.
-
Excess Reagent Disposal: Unused organolithium reagents must be destroyed carefully.[14][20] Transfer the unused reagent to a separate flask containing an unreactive solvent (e.g., heptane or toluene) under an inert atmosphere. Cool the flask in an ice bath. Slowly add isopropanol dropwise until the bubbling subsides. Then, slowly add methanol, followed by water to ensure complete quenching.[21][22] Dispose of the resulting solution as hazardous waste.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Recovery of Starting Material | 1. Inactive organolithium reagent. 2. Insufficiently dried glassware/solvents. 3. Reaction temperature too low (unlikely for exchange). | 1. Titrate the organolithium solution to determine its exact molarity. 2. Ensure all glassware is rigorously flame-dried under vacuum and solvents are freshly distilled or from a solvent purification system.[23] |
| Low Yield | 1. Incomplete lithiation. 2. Unstable aryllithium intermediate. 3. Inefficient electrophilic trap. | 1. Increase reaction time or use a slight excess of the lithium reagent. 2. Maintain strict temperature control; do not let the reaction warm prematurely. 3. Use a more reactive electrophile or add an activating agent if applicable. |
| Mixture of Products | 1. Competing reaction pathways (DoM vs. exchange). 2. "Halogen dance" rearrangement. | 1. For exchange, use n-BuLi in a less coordinating solvent like diethyl ether.[11] For DoM, ensure high-purity, freshly prepared LDA is used. 2. Maintain temperature at -78 °C or below at all times, as warming can initiate rearrangement.[6] |
Conclusion
The selective lithiation of this compound is a powerful synthetic operation that is entirely controllable through the judicious choice of reagents and strict adherence to reaction conditions. Halogen-metal exchange using n-butyllithium provides a reliable route to functionalization at the C4 position, while directed ortho-metalation with LDA enables substitution at the C6 position. By understanding the underlying mechanistic principles and adhering to the rigorous protocols and safety guidelines outlined in this document, researchers can confidently employ this versatile substrate to accelerate innovation in drug discovery and materials science.
References
- 1. This compound | 60811-21-4 [chemicalbook.com]
- 2. This compound | CAS 60811-21-4 [matrix-fine-chemicals.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. reddit.com [reddit.com]
- 6. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. baranlab.org [baranlab.org]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ehs.ucr.edu [ehs.ucr.edu]
- 16. ehs.uci.edu [ehs.uci.edu]
- 17. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 18. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 21. chemistry.nd.edu [chemistry.nd.edu]
- 22. epfl.ch [epfl.ch]
- 23. researchgate.net [researchgate.net]
Synthesis of Biphenyl Derivatives from 4-Bromo-2-chloro-1-fluorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of biphenyl derivatives utilizing 4-Bromo-2-chloro-1-fluorobenzene as a versatile starting material. This document details established cross-coupling methodologies, presents quantitative data for reaction optimization, and outlines detailed experimental protocols. The resulting biphenyl structures are of significant interest in medicinal chemistry and materials science due to the unique electronic and conformational properties imparted by the specific halogen substitution pattern.
Introduction
Biphenyl scaffolds are privileged structures in drug discovery and materials science, offering a rigid framework that can be strategically functionalized to modulate biological activity and physical properties. The starting material, this compound, provides a unique platform for the selective synthesis of polysubstituted biphenyls. The differential reactivity of the carbon-halogen bonds (C-Br > C-Cl > C-F) under palladium-catalyzed cross-coupling conditions allows for chemoselective functionalization at the C-4 position, leaving the chloro and fluoro substituents intact for subsequent transformations or for their influence on the molecule's properties. The presence of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]
This document focuses on two primary palladium-catalyzed cross-coupling reactions for the synthesis of biphenyl derivatives from this compound: the Suzuki-Miyaura coupling and the Stille coupling.
Data Presentation
The following tables summarize quantitative data for the synthesis of biphenyl derivatives from this compound, providing a comparative overview of reaction conditions and yields for different cross-coupling partners.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 |
| 3 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 4 | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 90 | 24 | 89 |
| 5 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 78 |
Table 2: Stille Coupling of this compound with Various Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributyltin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | 85 |
| 2 | (4-Methoxyphenyl)tributyltin | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 80 | 18 | 82 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 80 | 12 | 75 |
| 4 | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 16 | 79 |
| 5 | (4-Fluorophenyl)tributyltin | Pd₂(dba)₃ (2) | AsPh₃ (8) | CuI | DMF | 90 | 20 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 209 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (424 mg, 2.0 mmol).
-
Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 10-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired biphenyl derivative.
Protocol 2: General Procedure for the Stille Coupling of this compound with an Organostannane
This protocol is a general guideline and should be performed in a well-ventilated fume hood due to the toxicity of organotin compounds.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 209 mg, 1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol).
-
Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Add the organostannane (1.1 mmol) to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 16-24 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
To quench the reaction and remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Applications in Drug Development
The 2-chloro-4-fluorobiphenyl scaffold is a key structural motif in a number of biologically active compounds. The chlorine and fluorine substituents can influence the conformation of the biphenyl system and participate in crucial interactions with biological targets. For instance, these halogen atoms can modulate lipophilicity, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through halogen bonding or other electronic interactions.
While specific drugs containing the 4-aryl-2-chloro-1-fluorobiphenyl moiety are not extensively documented in publicly available literature, the analogous 4-(4-chloro-3-trifluoromethylphenyl)-ureido)-3-fluorophenoxy)-pyridine-2-carboxylic acid scaffold is found in pharmaceutical compositions for treating hyperproliferative disorders, highlighting the relevance of such substitution patterns in medicinal chemistry.[3] Furthermore, fluorinated cryptophycin analogues, which are potent cytotoxic agents, have been synthesized and evaluated, demonstrating the utility of fluorine incorporation in developing anticancer agents.[2] The synthesis of 4-aryl-2-chloro-1-fluorobiphenyls provides a valuable platform for the generation of novel compounds for screening in various therapeutic areas, including oncology, inflammation, and infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Total synthesis and biological evaluation of fluorinated cryptophycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRPI0514715B1 - PHARMACEUTICAL COMPOSITIONS COMPRISING SOLID DISPERSIONS OF 4-(4-(3-(4-CHLORINE-3-TRIFLUORMETHYLPHENYL)-UREID)-3-FLUORPHENOXY)-PYRIDINE-2-CARBOXYLIC COMPOUND AND PROCESS FOR PREPARING SUCH DISPERSION - Google Patents [patents.google.com]
Application of 4-Bromo-2-chloro-1-fluorobenzene in the Synthesis of Pharmaceutical Intermediates
Introduction:
4-Bromo-2-chloro-1-fluorobenzene is a versatile, polyhalogenated aromatic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, allows for regioselective functionalization through various cross-coupling reactions. The bromine atom at the 4-position is the most reactive site, making it ideal for selective transformations in the presence of the less reactive chlorine atom. This attribute is particularly valuable in the construction of complex molecular architectures required for modern therapeutics, including anti-cancer agents and immunomodulators.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Synthesis of a Key Intermediate for a GABA-A α2,3-Selective Allosteric Modulator
Positive allosteric modulators of the GABA-A α2 and α3 subtypes are of significant interest for the development of anxiolytic drugs with a reduced side-effect profile compared to classical benzodiazepines. A key intermediate in the synthesis of these modulators is 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This boronic ester can be efficiently prepared from this compound via a Miyaura borylation reaction.
Experimental Protocol: Miyaura Borylation of this compound
This protocol describes the palladium-catalyzed borylation of this compound to yield 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Scheme:
Figure 1: Miyaura Borylation of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 60811-21-4 | 209.44 |
| Bis(pinacolato)diboron | 73183-34-3 | 253.94 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 72287-26-4 | 731.74 |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (1.5 equiv.).
-
Add PdCl₂(dppf) (0.03 equiv.) to the flask.
-
Add anhydrous 1,4-dioxane (5 mL per 1 mmol of aryl halide).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by GC) | >98% |
| Appearance | White to off-white solid |
Synthesis of Arylamine Intermediates via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This compound can be selectively coupled with a variety of primary and secondary amines at the 4-position to generate valuable arylamine intermediates. These intermediates are precursors to a range of biologically active molecules.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol details the palladium-catalyzed amination of this compound with morpholine.
Reaction Scheme:
Figure 2: Buchwald-Hartwig Amination of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 60811-21-4 | 209.44 |
| Morpholine | 110-91-8 | 87.12 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.67 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 |
| Toluene (anhydrous) | 108-88-3 | 92.14 |
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 equiv.) and XPhos (0.02 equiv.).
-
Add this compound (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.).
-
Remove the tube from the glovebox, and add anhydrous toluene (5 mL per 1 mmol of aryl halide) followed by morpholine (1.2 equiv.) via syringe under an argon atmosphere.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Quantitative Data:
| Parameter | Value |
| Yield | 80-90% |
| Purity (by HPLC) | >99% |
| Appearance | Pale yellow solid |
Application in the Synthesis of Marketed Pharmaceuticals
While direct, single-step applications of this compound in the synthesis of final drug molecules are not always documented in publicly available literature, its derivatives are key components in the synthesis of important pharmaceuticals like Alectinib and Lifitegrast.
Alectinib (ALK Inhibitor)
Alectinib is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor used for the treatment of non-small cell lung cancer (NSCLC).[2][3] The core structure of Alectinib contains a complex carbazole ring system. The synthesis of Alectinib involves the coupling of various substituted aromatic rings. While a direct synthetic route from this compound is not explicitly published, its boronic ester derivative, 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a plausible precursor for the introduction of the 3-chloro-4-fluorophenyl moiety found in related structures.
Alectinib Signaling Pathway:
Alectinib functions by inhibiting the autophosphorylation of the ALK receptor tyrosine kinase, which in turn blocks downstream signaling pathways such as the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways.[4][5] This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis.
References
- 1. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 2. Frontiers | Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells [frontiersin.org]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 5. Profile of alectinib for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Bromo-2-chloro-1-fluorobenzene in the Development of Advanced Agrochemicals
Introduction: The Architectural Value of a Halogenated Benzene Ring
In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with enhanced efficacy, selectivity, and favorable environmental profiles is paramount. The strategic incorporation of fluorine and other halogens into molecular scaffolds has proven to be a highly effective approach to achieving these goals.[1] 4-Bromo-2-chloro-1-fluorobenzene, a polysubstituted aromatic compound, has emerged as a valuable and versatile building block in the synthesis of a new generation of herbicides and fungicides.[1][2] Its unique arrangement of halogen atoms provides a reactive platform for a variety of chemical transformations, particularly cross-coupling reactions, enabling the construction of complex and potent agrochemical molecules.[1][2] This guide provides an in-depth exploration of the application of this compound in agrochemical development, complete with detailed protocols and an analysis of the underlying chemical principles.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in complex synthetic pathways.
| Property | Value | Reference |
| CAS Number | 60811-21-4 | --INVALID-LINK-- |
| Molecular Formula | C₆H₃BrClF | --INVALID-LINK-- |
| Molecular Weight | 209.44 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Boiling Point | 194 °C (lit.) | --INVALID-LINK-- |
| Density | 1.727 g/mL at 25 °C (lit.) | --INVALID-LINK-- |
| Refractive Index | n20/D 1.553 (lit.) | --INVALID-LINK-- |
Core Application: Synthesis of N-Phenyltetrahydrophthalimide Herbicides
A significant application of this compound is in the synthesis of N-phenyltetrahydrophthalimide herbicides. This class of agrochemicals acts by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO), a crucial enzyme in the chlorophyll biosynthesis pathway in plants.[1][2] Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.[3][4]
The synthesis of these herbicides leverages the reactivity of this compound to construct the required substituted aniline precursor. The following sections detail the synthetic strategy and provide exemplary protocols.
Synthetic Strategy: From Building Block to Active Ingredient
The overall synthetic strategy involves a multi-step process that begins with the functionalization of this compound to introduce an amino group, followed by condensation with tetrahydrophthalic anhydride.
Protocols for Agrochemical Synthesis
The following protocols provide a detailed, step-by-step methodology for the synthesis of a key intermediate and a representative N-phenyltetrahydrophthalimide herbicide.
Protocol 1: Synthesis of 1-Bromo-2-chloro-4-fluorobenzene via Sandmeyer Reaction
This protocol details the synthesis of the title compound from its aniline precursor, a common industrial route.[5]
Materials:
-
2-Chloro-4-fluoroaniline
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Cuprous bromide (CuBr)
-
Sulfamic acid
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-chloro-4-fluoroaniline (1 equivalent) in 48% hydrobromic acid.
-
Cool the mixture to -5 to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
Quench any excess nitrous acid by the careful addition of a small amount of sulfamic acid until a potassium iodide-starch paper test is negative.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of cuprous bromide (1.1 equivalents) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 30-40 °C for 30 minutes to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 1-Bromo-2-chloro-4-fluorobenzene.
-
Protocol 2: Synthesis of a Representative N-(4-chloro-2-fluorophenyl)-3,4,5,6-tetrahydrophthalimide Herbicide
This protocol outlines the synthesis of a model N-phenyltetrahydrophthalimide herbicide from a key aniline intermediate, which can be derived from this compound.
Step 1: Synthesis of 4-Chloro-2-fluoro-5-hydroxyaniline (Intermediate)
This intermediate can be synthesized from this compound through a series of reactions including nitration, methoxylation, reduction, and demethylation. For the purpose of this protocol, we will start from a commercially available precursor.
Step 2: Synthesis of N-(4-chloro-2-fluorophenyl)-3,4,5,6-tetrahydrophthalimide
Materials:
-
4-Chloro-2-fluoro-5-hydroxyaniline (or a related substituted aniline)
-
3,4,5,6-Tetrahydrophthalic anhydride
-
Glacial acetic acid
Procedure:
-
Condensation:
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1 equivalent) and 3,4,5,6-tetrahydrophthalic anhydride (1.05 equivalents) in glacial acetic acid.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure N-phenyltetrahydrophthalimide herbicide.
-
Mechanism of Action: Protoporphyrinogen IX Oxidase (PPO) Inhibition
The herbicidal activity of N-phenyltetrahydrophthalimides stems from their ability to inhibit the enzyme protoporphyrinogen IX oxidase (PPO). This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthesis of both chlorophyll and heme.
Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the plant cells.[3] This excess protoporphyrinogen IX leaks from its normal biosynthetic pathway and, in the presence of light and oxygen, acts as a photosensitizer, generating reactive oxygen species that cause rapid lipid peroxidation and destruction of cell membranes, ultimately leading to the death of the plant.[3][4]
Conclusion and Future Perspectives
This compound stands out as a strategically important building block in the synthesis of modern agrochemicals. Its utility in the construction of potent N-phenyltetrahydrophthalimide herbicides highlights the power of halogenated intermediates in creating active ingredients with specific modes of action. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of agrochemical development. Future research may focus on leveraging the unique reactivity of this compound to explore novel classes of pesticides and to develop more efficient and sustainable synthetic routes.
References
- 1. Discovery of N-Phenylphthalimides Containing Ether Moiety as Potential Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flumioxazin | C19H15FN2O4 | CID 92425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors [ouci.dntb.gov.ua]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-chloro-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-bromo-2-chloro-1-fluorobenzene. This trifunctionalized benzene derivative is a versatile building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The differential reactivity of the carbon-halogen bonds (C-Br > C-Cl) allows for chemoselective functionalization, enabling the sequential introduction of various substituents.
This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The provided data and methodologies are based on established principles of cross-coupling chemistry and examples from the scientific literature for analogous substrates.
Chemoselectivity in Cross-Coupling Reactions
The key to the synthetic utility of this compound lies in the selective activation of the C-Br bond over the more stable C-Cl bond. Palladium catalysts, particularly with bulky and electron-rich phosphine ligands, can readily facilitate the oxidative addition of the C-Br bond while leaving the C-Cl bond intact. This chemoselectivity allows for a stepwise functionalization strategy, where the bromine atom is first replaced via a cross-coupling reaction, and the chlorine atom can be targeted in a subsequent transformation under more forcing conditions if desired.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl substituents at the 4-position.
Quantitative Data Summary: Suzuki-Miyaura Coupling
The following table summarizes representative conditions and expected yields for the chemoselective Suzuki-Miyaura coupling of this compound with various boronic acids, based on protocols for structurally similar polyhalogenated benzenes.
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 85-95 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 90 | 12 | 80-90 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | >85 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-2-chloro-1-fluorobenzene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a powerful tool for the synthesis of arylamines.[1] This reaction can be applied to this compound to selectively introduce primary or secondary amines at the 4-position.
Quantitative Data Summary: Buchwald-Hartwig Amination
The following table presents typical conditions and expected yields for the chemoselective Buchwald-Hartwig amination of this compound, based on established protocols.[2]
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 8-16 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 12 | 85-95 |
| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 80-90 |
| 4 | Piperidine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2) | LHMDS | THF | 80 | 12 | ~90 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, which is invaluable for the synthesis of conjugated systems.[3] This reaction can be used to selectively alkynylate the 4-position of this compound.
Quantitative Data Summary: Sonogashira Coupling
The following table outlines representative conditions and expected yields for the chemoselective Sonogashira coupling of this compound.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | >90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 85-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | Toluene | 70 | 10 | 80-90 |
| 4 | Ethynyltrimethylsilane | PdCl₂(MeCN)₂ (2) | - (Copper-free) | DBU | Acetonitrile | 80 | 12 | >85 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Heat the reaction mixture to 65 °C and stir for 6 hours.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Logical Relationship: Chemoselective Cross-Coupling Strategy
Caption: A diagram illustrating the chemoselective cross-coupling strategy.
Experimental Workflow: General Cross-Coupling Protocol
Caption: A generalized experimental workflow for the cross-coupling reactions.
Signaling Pathway: Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for the Synthesis and Characterization of GABA A α2,3-Selective Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, exerting its effects through GABA A receptors. These receptors are ligand-gated ion channels composed of five subunits, with the α (alpha) subunit being a key determinant of their pharmacological properties. The α1 subtype is associated with sedation, while the α2 and α3 subtypes are linked to anxiolytic and anticonvulsant effects.[1][2] Consequently, the development of selective modulators targeting the α2 and α3 subunits of the GABA A receptor is a promising strategy for creating novel therapeutics for anxiety, epilepsy, and neuropathic pain with a reduced side-effect profile compared to non-selective benzodiazepines.
These application notes provide a comprehensive overview of the synthesis and characterization of GABA A α2,3-selective modulators, including detailed protocols for their chemical synthesis, in vitro binding, and functional evaluation.
Data Presentation: Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀) of representative GABA A α2,3-selective modulators at different α subunits of the GABA A receptor.
| Compound | α1 (Kᵢ, nM) | α2 (Kᵢ, nM) | α3 (Kᵢ, nM) | α5 (Kᵢ, nM) | α1 (% Potentiation @ EC₂₀ GABA) | α2 (% Potentiation @ EC₂₀ GABA) | α3 (% Potentiation @ EC₂₀ GABA) | α5 (% Potentiation @ EC₂₀ GABA) |
| TPA023 | 0.41 | 0.23 | 0.19 | 0.35 | Low | High | High | Moderate |
| MRK-409 | 0.21 - 0.40 | 0.21 - 0.40 | 0.21 - 0.40 | 0.21 - 0.40 | 18% | 23% | 45% | 18% |
| L-838,417 | Antagonist | Partial Agonist | Partial Agonist | Partial Agonist | N/A | N/A | N/A | N/A |
| KRM-II-81 | Moderate | High | High | Moderate | Low | High | High | Moderate |
| PF-06372865 | High | 2.9 | 1.1 | 18 | ≤20% | 90-140% | 90-140% | 90-140% |
Note: Data is compiled from multiple sources.[3][4][5][6][7][8] Kᵢ values represent the concentration of the compound required to inhibit 50% of radioligand binding. % Potentiation represents the enhancement of the GABA EC₂₀ response. "Low," "Moderate," and "High" are qualitative descriptors based on reported functional efficacies.
Experimental Protocols
Protocol 1: General Synthesis of Imidazobenzodiazepine-based Modulators (e.g., KRM-II-81)
This protocol describes a general synthetic route for imidazobenzodiazepines, a common scaffold for GABA A α2,3-selective modulators.[1][9]
Step 1: Synthesis of the Benzophenone Intermediate
-
To a solution of a substituted 2-aminobenzonitrile in an appropriate solvent (e.g., toluene), add a Grignard reagent (e.g., 2-pyridylmagnesium bromide) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting benzophenone intermediate by column chromatography.
Step 2: Formation of the Diazepine Ring
-
To a solution of the benzophenone intermediate in a suitable solvent (e.g., dichloromethane), add bromoacetyl bromide at 0 °C.
-
Add a base (e.g., sodium bicarbonate) and stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Dissolve the crude product in a solvent such as methanol and add a source of ammonia (e.g., ammonium hydroxide) to facilitate cyclization to the diazepine ring.
-
Purify the benzodiazepine product by crystallization or column chromatography.
Step 3: Imidazole Ring Annulation
-
Dissolve the benzodiazepine in a dry aprotic solvent (e.g., THF) and cool to -78 °C.
-
Add a strong base (e.g., potassium t-butoxide) and stir for a short period.
-
Add ethyl isocyanoacetate and allow the reaction to proceed at low temperature, then warm to room temperature.
-
Quench the reaction with water and extract the product.
-
Purify the resulting imidazobenzodiazepine ester by column chromatography.
Step 4: Modification of the Ester Group (Bioisosteric Replacement)
-
For Oxadiazole (e.g., MP-III-080):
-
Treat the imidazobenzodiazepine ester with hydroxylamine to form the corresponding amidoxime.
-
React the amidoxime with a suitable orthoester or acid chloride in the presence of a base to form the 1,2,4-oxadiazole ring.[1]
-
-
For Oxazole (e.g., KRM-II-81):
-
Reduce the ester to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).[9]
-
Oxidize the alcohol to the aldehyde using an oxidizing agent such as manganese dioxide.[9]
-
React the aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate to form the oxazole ring.[9]
-
Protocol 2: Radioligand Binding Assay for GABA A Receptor Subtypes
This protocol details the determination of the binding affinity of test compounds to specific GABA A receptor subtypes expressed in HEK293 cells using [³H]flunitrazepam.
Step 1: Cell Culture and Transfection
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Transiently transfect the HEK293 cells with plasmids encoding the desired α, β, and γ subunits of the GABA A receptor (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) using a suitable transfection reagent (e.g., Lipofectamine).[10][11]
-
Allow the cells to express the receptors for 24-48 hours post-transfection.
Step 2: Membrane Preparation
-
Harvest the transfected cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
Step 3: Binding Assay
-
In a 96-well plate, add the cell membranes, [³H]flunitrazepam (a non-selective benzodiazepine site radioligand) at a concentration near its K₋d, and varying concentrations of the test compound.
-
For non-specific binding determination, add a high concentration of a non-labeled benzodiazepine (e.g., diazepam).
-
Incubate the plate at 4 °C for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
Step 4: Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This protocol describes the measurement of the potentiation of GABA-evoked currents by α2,3-selective modulators in HEK293 cells expressing specific GABA A receptor subtypes.
Step 1: Cell Preparation
-
Plate the transfected HEK293 cells (from Protocol 2, Step 1) onto glass coverslips.
-
Use cells for recording 24-48 hours after transfection.
Step 2: Electrophysiological Recording
-
Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 glucose; pH 7.4).
-
Pull patch pipettes from borosilicate glass and fill with an internal solution (e.g., containing in mM: 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES; pH 7.2).
-
Establish a whole-cell patch-clamp configuration on a single transfected cell (identified, for example, by co-expression of a fluorescent protein).[12][13][14]
-
Voltage-clamp the cell at a holding potential of -60 mV.
Step 3: Drug Application and Data Acquisition
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) to establish a baseline response.
-
Co-apply the test compound at various concentrations with the same concentration of GABA.
-
Record the resulting chloride currents using an amplifier and data acquisition software.
Step 4: Data Analysis
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.
-
Calculate the percentage potentiation of the GABA response by the test compound.
-
Plot the percentage potentiation as a function of the test compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal potentiation) and the maximum potentiation (Eₘₐₓ) from the curve.
Mandatory Visualizations
Caption: GABAergic signaling pathway and the action of α2,3-selective modulators.
Caption: Experimental workflow for the development of GABA A α2,3-selective modulators.
References
- 1. Improved Synthesis of Anxiolytic, Anticonvulsant and Antinociceptive α2/α3-GABA(A)ergic Receptor Subtype Selective Ligands as Promising Agents to Treat Anxiety, Epilepsy, as well as Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology in translation: the preclinical and early clinical profile of the novel α2/3 functionally selective GABAA receptor positive allosteric modulator PF-06372865 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MRK-409 (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the α2/α3-subtype-selective GABAA receptor positive allosteric modulator KRM-II-81 on pain-depressed behavior in rats: Comparison with ketorolac and diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anxiolytic effects of the GABAA receptor partial agonist, L-838,417: Impact of age, test context familiarity, and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Optimising the transient expression of GABA(A) receptors in adherent HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols for the Preparation of Anti-Cancer Agents Using 4-Bromo-2-chloro-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of potent anti-cancer agents, Trametinib and Brilanestrant, utilizing 4-Bromo-2-chloro-1-fluorobenzene as a key starting material. Trametinib is a highly selective MEK1/MEK2 inhibitor used in the treatment of melanoma and other cancers, while Brilanestrant is a selective estrogen receptor degrader (SERD) investigated for the treatment of estrogen receptor-positive breast cancer. This guide outlines the synthetic pathways, detailed experimental procedures, and the mechanisms of action of these therapeutic agents. Quantitative data on their biological activity are presented, and key experimental and signaling pathways are visualized to facilitate a comprehensive understanding for researchers in oncology and medicinal chemistry.
Introduction
This compound is a versatile, polyhalogenated aromatic compound that serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its distinct substitution pattern allows for regioselective functionalization, making it an ideal precursor for the introduction of the 2-chloro-4-fluorophenyl moiety found in several targeted cancer therapies. This document focuses on its application in the synthesis of two significant anti-cancer drugs: Trametinib and Brilanestrant.
Trametinib is an allosteric inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation.
Brilanestrant (GDC-0810) is a non-steroidal SERD that binds to the estrogen receptor (ER), inducing its degradation. This mechanism of action is particularly effective in hormone receptor-positive breast cancers that have developed resistance to traditional endocrine therapies.
Synthetic Pathways and Key Intermediates
The synthesis of Trametinib and Brilanestrant from this compound involves the preparation of key intermediates. For Trametinib, the critical intermediate is 2-fluoro-4-iodoaniline . For Brilanestrant, a key fragment is derived from the starting material to form the (2-chloro-4-fluorophenyl)butenyl side chain.
Overall Synthetic Workflow
The following diagram illustrates the general workflow from the starting material to the final anti-cancer agents.
Application Notes and Protocols: 4-Bromo-2-chloro-1-fluorobenzene as a Precursor for the Synthesis of High-Performance Fluorinated Poly(phenylene)s
Introduction
Fluorinated polymers are a cornerstone of modern materials science, prized for their exceptional thermal stability, chemical inertness, low surface energy, and unique electronic properties.[1][2][3][4] The strategic incorporation of fluorine atoms into a polymer backbone can dramatically alter its characteristics, leading to materials suitable for a wide range of high-performance applications, from advanced electronics to biomedical devices.[1][2][3][4][5] This document provides a detailed guide for researchers on the use of 4-bromo-2-chloro-1-fluorobenzene as a versatile precursor for the synthesis of novel fluorinated poly(phenylene)s.
This compound is a polyhalogenated aromatic compound that offers multiple reactive sites for polymerization.[6][7][8] Its distinct halogen substituents (F, Cl, Br) exhibit differential reactivity in cross-coupling reactions, enabling precise control over the polymerization process. This application note will focus on established palladium-catalyzed cross-coupling methodologies, specifically Suzuki and Stille polycondensation reactions, to construct well-defined poly(2-chloro-4-fluorophenylene).
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is essential for successful polymer synthesis.
| Property | Value |
| CAS Number | 60811-21-4[6] |
| Molecular Formula | C₆H₃BrClF[7][8] |
| Molecular Weight | 209.44 g/mol [8] |
| Appearance | Colorless liquid[7] |
| Boiling Point | 194 °C[6] |
| Density | 1.727 g/mL at 25 °C[6] |
| Refractive Index | n20/D 1.553[6] |
Polymer Synthesis Methodologies
The synthesis of poly(2-chloro-4-fluorophenylene) from this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions. The choice between Suzuki and Stille polycondensation will depend on the availability of reagents, desired polymer properties, and tolerance to functional groups.
Suzuki Polycondensation
Suzuki polycondensation is a robust method for forming carbon-carbon bonds and is widely used in the synthesis of conjugated polymers.[9][10] This approach involves the coupling of an organoboron reagent with an organohalide. For the polymerization of this compound, a di-boronic acid or di-boronic ester derivative of the monomer is required.
Experimental Workflow for Suzuki Polycondensation
Caption: Workflow for Suzuki Polycondensation.
Protocol: Suzuki Polycondensation of this compound
This protocol outlines a general procedure. Optimization of reaction conditions may be necessary.
Materials:
-
This compound
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Toluene, anhydrous
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate solution, saturated
-
Brine
-
Magnesium sulfate, anhydrous
-
Methanol
Part A: Synthesis of 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous toluene to dissolve the reagents.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the mixture.
-
Heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the boronic ester intermediate.
Part B: Suzuki Polycondensation
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified boronic ester intermediate (1.0 eq) and this compound (1.0 eq) in anhydrous toluene.
-
Prepare a 2 M aqueous solution of potassium carbonate.
-
Add the potassium carbonate solution (4.0 eq) to the reaction mixture.
-
Degas the mixture by bubbling argon through it for 20-30 minutes.
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 48-72 hours. An increase in viscosity is typically observed.
-
Cool the reaction to room temperature and pour the mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and oligomers.
-
Dry the polymer under vacuum at 60 °C to a constant weight.
Stille Polycondensation
Stille polycondensation offers an alternative route that is often tolerant of a wider range of functional groups and can proceed under milder conditions.[7] This reaction involves the coupling of an organotin reagent with an organohalide.
Experimental Workflow for Stille Polycondensation
Caption: Workflow for Stille Polycondensation.
Protocol: Stille Polycondensation of this compound
Caution: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
This compound
-
Hexamethylditin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
Part A: Synthesis of the Bis(trimethylstannyl) Monomer
This protocol assumes a one-pot homocoupling approach.
Part B: Stille Polycondensation
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene or DMF.
-
Add Pd₂(dba)₃ (0.015 eq) and P(o-tol)₃ (0.08 eq) as the catalyst system.
-
Add hexamethylditin (0.5 eq).
-
Heat the reaction mixture to 90-110 °C for 48-72 hours.
-
Monitor the formation of the polymer, indicated by an increase in the viscosity of the reaction mixture.
-
After completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer and wash it extensively with methanol to remove tin byproducts and catalyst residues.
-
Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane).
-
Dry the purified polymer under vacuum at 60 °C.
Characterization of the Resulting Polymer: Poly(2-chloro-4-fluorophenylene)
The synthesized poly(2-chloro-4-fluorophenylene) should be thoroughly characterized to determine its structure, molecular weight, and physical properties.
| Characterization Technique | Expected Observations |
| ¹H and ¹⁹F NMR Spectroscopy | Confirmation of the polymer structure through analysis of aromatic proton and fluorine signals. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability, with an expected high decomposition temperature due to the fluorinated aromatic backbone.[5] |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which is expected to be high, indicating a rigid polymer chain.[5] |
| X-ray Diffraction (XRD) | Evaluation of the polymer's crystallinity. Fluorinated polyarylenes can exhibit some ordering.[5] |
Potential Applications
The unique combination of halogen substituents in poly(2-chloro-4-fluorophenylene) makes it a promising material for a variety of applications:
-
High-Performance Dielectrics: The low polarizability of the C-F bond can lead to a low dielectric constant and loss, making these materials suitable for applications in microelectronics and high-frequency communication.[6]
-
Chemically Resistant Coatings: The fluorinated backbone imparts excellent resistance to chemical attack and weathering, ideal for protective coatings in harsh environments.[1][4]
-
Gas Separation Membranes: The rigid polymer structure and the presence of fluorine can create materials with tailored free volume for selective gas permeation.
-
Advanced Composites: The high thermal stability and mechanical strength make these polymers suitable as matrices for high-performance composites in the aerospace and automotive industries.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of fluorinated poly(phenylene)s. Through well-established palladium-catalyzed polycondensation reactions such as Suzuki and Stille couplings, researchers can synthesize poly(2-chloro-4-fluorophenylene) with a unique set of properties. The protocols and information provided in this application note offer a solid foundation for the exploration and development of novel high-performance materials derived from this precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated poly(p-phenylenevinylene)s: synthesis, and optical properties of an intriguing class of luminescent polymers [ricerca.uniba.it]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. "Polyarylenes: Synthesis and Characterization Towards Advanced Applicat" by Stephen Budy [scholar.smu.edu]
- 6. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. itami-lab.com [itami-lab.com]
Application Notes and Protocols for the Functionalization of 4-Bromo-2-chloro-1-fluorobenzene at the Bromine Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the selective functionalization of 4-bromo-2-chloro-1-fluorobenzene at the bromine position. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its halogen atoms, which allows for regioselective transformations. The C-Br bond is significantly more reactive than the C-Cl and C-F bonds under typical cross-coupling and organometallic reaction conditions, enabling the introduction of a wide array of functionalities at the 4-position.
This document outlines detailed protocols for several key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as the formation of Grignard and organolithium reagents. Quantitative data from representative reactions are summarized in tables to facilitate comparison and selection of the most suitable method for a desired synthetic outcome.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions proceed with high selectivity at the more reactive C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of organoboron reagents. This reaction is widely used for the synthesis of biaryl and substituted aromatic compounds. A key intermediate for this reaction, 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be prepared from this compound.[1]
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 2-10 | ~64% (estimated) |
| 4-Vinylphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/Ethanol | 80 | 3-48 | Good Conversion |
| 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/Ethanol | 80 | 3-48 | Good Conversion |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling provides a route to synthesize aryl alkynes by reacting this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Table 2: Representative Sonogashira Coupling Reactions
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 65 | 12 | High (typical) |
| 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | i-Pr₂NH | Toluene | 80 | 8 | Good (typical) |
Protocol 2: General Procedure for Sonogashira Coupling
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Add the anhydrous solvent (e.g., THF or toluene).
-
Add the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water or saturated aqueous ammonium chloride.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[2]
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling this compound with primary or secondary amines. This reaction is crucial for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 12-24 | Good (typical) |
| Aniline | Pd(OAc)₂ (2 mol%), BINAP (3 mol%) | Cs₂CO₃ | Toluene | 110 | 18 | High (typical) |
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.).
-
Add the amine (1.2 equiv.) and anhydrous toluene.
-
Seal the tube and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Key components for a successful Buchwald-Hartwig amination.
Formation and Reaction of Organometallic Intermediates
The bromine atom of this compound can be selectively converted into an organometallic nucleophile, which can then react with various electrophiles.
Grignard Reaction
Formation of the Grignard reagent, (3-chloro-4-fluorophenyl)magnesium bromide, allows for subsequent reactions with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide.
Table 4: Grignard Reagent Formation and Subsequent Reaction
| Electrophile | Grignard Formation Conditions | Reaction Conditions | Product | Yield (%) |
| Benzaldehyde | Mg, I₂ (cat.), THF, reflux | THF, 0 °C to RT | (3-Chloro-4-fluorophenyl)(phenyl)methanol | Moderate to Good (typical) |
| CO₂ (dry ice) | Mg, I₂ (cat.), THF, reflux | THF, -78 °C to RT | 3-Chloro-4-fluorobenzoic acid | Moderate to Good (typical) |
Protocol 4: General Procedure for Grignard Reagent Formation and Reaction
-
Grignard Formation:
-
Flame-dry all glassware and assemble under an inert atmosphere.
-
Place magnesium turnings (1.2 equiv.) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Once the reaction initiates (indicated by heat and/or bubbling), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir for an additional 1-2 hours.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the electrophile (e.g., benzaldehyde, 1.0 equiv.) dissolved in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
-
Caption: Workflow for Grignard reagent formation and subsequent reaction.
Lithium-Halogen Exchange
Lithium-halogen exchange, typically using an alkyllithium reagent such as n-butyllithium at low temperatures, provides an alternative route to the corresponding organolithium species. This intermediate is generally more reactive than the Grignard reagent.
Table 5: Lithium-Halogen Exchange and Subsequent Reaction
| Electrophile | Lithiation Conditions | Reaction Conditions | Product | Yield (%) |
| Dimethylformamide (DMF) | n-BuLi, THF, -78 °C | -78 °C to RT | 3-Chloro-4-fluorobenzaldehyde | Moderate (typical) |
| Trimethyl borate | t-BuLi, THF, -78 °C | -78 °C to RT, then acidic workup | (3-Chloro-4-fluorophenyl)boronic acid | Moderate to Good (typical) |
Protocol 5: General Procedure for Lithium-Halogen Exchange
-
Under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Slowly add the alkyllithium reagent (e.g., n-butyllithium, 1.1 equiv.) and stir for 30-60 minutes at -78 °C.
-
Add the electrophile (e.g., DMF, 1.2 equiv.) and continue stirring at -78 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product.
These protocols and data provide a solid foundation for the selective functionalization of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2-chloro-1-fluorobenzene
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, 4-Bromo-2-chloro-1-fluorobenzene. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you achieve high yields and purity in your reactions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the Suzuki coupling of this compound.
Q1: Why is my reaction yield low or non-existent?
A1: Low to no yield with this substrate is a common problem and can stem from several factors. The primary challenge is the chemoselective activation of the C-Br bond over the more stable C-Cl bond. Here are the most critical factors to investigate:
-
Catalyst System: The choice of palladium catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be efficient enough. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition at the C-Br bond.[1][2]
-
Base Selection: The base is crucial for the transmetalation step.[3] The strength and solubility of the base can significantly impact the reaction rate.
-
Reaction Conditions: Temperature, solvent, and the strict exclusion of oxygen are critical for success.[2]
Q2: I am observing significant amounts of starting material, even after extended reaction times. What should I do?
A2: This indicates a sluggish reaction, likely due to inefficient catalytic activity. Consider the following adjustments:
-
Increase Temperature: Many Suzuki couplings benefit from elevated temperatures, often in the range of 80-110 °C.[3]
-
Screen Catalysts and Ligands: If a standard catalyst is failing, switch to a more active system. Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are often more effective for challenging substrates.[3]
-
Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol% can improve conversion.
Q3: How can I improve the chemoselectivity for the C-Br bond over the C-Cl bond?
A3: Achieving high selectivity is the key challenge with this substrate. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > OTf >> Cl.[4] To favor C-Br activation:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands.[1] These ligands stabilize the palladium catalyst and promote the oxidative addition of the less reactive C-Br bond.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the activation energy for C-Cl bond cleavage is higher.
-
Catalyst System: Palladium complexes with specific ligands have been developed to show excellent performance in the selective coupling of bromo-chloro arenes.[1]
Q4: What are the common side reactions, and how can they be minimized?
A4: The most common side reactions in Suzuki couplings are:
-
Homocoupling of the Boronic Acid: This side reaction, which forms a biaryl byproduct from two boronic acid molecules, is often promoted by the presence of oxygen.[2] To minimize it, ensure all solvents and reagents are thoroughly degassed, and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[2]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be an issue with unstable boronic acids.[2] Using fresh boronic acid or converting it to a more stable boronate ester (like a pinacol ester) can mitigate this problem.[2]
-
Dehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can sometimes occur in the presence of certain bases or impurities.
Troubleshooting Workflow
For a systematic approach to troubleshooting, refer to the following workflow diagram:
Caption: A workflow for troubleshooting common issues in Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki coupling reaction?
A1: The Suzuki coupling reaction proceeds via a catalytic cycle that involves three main steps:
-
Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (R-X), forming a palladium(II) complex.[4][5]
-
Transmetalation: The organic group from the organoboron compound (R'-BY₂) replaces the halide on the palladium complex. This step is facilitated by a base.[5][6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled to form the new C-C bond (R-R'), and the palladium(0) catalyst is regenerated.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q2: Which palladium source is better, Pd(0) or Pd(II)?
A2: While both Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) (e.g., Pd(OAc)₂, PdCl₂(dppf)) precursors can be used, Pd(0) sources are often preferred as they can directly enter the catalytic cycle. Pd(II) sources must first be reduced in situ to the active Pd(0) species, which can sometimes lead to side reactions like boronic acid homocoupling.[2]
Q3: What are the best practices for setting up a Suzuki coupling reaction?
A3: For the best results, always:
-
Use high-purity, dry reagents and solvents.
-
Thoroughly degas all solvents (and water, if used) by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents) to help drive the reaction to completion.
Experimental Protocols
Protocol 1: General Screening Conditions for Suzuki Coupling of this compound
This protocol provides a robust starting point for optimizing the reaction with your specific boronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Under a positive flow of inert gas, add the palladium(II) acetate and SPhos.
-
Add the degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Catalyst and Base Screening
The following table provides a starting point for reaction optimization, with typical conditions for related aryl halides. Yields are highly dependent on the specific boronic acid used.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield Range |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12-24 | 60-90% |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12-24 | 65-95% |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 40-75% |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 24 | 30-60% |
References
Technical Support Center: Grignard Reagent Formation from 4-Bromo-2-chloro-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the chemoselective formation of the Grignard reagent from 4-Bromo-2-chloro-1-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react with magnesium in this compound?
A1: The reaction will selectively occur at the carbon-bromine (C-Br) bond. The reactivity of halogens in Grignard reagent formation follows the trend: I > Br > Cl > F. The carbon-fluorine (C-F) bond is generally unreactive under standard Grignard conditions. This chemoselectivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl and C-F bonds, making it more susceptible to oxidative insertion by magnesium.
Q2: What is the primary side reaction to be concerned about?
A2: The most common and significant side reaction is the Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting aryl halide to form a homocoupled dimer.[1][2] In this case, the product would be 2,2'-dichloro-4,4'-difluoro-1,1'-biphenyl.
Q3: What are the critical experimental parameters to control for a successful reaction?
A3: The most critical parameters are:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by any protic source. All glassware must be rigorously dried, and anhydrous solvents must be used.[2]
-
Temperature Control: The Grignard formation is exothermic. Maintaining a controlled temperature is crucial to minimize the Wurtz coupling side reaction, which is favored at higher temperatures.[2]
-
Slow Addition of Aryl Halide: A slow, dropwise addition of the this compound solution to the magnesium suspension helps to maintain a low concentration of the halide, which in turn minimizes the rate of the bimolecular Wurtz coupling reaction.[2]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation is necessary to initiate the reaction.
Q4: How can I activate the magnesium turnings?
A4: Several methods can be used to activate magnesium:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod can expose a fresh, reactive surface.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane are common and effective methods. The disappearance of the iodine color or the evolution of ethylene gas, respectively, indicates successful activation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reaction fails to initiate (no exotherm, no cloudiness) | 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture in glassware or solvent. 3. Impure starting materials. | 1. Activate magnesium using a crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can also help initiate the reaction. 2. Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled anhydrous solvent (e.g., THF or diethyl ether). 3. Purify the this compound if necessary. |
| Low yield of the desired Grignard reagent | 1. Incomplete reaction. 2. Quenching of the Grignard reagent by moisture or air. 3. Excessive Wurtz coupling. | 1. Ensure the magnesium is in excess and allow for sufficient reaction time. 2. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. 3. Maintain a low reaction temperature and ensure slow addition of the aryl halide. |
| High yield of the Wurtz coupling product (e.g., 2,2'-dichloro-4,4'-difluoro-1,1'-biphenyl) | 1. High local concentration of the aryl halide. 2. Elevated reaction temperature. | 1. Add the solution of this compound to the magnesium suspension very slowly and with vigorous stirring. 2. Maintain the reaction temperature at or below room temperature, using an ice bath if necessary to control the exotherm. |
| Reaction mixture turns dark brown or black | 1. Formation of finely divided metal from side reactions. 2. Decomposition of the Grignard reagent due to overheating. | 1. This can be normal, but if accompanied by a low yield, it may indicate excessive side reactions. 2. Improve temperature control by slowing the addition rate and using external cooling. |
Data Presentation
The following table summarizes representative yields for the chemoselective Grignard formation from a structurally similar compound, 1-bromo-4-chlorobenzene, and its subsequent reaction with an electrophile (DMF).[3] These values can serve as a reasonable expectation for the reaction with this compound under optimized conditions.
| Starting Material | Desired Grignard Reagent | Main Side Product (Wurtz Coupling) | Expected Crude Yield of Trapped Product (%) | Expected Purified Yield of Trapped Product (%) |
| 1-Bromo-4-chlorobenzene | 4-Chlorophenylmagnesium bromide | 4,4'-Dichloro-1,1'-biphenyl | 50 - 80 | 15 - 30 |
Experimental Protocols
Detailed Methodology for the Chemoselective Formation of (2-Chloro-4-fluorophenyl)magnesium Bromide
This protocol is adapted from procedures for similar polyhalogenated aromatic compounds.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Inert gas (Argon or Nitrogen)
-
Standard, dry glassware for Grignard reactions (three-neck round-bottom flask, reflux condenser, dropping funnel)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas and allowed to cool to room temperature under a positive pressure of argon or nitrogen.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Initiation: Add a small amount of anhydrous THF to the flask to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of this solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be applied if the reaction does not start.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use an ice bath to control the temperature if the reaction becomes too vigorous.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting gray-to-brown solution is the Grignard reagent, (2-Chloro-4-fluorophenyl)magnesium bromide, which should be used immediately in subsequent reactions.
Visualizations
Caption: Troubleshooting workflow for failed Grignard reaction initiation.
Caption: Strategies to minimize the Wurtz coupling side reaction.
References
Technical Support Center: Lithiation of 4-Bromo-2-chloro-1-fluorobenzene
Welcome to the technical support center for the lithiation of 4-Bromo-2-chloro-1-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding this challenging reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the lithiation of this compound?
A1: The main challenges stem from the presence of multiple reactive sites on the aromatic ring. Key difficulties include:
-
Regioselectivity: Controlling the site of lithiation is the foremost challenge. The fluorine atom is a strong ortho-directing group, favoring deprotonation at the C2 position. However, the presence of bromine and chlorine introduces competing reaction pathways.
-
Halogen-Lithium Exchange: The carbon-bromine bond is susceptible to halogen-lithium exchange, particularly with alkyllithium reagents like n-BuLi or s-BuLi. This can lead to a mixture of products. The carbon-chlorine bond is generally less reactive in this regard.
-
Benzyne Formation: Under certain conditions, elimination of lithium halide from an ortho-lithiated intermediate can lead to the formation of a highly reactive benzyne intermediate, resulting in undesired side products.[1][2][3]
-
Reaction Conditions: The outcome of the reaction is highly sensitive to the choice of lithiating agent, solvent, temperature, and reaction time.
Q2: Which lithiation reagent is best for selective ortho-deprotonation?
A2: For selective deprotonation ortho to the fluorine atom while minimizing halogen-lithium exchange, lithium amide bases are generally preferred. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are excellent choices. These sterically hindered, non-nucleophilic bases favor proton abstraction over halogen exchange.
Q3: Can I use n-BuLi or s-BuLi for the lithiation of this compound?
A3: While n-BuLi and s-BuLi are common lithiating agents, they increase the likelihood of halogen-lithium exchange with the bromine atom. If ortho-lithiation is the desired outcome, these reagents should be used with caution, typically at very low temperatures (e.g., -78°C to -100°C) and with short reaction times to favor the kinetically controlled deprotonation.
Q4: What is the expected major product of the lithiation of this compound?
A4: The major product depends heavily on the reaction conditions.
-
With LDA or LiTMP , the expected major product is the 2-lithio-4-bromo-6-chloro-1-fluorobenzene intermediate, resulting from deprotonation ortho to the fluorine.
-
With n-BuLi or s-BuLi , a mixture of products is likely, including the ortho-lithiated species and the product of bromine-lithium exchange. At warmer temperatures or with longer reaction times, benzyne-derived products may also be formed.
Q5: How can I detect the formation of different lithiated intermediates?
A5: A common method is to quench the reaction mixture with a suitable electrophile and analyze the product distribution. For example, quenching with carbon dioxide followed by an acidic workup will yield the corresponding carboxylic acids, which can be identified and quantified using techniques like NMR spectroscopy or GC-MS.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive lithiating reagent. 2. Presence of moisture or other protic impurities. 3. Insufficiently low temperature. | 1. Titrate the lithiating reagent to determine its exact concentration. 2. Ensure all glassware is flame-dried and reagents and solvents are anhydrous. 3. Perform the reaction at or below -78°C. |
| Mixture of regioisomers | 1. Competing ortho-deprotonation and halogen-lithium exchange. 2. Isomerization of the lithiated intermediate. | 1. For selective deprotonation, switch to a lithium amide base (LDA or LiTMP). 2. If using an alkyllithium, use very low temperatures (-100°C) and short reaction times. |
| Formation of debrominated, non-lithiated starting material | Quenching of the bromine-lithium exchange product by a proton source. | Ensure the reaction is strictly anhydrous and quench with the desired electrophile before any workup. |
| Presence of unexpected byproducts (e.g., biphenyls, triphenylenes) | Formation of a benzyne intermediate.[2][3] | 1. Avoid high reaction temperatures. 2. Use a less aggressive lithiating agent (e.g., LDA instead of t-BuLi). 3. Add a benzyne trapping agent like furan if the formation of this intermediate is unavoidable but undesired.[1][2][3] |
Data Presentation
The following tables summarize expected outcomes based on lithiation studies of related polyhalogenated aromatic compounds. The yields are illustrative and will vary based on specific reaction conditions and the electrophile used for quenching.
Table 1: Regioselectivity of Lithiation with Different Reagents
| Lithiating Agent | Predominant Reaction Pathway | Expected Major Lithiated Intermediate |
| LDA | ortho-Deprotonation | 2-Lithio-4-bromo-6-chloro-1-fluorobenzene |
| LiTMP | ortho-Deprotonation | 2-Lithio-4-bromo-6-chloro-1-fluorobenzene |
| n-BuLi | Competing Deprotonation and Br-Li Exchange | Mixture of 2-lithio and 4-lithio species |
| s-BuLi | Competing Deprotonation and Br-Li Exchange | Mixture of 2-lithio and 4-lithio species |
| t-BuLi | Increased potential for benzyne formation | Complex mixture, potential for benzyne-derived products |
Table 2: Influence of Reaction Conditions on Product Distribution
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | -100°C | Favors kinetic product (ortho-lithiation) | At lower temperatures, the faster deprotonation reaction is favored over the slower halogen-lithium exchange. |
| -40°C | Increased proportion of thermodynamic product and side reactions | Higher temperatures can allow for equilibration to the more stable lithiated species and promote benzyne formation. | |
| Solvent | THF | Generally good for solubility and reactivity | The Lewis basicity of THF can influence the aggregation state and reactivity of the organolithium reagent. |
| Diethyl Ether | Slower reaction rates, may improve selectivity in some cases | Less coordinating than THF, which can sometimes be advantageous for controlling reactivity. | |
| Reaction Time | Short (e.g., < 30 min) | Favors kinetically controlled product | Minimizes time for side reactions or equilibration to occur. |
| Long (e.g., > 2 hours) | May lead to a mixture of products | Allows for slower, thermodynamically driven processes to take place. |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific experimental setup and goals.
Protocol 1: Selective ortho-Lithiation using LDA
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous diisopropylamine (1.1 equivalents) to a flame-dried flask containing anhydrous THF at -78°C.
-
LDA Formation: Slowly add n-BuLi (1.0 equivalent) to the stirred solution and allow it to stir for 30 minutes at -78°C to form LDA.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78°C.
-
Lithiated Intermediate Formation: Stir the reaction mixture at -78°C for 1-2 hours.
-
Quenching: Add the desired electrophile (e.g., freshly dried CO2 gas, an aldehyde, or ketone) at -78°C and stir for an additional 1-2 hours.
-
Workup: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.
Protocol 2: Lithiation via Halogen-Lithium Exchange (for comparison)
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF or diethyl ether in a flame-dried flask and cool to -100°C.
-
Lithiation: Slowly add n-BuLi (1.0 equivalent) to the stirred solution, maintaining the temperature at -100°C.
-
Lithiated Intermediate Formation: Stir the reaction mixture at -100°C for a short period (e.g., 15-30 minutes).
-
Quenching: Add the desired electrophile at -100°C and stir for 1-2 hours.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: Competing reaction pathways in the lithiation of this compound.
Caption: A decision tree for troubleshooting the lithiation of this compound.
References
Technical Support Center: Cross-Coupling of 4-Bromo-2-chloro-1-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalyst selection for the cross-coupling of 4-Bromo-2-chloro-1-fluorobenzene.
Catalyst Selection and Reaction Troubleshooting
The primary challenge in the cross-coupling of this compound is achieving chemoselectivity. Due to the differential reactivity of the carbon-halogen bonds, palladium-catalyzed cross-coupling reactions can be directed to selectively functionalize the more reactive C-Br bond while leaving the C-Cl and C-F bonds intact. The general order of reactivity for aryl halides in oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl >> C-F.[1][2] This inherent reactivity difference is the foundation for selective catalyst design.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for my desired transformation?
A1: The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, vinyl, or alkyl boronic acids/esters. It is one of the most versatile and widely used cross-coupling reactions.[3][4][5]
-
Heck Coupling: Used for forming C-C bonds by coupling with an alkene. This reaction is excellent for synthesizing substituted alkenes.[6]
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with primary or secondary amines.[7][8][9][10]
Q2: How do I ensure the reaction is selective for the C-Br bond over the C-Cl bond?
A2: Chemoselectivity is primarily controlled by the catalyst system and reaction temperature. By using a suitable palladium catalyst and ligand combination, and by keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate, the more reactive C-Br bond will undergo oxidative addition preferentially.
Q3: What are the most common reasons for low yield in my cross-coupling reaction?
A3: Low yields can stem from several factors:
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state. Ensure proper activation of the precatalyst.
-
Poor Ligand Choice: The ligand may not be suitable for the specific transformation. Bulky, electron-rich ligands are often required for challenging couplings.
-
Sub-optimal Base: The base plays a crucial role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction outcome.
-
Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst. It is critical to thoroughly degas the reaction mixture.
-
Side Reactions: Protodeboronation (in Suzuki coupling) or homocoupling of the starting materials can consume the reactants and reduce the yield of the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Reaction temperature is too low.3. Inappropriate ligand or base. | 1. Use a pre-activated Pd(0) catalyst or ensure in-situ reduction of the Pd(II) precatalyst.2. Gradually increase the reaction temperature.3. Screen different ligands and bases (see tables below for suggestions). |
| Reaction at C-Cl Bond | 1. Reaction temperature is too high.2. Highly active catalyst system. | 1. Lower the reaction temperature.2. Use a less active catalyst or a ligand that favors selectivity. |
| Homocoupling of Boronic Acid (Suzuki) | 1. Presence of oxygen.2. Inefficient reduction of Pd(II) precatalyst. | 1. Ensure thorough degassing of the solvent and reaction vessel.2. Use a Pd(0) source or a more efficient precatalyst system. |
| Protodeboronation (Suzuki) | 1. Presence of water with a strong base.2. Unstable boronic acid derivative. | 1. Use anhydrous conditions or a milder base.2. Switch to a more stable boronic ester (e.g., pinacol ester). |
| Dehalogenation | 1. Presence of a hydride source.2. Side reaction promoted by certain ligands/bases. | 1. Ensure all reagents are free of hydride impurities.2. Screen different ligands and bases. |
Recommended Catalyst Systems and Experimental Protocols
The following tables summarize recommended starting conditions for the selective cross-coupling at the C-Br position of this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
| Catalyst Component | Recommended System | Typical Loading |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | 1.1-1.5 eq. to Pd |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2-3 equivalents |
| Solvent | Dioxane, Toluene, THF | |
| Temperature | 80-110 °C |
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.022 mmol).
-
Add the degassed solvent (e.g., dioxane, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Coupling: C-C Bond Formation with Alkenes
| Catalyst Component | Recommended System | Typical Loading |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 1-5 mol% |
| Ligand | P(o-tol)₃, PPh₃ | 1.1-2.0 eq. to Pd |
| Base | Et₃N, K₂CO₃ | 1.5-2.0 equivalents |
| Solvent | DMF, NMP, Dioxane | |
| Temperature | 100-140 °C |
-
To a reaction vessel, add this compound (1.0 mmol), the alkene (1.2 mmol), and the base (e.g., Et₃N, 1.5 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol) and ligand (if required, e.g., P(o-tol)₃, 0.033 mmol).
-
Add a suitable solvent (e.g., DMF, 5 mL).
-
Degas the mixture and then heat under an inert atmosphere to the reaction temperature (e.g., 120 °C).
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After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
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Purify the product by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
| Catalyst Component | Recommended System | Typical Loading |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol% |
| Ligand | XPhos, RuPhos, BINAP | 1.1-1.5 eq. to Pd |
| Base | NaOtBu, LiHMDS, K₃PO₄ | 1.2-1.5 equivalents |
| Solvent | Toluene, Dioxane | |
| Temperature | 80-110 °C |
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.011 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the mixture with stirring at the desired temperature (e.g., 100 °C) for the required time.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by chromatography.
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow and the decision-making process for catalyst selection and troubleshooting.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for initial catalyst system selection.
Caption: Troubleshooting logic for common cross-coupling issues.
References
- 1. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Ligand Effects on Buchwald-Hartwig Amination of 4-Bromo-2-chloro-1-fluorobenzene
Welcome to the technical support center for the Buchwald-Hartwig amination of 4-Bromo-2-chloro-1-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on navigating the complexities of this selective cross-coupling reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Buchwald-Hartwig amination of this compound, with a focus on achieving high selectivity for the C-Br bond activation.
Q1: Low or no conversion of the starting material.
A1: Low or no yield can arise from several factors, including inactive catalyst, issues with reagents, or suboptimal reaction conditions. For the amination of this compound, key areas to investigate are:
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Catalyst Activity: Ensure the palladium source and ligand are of high purity and handled under an inert atmosphere to prevent deactivation. The use of pre-catalysts, which are often more stable and form the active catalytic species more cleanly, is highly recommended over using separate palladium salts and ligands.[1]
-
Reagent Purity: The amine, base, and solvent must be anhydrous and free of impurities. Liquid amines can be passed through a short plug of activated alumina to remove impurities.
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Inert Atmosphere: The reaction is sensitive to oxygen.[2] Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all reagents are added under a positive pressure of the inert gas.
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Base Strength and Solubility: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[3] Ensure the base is a fine powder to maximize its surface area and reactivity.
Q2: Poor chemoselectivity with amination occurring at the C-Cl bond.
A2: The Buchwald-Hartwig amination generally favors the order of reactivity I > Br > Cl for aryl halides.[4] However, achieving high selectivity for the C-Br bond in this compound is highly dependent on the choice of ligand and reaction conditions.
-
Ligand Choice: The ligand plays a crucial role in determining the selectivity of the oxidative addition step. For selective C-Br amination in the presence of a C-Cl bond, bulky and electron-rich phosphine ligands are generally preferred. Ligands such as Xantphos have been shown to be effective in promoting the selective amination of aryl bromides in the presence of chlorides.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the activation energy for the oxidative addition to the C-Cl bond is generally higher than that for the C-Br bond.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, may lead to the slower amination of the C-Cl bond after the C-Br bond has reacted. Monitoring the reaction progress by GC-MS or LC-MS is recommended to determine the optimal reaction time.
Q3: Formation of hydrodehalogenation byproducts.
A3: Hydrodehalogenation, where the bromine or chlorine atom is replaced by a hydrogen atom, is a common side reaction.[4] This can be minimized by:
-
Careful Control of Reaction Conditions: Elevated temperatures and certain catalyst-ligand combinations can promote this side reaction.
-
Choice of Base: Using a less coordinating base might sometimes reduce the extent of hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: Which ligands are recommended for the selective amination of this compound at the C-Br position?
A1: Based on studies of this compound and similar polyhalogenated aromatic compounds, bulky and electron-rich biaryl phosphine ligands are recommended. Specifically, XPhos and BrettPhos have been used in the amination of this compound.[3][6] For analogous systems, Xantphos has demonstrated high selectivity for C-Br bond amination in the presence of a C-Cl bond.[5]
Q2: What is the expected order of reactivity for the halogens in this compound in a Buchwald-Hartwig amination?
A2: The expected order of reactivity is Br > Cl >> F. The C-F bond is generally unreactive under typical Buchwald-Hartwig conditions. The primary challenge is to achieve selective amination at the C-Br bond without reacting at the C-Cl bond.
Q3: What is a suitable starting point for reaction conditions?
A3: A good starting point for the amination of this compound is to use a palladium pre-catalyst (e.g., XPhos Pd G3) with a strong base like potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent such as toluene or 1,4-dioxane, at a temperature of around 100 °C.[3][6]
Q4: Can I use a weaker base to avoid side reactions with sensitive functional groups?
A4: While strong alkoxide bases are common, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, especially if your amine coupling partner has base-sensitive functional groups.[2] However, the use of weaker bases may require higher reaction temperatures or longer reaction times to achieve good conversion.
Ligand Effects on Reaction Yield and Selectivity
The choice of ligand is critical for the success of the Buchwald-Hartwig amination of this compound. The following table summarizes the performance of different ligands, with data for XPhos and BrettPhos on the specific substrate and comparative data for other ligands on analogous polyhalogenated systems.
| Ligand | Substrate | Amine | Base | Solvent | Temp (°C) | Yield (%) | Selectivity (Br:Cl) | Reference |
| XPhos | This compound | 3-(4-(trifluoromethoxy)phenyl)azetidine | KOtBu | Toluene | 100 | Not specified | Selective C-Br | [3][6] |
| BrettPhos | This compound | 3-(4-(trifluoromethoxy)phenyl)azetidine | KOtBu | Toluene | 100 | Not specified | Selective C-Br | [3][6] |
| Xantphos | 5-Bromo-2-chloro-3-fluoropyridine | Various | Cs₂CO₃ | 1,4-Dioxane | 100 | Good to Excellent | Exclusive C-Br | [5] |
| RuPhos | 1-Bromo-4-chlorobenzene | Morpholine | NaOtBu | 1,4-Dioxane | 100 | 98 | High C-Br | [7] |
| SPhos | 1-Bromo-4-chlorobenzene | Morpholine | NaOtBu | 1,4-Dioxane | 100 | 97 | High C-Br | [7] |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound, which can be adapted based on the specific amine and ligand used.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 1.2-3.6 mol%)
-
Potassium tert-butoxide (KOtBu, 1.4 - 2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial under an inert atmosphere, add the palladium pre-catalyst (or palladium source and ligand) and potassium tert-butoxide.
-
Seal the vessel and evacuate and backfill with the inert gas three times.
-
Add this compound and the amine via syringe.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig amination.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
Technical Support Center: Minimizing Homocoupling in Reactions of 4-Bromo-2-chloro-1-fluorobenzene
Welcome to the technical support center for chemists and researchers working with 4-Bromo-2-chloro-1-fluorobenzene. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often vexing challenge in cross-coupling reactions: the formation of homocoupled byproducts. As a polyhalogenated aromatic compound, this compound presents unique challenges in achieving high selectivity and yield. This resource will equip you with the knowledge to optimize your reaction conditions, understand the underlying mechanistic principles, and ultimately, minimize the formation of unwanted homocoupled species.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a biphenyl byproduct in my Suzuki-Miyaura coupling of this compound. What is causing this?
A1: The biphenyl byproduct you're observing is likely the result of boronic acid homocoupling. This is a common side reaction in Suzuki-Miyaura coupling and is primarily caused by two factors: the presence of oxygen and the involvement of Pd(II) species in an off-cycle pathway.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[1] This process not only consumes your valuable boronic acid but also reduces the efficiency of the desired cross-coupling reaction.
Q2: My Sonogashira reaction is producing a significant amount of a diyne byproduct. How can I prevent this?
A2: The formation of a diyne byproduct in Sonogashira coupling is due to a homocoupling reaction known as Glaser-Hay coupling.[2] This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[2] To minimize this, it is crucial to rigorously exclude oxygen from your reaction mixture by using degassed solvents and maintaining an inert atmosphere (e.g., argon or nitrogen). Alternatively, you can employ a "copper-free" Sonogashira protocol, which eliminates the primary catalyst for this side reaction.[3]
Q3: Which halogen on this compound is most likely to react in a palladium-catalyzed cross-coupling reaction?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl > C-F.[4] Therefore, for this compound, the C-Br bond is the most reactive and will preferentially undergo oxidative addition to the palladium catalyst under carefully controlled conditions. This chemoselectivity allows for the selective functionalization at the 4-position.
Q4: Can the choice of ligand influence the amount of homocoupling?
A4: Absolutely. The choice of ligand is critical in controlling both selectivity and the extent of side reactions like homocoupling. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands) or N-heterocyclic carbene (NHC) ligands are often effective at promoting the desired reductive elimination step of the cross-coupling cycle over pathways that lead to homocoupling.[5] These ligands can also stabilize the palladium catalyst and prevent the formation of palladium species that might favor homocoupling.
Q5: How does the choice of base affect homocoupling in Suzuki coupling?
A5: The base plays a crucial role in the transmetalation step of the Suzuki coupling. However, an inappropriate choice of base can promote homocoupling. Strong bases, especially in the presence of water, can accelerate the protonolysis of the boronic acid, leading to side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are generally less prone to inducing homocoupling compared to stronger bases like sodium hydroxide or alkoxides.
Troubleshooting Guide: Minimizing Homocoupling
This section provides a structured approach to diagnosing and solving issues related to homocoupling in your cross-coupling reactions of this compound.
Problem 1: Significant Formation of Homocoupled Byproduct (e.g., Biphenyl in Suzuki, Diyne in Sonogashira)
| Potential Cause | Underlying Science | Suggested Solution |
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can initiate a catalytic cycle for boronic acid homocoupling in Suzuki reactions.[1] In Sonogashira reactions, oxygen promotes the copper-mediated oxidative homocoupling of alkynes (Glaser-Hay coupling).[2] | Rigorous Degassing: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling a stream of inert gas (argon or nitrogen) through the liquid for an extended period. Maintain Inert Atmosphere: Ensure your reaction is set up under a positive pressure of an inert gas throughout the entire process. |
| Inappropriate Catalyst/Precatalyst | Using a Pd(II) source without an efficient in-situ reduction to Pd(0) can lead to Pd(II)-mediated homocoupling before the cross-coupling cycle can efficiently begin. | Use a Pd(0) Source: Employ a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. Use Modern Precatalysts: Consider using advanced palladacycle precatalysts (e.g., Buchwald's G3 or G4 precatalysts) which are designed for clean and efficient generation of the active Pd(0) species. |
| Suboptimal Ligand Choice | The ligand influences the rates of the elementary steps in the catalytic cycle. A ligand that does not sufficiently promote reductive elimination of the cross-coupled product can allow for competing homocoupling pathways to become more prominent. | Screen Ligands: Test a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands are known to accelerate reductive elimination and suppress side reactions. |
| Copper Co-catalyst (in Sonogashira) | The copper(I) co-catalyst is the primary mediator of Glaser-Hay homocoupling. | Employ Copper-Free Conditions: For Sonogashira reactions, switch to a copper-free protocol. This may require a more active palladium catalyst system and slightly higher temperatures but directly eliminates the main homocoupling pathway.[3] |
| Base Selection | The choice and concentration of the base can significantly impact the reaction outcome. | Optimize the Base: For Suzuki reactions, try switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. For Sonogashira and Buchwald-Hartwig reactions, screen different amine or inorganic bases to find the optimal balance between reactivity and side product formation. |
| Reaction Temperature | Higher temperatures can sometimes accelerate side reactions, including homocoupling and catalyst decomposition. | Lower the Temperature: If the desired reaction is proceeding, albeit with homocoupling, try reducing the reaction temperature. This may slow down the desired reaction but can often disproportionately reduce the rate of the undesired side reaction. |
Problem 2: Poor Chemoselectivity (Reaction at C-Cl or C-F instead of C-Br)
| Potential Cause | Underlying Science | Suggested Solution |
| Harsh Reaction Conditions | High temperatures and prolonged reaction times can lead to the cleavage of the stronger C-Cl bond, especially after the more reactive C-Br bond has been functionalized. | Milder Conditions: Use the mildest possible reaction conditions (lower temperature, shorter reaction time) that still afford a reasonable conversion of your starting material. |
| Highly Active Catalyst System | A very active catalyst system, while beneficial for coupling less reactive halides, might not be selective enough to differentiate between the C-Br and C-Cl bonds. | Tune Catalyst Activity: If you are observing over-reaction, consider using a less active catalyst system. This could involve using a less electron-rich ligand or a different palladium precursor. |
| Ligand Steric and Electronic Properties | The steric and electronic properties of the ligand play a crucial role in determining the selectivity of oxidative addition. | Ligand Screening: Experiment with a range of ligands with varying steric bulk and electronic properties. Sometimes a slightly less bulky ligand can offer better selectivity for the C-Br bond. |
Visualizing the Catalytic Cycles: Cross-Coupling vs. Homocoupling
Understanding the competing reaction pathways is key to troubleshooting. The following diagrams illustrate the desired cross-coupling cycle and the undesired homocoupling pathways for Suzuki and Sonogashira reactions.
Experimental Protocols
The following protocols are provided as a starting point for minimizing homocoupling and achieving selective C-Br functionalization of this compound. Optimization of specific parameters may be necessary for your particular coupling partner.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is adapted from procedures for the selective coupling of bromo-chloro arenes.[6]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling at the C-Br Position
This protocol is designed to eliminate the copper co-catalyst, thereby preventing Glaser-Hay homocoupling.[3]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Diisopropylamine (DIPA)
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol) and PdCl₂(PPh₃)₂ (0.02 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed THF (5 mL) and degassed diisopropylamine (3 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol utilizes a modern catalyst system known for its high activity and selectivity.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Reaction Monitoring for 4-Bromo-2-chloro-1-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring chemical reactions involving 4-Bromo-2-chloro-1-fluorobenzene. The information is tailored for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for monitoring a reaction with this compound?
A good starting point for method development is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (ACN) and water. Given the aromatic and halogenated nature of the analyte, a gradient elution will likely be necessary to achieve good separation from starting materials, intermediates, and byproducts. A UV detector set at a wavelength where the aromatic rings of the reactants and products absorb, typically around 228 nm or 254 nm, is recommended.[1]
Q2: I am observing significant peak tailing with my this compound peak. What are the common causes and solutions?
Peak tailing for aromatic compounds is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[2][3] Here are the primary causes and their solutions:
-
Secondary Silanol Interactions: The aromatic nature of your compound can lead to unwanted interactions with acidic silanol groups on the column packing.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of your analyte. For many aromatic compounds, a lower pH (≤ 3) can suppress the ionization of silanol groups and reduce tailing.[3]
-
-
Column Overload: Injecting too much sample can saturate the column.
-
Solution: Reduce the injection volume or dilute your sample.[2]
-
Troubleshooting Guide: HPLC Issues
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Use an end-capped column, add a mobile phase modifier like TEA, or lower the mobile phase pH.[2][3] |
| Column overload. | Decrease the sample concentration or injection volume.[2] | |
| Extracolumn dead volume. | Use shorter, narrower internal diameter tubing between the injector, column, and detector.[4] | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase gradient and composition. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile).[5] |
| Unsuitable column. | Try a column with a different stationary phase or particle size for improved efficiency.[4] | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[6] |
| Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves.[5] |
Experimental Protocol: HPLC Reaction Monitoring
-
Instrumentation: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Elution (Example):
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 228 nm[1]
-
Injection Volume: 5-10 µL
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture, quench if necessary, and dilute with the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
Frequently Asked Questions (FAQs)
Q1: What type of GC column is suitable for separating this compound from its isomers or related compounds?
A mid-polarity column, such as one with a 14% cyanopropylphenyl/86% dimethylpolysiloxane stationary phase, is often recommended for the analysis of halogenated hydrocarbons.[7] For complex mixtures of isomers, a high-resolution capillary column is essential.[8]
Q2: What are common interferences I might encounter when using GC-MS for analysis?
Co-eluting compounds from the reaction mixture can interfere with the mass spectrometric analysis.[9] Phthalates from plastic labware can also be a source of contamination. In complex matrices, such as crude reaction mixtures, matrix effects can suppress or enhance the signal of the analyte. Proper sample cleanup and the use of selective ion monitoring (SIM) mode can help mitigate these issues.
Troubleshooting Guide: GC Issues
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing/Fronting) | Active sites in the injector liner or column. | Use a deactivated liner and a high-quality, inert column. |
| Column contamination. | Bake out the column at a high temperature (within its specified limits). | |
| Co-elution of Isomers | Insufficient column resolution. | Optimize the oven temperature program (slower ramp rate). Use a longer column or a column with a more selective stationary phase.[8] |
| Inconsistent Results | Leaks in the system. | Check for leaks at the injector, column fittings, and detector. |
| Inconsistent injection volume. | Ensure the autosampler is functioning correctly. |
Experimental Protocol: GC Reaction Monitoring
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program (Example):
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 min
-
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overload.
-
Sample Preparation: Withdraw a small aliquot from the reaction, dilute with a suitable solvent (e.g., dichloromethane or ethyl acetate), and filter if necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: Can I use ¹⁹F NMR to monitor my reaction involving this compound?
Yes, ¹⁹F NMR is an excellent technique for this purpose. The ¹⁹F nucleus has a 100% natural abundance and a large chemical shift range, which often leads to well-resolved signals with a low chance of peak overlap.[10][11] This makes it straightforward to track the disappearance of the starting material's fluorine signal and the appearance of the product's fluorine signal.[10]
Q2: How can I obtain quantitative data from my NMR spectra?
For quantitative NMR (qNMR), you can use an internal standard method.[12] This involves adding a known amount of a stable, unreactive compound (the internal standard) with a known purity to your NMR sample. The signal of the internal standard should not overlap with any signals from your reaction mixture.[13] By comparing the integral of your analyte's peak to the integral of the internal standard's peak, you can determine the concentration of your analyte.
Troubleshooting Guide: NMR Issues
| Issue | Possible Cause | Suggested Solution |
| Broad Peaks | Poor shimming. | Re-shim the spectrometer. |
| Presence of paramagnetic impurities. | Filter the sample through a small plug of silica or celite. | |
| Inaccurate Integration | Insufficient relaxation delay (D1). | For quantitative measurements, ensure the relaxation delay is at least 5 times the longest T1 of the nuclei being integrated. |
| Poor baseline correction. | Manually correct the baseline before integration. | |
| Signal Overlap | Inadequate spectral resolution. | Use a higher field NMR spectrometer if available. For ¹⁹F NMR, this is less common due to the large chemical shift dispersion.[11] |
Experimental Protocol: Quantitative ¹⁹F NMR Reaction Monitoring
-
Instrumentation: A high-resolution NMR spectrometer capable of ¹⁹F detection.
-
Sample Preparation: a. Accurately weigh a suitable internal standard (e.g., a stable fluorinated compound that does not react with the components of the reaction mixture) into a vial. b. Withdraw a precise aliquot of the reaction mixture and add it to the vial. c. Add a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the mixture completely.[13] d. Transfer the solution to an NMR tube.
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse experiment.
-
Relaxation Delay (D1): Set to at least 5 times the T1 of the fluorine nucleus of interest for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[14]
-
-
Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform the data.
-
Phase and baseline correct the spectrum carefully.
-
Integrate the peaks of the analyte and the internal standard.
-
-
Calculation: Use the integral values, number of fluorine atoms in each molecule, molecular weights, and initial weights to calculate the concentration or yield.
Thin-Layer Chromatography (TLC)
Frequently Asked Questions (FAQs)
Q1: What is a suitable TLC solvent system for this compound?
For nonpolar to moderately polar aromatic compounds, a mixture of a nonpolar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane is a good starting point.[15][16] You can start with a ratio of 10-50% ethyl acetate in hexanes and adjust the polarity to achieve an Rf value between 0.2 and 0.8 for your compounds of interest.
Q2: How can I visualize the spots on my TLC plate since this compound is colorless?
The most common non-destructive method is using a UV lamp.[17] Since this compound is an aromatic compound, it will likely absorb UV light at 254 nm and appear as a dark spot on a fluorescent TLC plate.[17][18] Destructive methods include staining with iodine vapor, which reacts with many organic compounds to produce brown spots, or using a potassium permanganate stain, which reacts with oxidizable functional groups.[18][19]
Troubleshooting Guide: TLC Issues
| Issue | Possible Cause | Suggested Solution |
| Streaky Spots | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a polar solvent like methanol or acetic acid to the eluent. | |
| Rf Value Too High or Too Low | The solvent system is too polar or not polar enough. | Adjust the ratio of the polar and nonpolar solvents in your eluent.[20] |
| Spots Not Visible under UV | The compound does not absorb UV light at 254 nm. | Try a destructive visualization technique like an iodine chamber or a chemical stain.[18] |
Experimental Protocol: TLC Reaction Monitoring
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to spot a small amount of the reaction mixture on the origin line. Also, spot the starting material and any available standards for comparison.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[21] If necessary, use a staining method like an iodine chamber for further visualization.[18]
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).[20] Compare the spots in the reaction mixture lane to the starting material and standards to assess the progress of the reaction.
Workflow and Logic Diagrams
References
- 1. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. agilent.com [agilent.com]
- 8. gcms.cz [gcms.cz]
- 9. Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. magritek.com [magritek.com]
- 11. azom.com [azom.com]
- 12. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 13. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. Chromatography [chem.rochester.edu]
- 16. biotage.com [biotage.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. faculty.fiu.edu [faculty.fiu.edu]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. orgchemboulder.com [orgchemboulder.com]
scale-up considerations for reactions involving 4-Bromo-2-chloro-1-fluorobenzene
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on the scale-up of chemical reactions involving 4-Bromo-2-chloro-1-fluorobenzene. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of moving from bench-scale synthesis to larger-scale production. This guide is structured to anticipate and address the common challenges and questions that arise during this critical phase of development.
Section 1: Compound Profile and Safety First
Before any reaction, a thorough understanding of the starting material is paramount. This compound is a versatile, polyhalogenated aromatic compound, widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the differential reactivity of its halogen substituents, which allows for selective, sequential functionalization.
Frequently Asked Questions: Safety & Handling
Q1: What are the primary hazards associated with this compound?
A1: This compound is classified as a combustible liquid and is harmful if swallowed.[3][4] It is known to cause skin and serious eye irritation.[3][5] Upon combustion, it may produce hazardous substances including carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride (HF).[3] Always consult the latest Safety Data Sheet (SDS) before handling.
Q2: What personal protective equipment (PPE) is required for handling this compound?
A2: Standard laboratory PPE is mandatory. This includes tightly fitting safety goggles with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[5] When handling larger quantities or if there is a risk of aerosol formation, use a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)). Work should be conducted in a well-ventilated area, preferably a fume hood.[5][6]
Q3: What are the recommended storage and handling conditions, especially for scale-up?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[3][6] For scale-up, ensure that storage vessels are properly grounded to prevent static discharge, as the compound is a combustible liquid with a flash point of around 89-92°C.[6] Use non-sparking tools during transfer and handling.[5]
Physical & Chemical Properties Summary
| Property | Value | Source |
| CAS Number | 60811-21-4 | |
| Molecular Formula | C₆H₃BrClF | [1] |
| Molecular Weight | 209.44 g/mol | [7] |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Boiling Point | 194 °C (lit.) | [8] |
| Density | 1.727 g/mL at 25 °C (lit.) | [8] |
| Flash Point | 89 °C (192.2 °F) - closed cup |
Section 2: Navigating Reactivity - The Key to Selectivity
The synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds. Understanding this is the cornerstone of successful reaction design and scale-up.
Frequently Asked Questions: Chemical Reactivity
Q1: In a cross-coupling reaction, which halogen is most likely to react first?
A1: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) and Carbon-Fluorine (C-F) bonds in typical palladium-catalyzed cross-coupling reactions.[9][10] The general order of reactivity for oxidative addition to a metal center like Palladium(0) is C-I > C-Br > C-OTf > C-Cl >> C-F.[9][10] This inherent difference allows for high chemoselectivity, enabling functionalization at the C4 position (bromine) while leaving the chlorine and fluorine atoms untouched.[10]
Q2: Can the chlorine or fluorine atoms be functionalized?
A2: Yes, but it requires more forcing conditions or different reaction pathways. The C-Cl bond can be targeted for cross-coupling after the C-Br bond has reacted, typically by using more active catalyst systems (e.g., those with bulky, electron-rich ligands) and higher temperatures. The C-F bond is generally the least reactive towards oxidative addition and is often unreactive in cross-coupling. However, the fluorine atom strongly activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the ortho- and para-positions.
Q3: How does the electronic nature of the substituents influence the reaction?
A3: The fluorine atom is highly electronegative and acts as a strong electron-withdrawing group via induction, which can influence the reactivity of the entire aromatic ring. For instance, in ortho-lithiation, deprotonation often occurs adjacent to the fluorine atom.[11] This electronic effect must be considered when planning multi-step syntheses.
Section 3: Scale-Up Troubleshooting for Common Reactions
This section addresses specific challenges encountered when scaling up the most common transformations involving this compound.
A. Suzuki-Miyaura Coupling
This is one of the most performed reactions to form a C-C bond at the C-Br position.[10]
| Issue | Potential Cause(s) | Recommended Solutions & Rationale |
| 1. Low or Stalled Conversion | Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. On a larger scale, ensuring a truly inert atmosphere is more challenging. | Action: Use fresh, high-purity palladium precursors and ligands. Employ rigorous degassing techniques (e.g., sparging solvents with argon for an extended period).[12] Consider using more air-stable precatalysts (e.g., G3 or G4 Buchwald precatalysts) which activate in situ. |
| Poor Base/Solvent Combination: The base (e.g., K₂CO₃, K₃PO₄) may have poor solubility in the reaction medium, leading to mass transfer limitations, a problem exacerbated at scale. | Action: Screen different bases; K₃PO₄ is often more effective than carbonates.[13] Use a mixed solvent system (e.g., Toluene/Water, Dioxane/Water) to improve solubility and facilitate the catalytic cycle.[12][14] Ensure efficient stirring to maintain a good slurry. | |
| Boronic Acid Decomposition: Pyridinylboronic acids and other heteroaromatic boronic acids can be prone to protodeborylation, especially at elevated temperatures.[12] | Action: Add the boronic acid portion-wise during the reaction. Use a slight excess (1.1-1.2 eq) of the boronic acid. Keep reaction times to the minimum required for full conversion of the starting material. | |
| 2. Formation of Side Products | Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two boronic acid molecules. | Action: This is often caused by oxygen. Improve degassing procedures. Ensure the palladium catalyst is not added before the system is fully inert. |
| Hydrodehalogenation: The starting material is converted to 2-chloro-1-fluorobenzene. | Action: This can result from impurities in reagents or solvents. Ensure all materials are anhydrous and of high purity. This can also indicate a problematic catalyst/ligand combination or a competing reaction pathway. | |
| 3. Difficult Product Isolation | Emulsion during Work-up: At scale, large volumes of aqueous and organic layers can form stable emulsions, making phase separation difficult. | Action: Add brine (saturated NaCl solution) to help break the emulsion. A filtration step through a pad of Celite® can also be effective. Minimize vigorous shaking during extraction in favor of gentle inversion. |
| Residual Palladium in Product: Stringent regulations for pharmaceuticals require very low levels of residual metals. | Action: After the aqueous work-up, consider a scavenger resin or treatment with activated carbon to remove residual palladium. Crystallization is often the most effective method for purification at scale and removing metal contaminants. |
This protocol is a starting point and must be optimized for each specific substrate combination.
-
Vessel Preparation: Ensure the reactor is clean, dry, and can be maintained under an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: Charge the reactor with this compound (1.0 eq), the boronic acid (1.1 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inerting: Seal the reactor and perform at least three vacuum/inert gas backfill cycles.
-
Solvent Addition: Add degassed solvent(s) (e.g., Toluene and Water, 10:1 v/v) via a pump or cannula under a positive pressure of inert gas.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%) and ligand (e.g., SPhos, 1-4 mol%) as a slurry in a small amount of degassed solvent.
-
Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) with efficient mechanical stirring. Monitor the reaction progress by HPLC or GC.
-
Work-up: Upon completion, cool the reactor to room temperature. Dilute with an appropriate organic solvent (e.g., Ethyl Acetate or Toluene) and water. Separate the layers.
-
Purification: Wash the organic layer with water and brine. Concentrate the organic layer under reduced pressure. Purify the crude product, preferably by crystallization or, if necessary, by column chromatography.
B. Buchwald-Hartwig Amination
This reaction is crucial for forming C-N bonds, a common linkage in many active pharmaceutical ingredients.[15]
| Issue | Potential Cause(s) | Recommended Solutions & Rationale |
| 1. Incomplete Reaction | Sterically Hindered Amine: Bulkier amines can react slowly. | Action: Switch to a more active catalyst system. Ligands like XPhos, RuPhos, or BrettPhos are designed for challenging couplings.[13] Higher temperatures and longer reaction times may be necessary. |
| Base Incompatibility/Strength: Strong bases like NaOtBu or LHMDS can be difficult to handle at scale and may degrade sensitive functional groups. | Action: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, especially with modern catalyst systems, though they may require higher temperatures.[16] Ensure the base is finely powdered and well-dispersed. | |
| Catalyst Poisoning: Certain functional groups (e.g., some sulfur-containing heterocycles, unprotected acidic protons) can poison the palladium catalyst. | Action: Protect interfering functional groups if possible. Increase catalyst loading as a last resort, but this is not ideal for scale-up. Screen different ligands, as some are more resistant to poisoning. | |
| 2. Side Product Formation | Hydrodehalogenation: Formation of 2-chloro-1-fluorobenzene. | Action: This often points to a β-hydride elimination pathway, which can compete with reductive elimination.[15] Ensure anhydrous conditions. Sometimes, changing the solvent or ligand can disfavor this pathway. |
| Diarylation of Primary Amines: A primary amine (R-NH₂) can react twice to form Ar₂N-R. | Action: Use a slight excess of the amine. Add the aryl halide slowly to the mixture of the amine, base, and catalyst to maintain a low concentration of the electrophile. |
C. Grignard Reagent Formation & Subsequent Quench
Formation of the Grignard reagent at the C-Br position followed by reaction with an electrophile is a classic C-C bond-forming strategy.
| Issue | Potential Cause(s) | Recommended Solutions & Rationale |
| 1. Failure to Initiate | Passive Magnesium Surface: The magnesium turnings are coated with an oxide layer that prevents the reaction. | Action: Activate the magnesium. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicating the mixture.[17] Ensure all glassware and solvents are scrupulously dry. |
| Presence of Moisture: Water will quench the Grignard reagent as it forms. | Action: Use anhydrous solvents (e.g., THF, Et₂O). Dry all glassware in an oven overnight. Perform the reaction under a strict inert atmosphere. | |
| 2. Low Yield of Desired Product | Wurtz Coupling: The primary side reaction, forming a biaryl product (dimerization of the starting material).[17] | Action: This is favored by high local concentrations of the aryl halide. Add the this compound solution slowly to the suspension of activated magnesium. Maintain dilute conditions. |
| Exotherm Control: Grignard formation is highly exothermic. A runaway reaction can lead to solvent boiling and side reactions. | Action: At scale, this is a critical safety concern. Use a jacketed reactor with controlled cooling. The slow addition of the aryl halide is the primary method for controlling the exotherm. Have a cooling bath on standby. | |
| Halogen Scrambling: In some cases, lithium-halogen exchange can lead to mixtures of organometallic species. While less common with Grignard reagents than organolithiums, it's a possibility. | Action: Maintain low temperatures during formation and subsequent reactions. This typically favors the desired kinetic pathway. |
Section 4: Final Thoughts for the Scaling-Up Chemist
-
Process Analytical Technology (PAT): On a larger scale, you can't just take a TLC plate. Consider implementing PAT tools like in-situ IR or Raman spectroscopy to monitor reaction progress without sampling, giving you real-time control.
-
Don't Just Scale; Re-optimize: The optimal conditions at 1 gram may not be the optimal conditions at 1 kilogram. Heat and mass transfer limitations can change the game. A slight re-optimization of temperature, concentration, or catalyst loading at an intermediate scale (e.g., 100 g) is often a worthwhile investment.
-
Documentation is Everything: Meticulously document every parameter: addition times, temperature profiles, stirrer speeds, and observations. This data is invaluable for troubleshooting, ensuring reproducibility, and for technology transfer to a manufacturing plant.
This guide provides a framework for addressing the challenges of scaling up reactions with this compound. By understanding the fundamentals of its reactivity, anticipating common pitfalls, and adopting a safety-conscious and systematic approach, you can successfully transition your synthesis from the bench to the plant.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | C6H3BrClF | CID 3543065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 60811-21-4 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 60811-21-4 | Benchchem [benchchem.com]
- 11. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
stability of 4-Bromo-2-chloro-1-fluorobenzene under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 4-Bromo-2-chloro-1-fluorobenzene in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is a combustible liquid, so it should be kept away from heat, sparks, and open flames.[2] For handling, it is recommended to use personal protective equipment (PPE) such as eye shields, face shields, and gloves.[3] All handling should be performed in a well-ventilated place, like a fume hood, to avoid inhalation.[1]
Q2: How thermally stable is this compound?
A2: The compound is relatively stable at room temperature. It has a boiling point of 194 °C.[3][4] However, exposure to high temperatures may lead to decomposition and the emission of toxic fumes, including carbon oxides, hydrogen chloride, hydrogen bromide, and hydrogen fluoride gases.[5][6] Therefore, prolonged heating at high temperatures should be avoided unless required for a specific reaction, and appropriate safety measures must be in place.
Q3: Is this compound stable under acidic or basic conditions?
Troubleshooting Guides for Synthetic Reactions
This section addresses common issues encountered during reactions involving this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is the most reactive site for standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, due to the relative bond strengths (C-Br < C-Cl < C-F).
Q: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes and potential solutions?
A: Low yields in Suzuki couplings can stem from several factors, including catalyst deactivation, improper base or solvent selection, or issues with the boronic acid/ester.
Common Issues & Solutions:
-
Catalyst System: The choice of palladium source and ligand is critical. If a general catalyst like Pd(PPh₃)₄ is failing, switch to more robust systems utilizing bulky, electron-rich phosphine ligands which are known to facilitate the reaction of challenging substrates.
-
Base Selection: The base is crucial for activating the boronic acid.[7] If a weak base like K₂CO₃ is ineffective, stronger bases such as Cs₂CO₃ or K₃PO₄ can be more successful. The solubility of the base in the chosen solvent system is also important.
-
Solvent System: The reaction often requires a mixture of an organic solvent and water. Ensure solvents are properly degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Temperature: While many Suzuki reactions proceed at elevated temperatures (e.g., 80-100 °C), sometimes decomposition of the catalyst or starting materials can occur.[8][9] If you suspect degradation, try running the reaction at a lower temperature for a longer duration.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes conditions used for Suzuki-Miyaura couplings of similar aryl bromides. These can serve as a starting point for optimizing your reaction with this compound.
| Aryl Halide | Coupling Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-bromo-2-fluorobenzene | 4-pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN:H₂O (4:1) | 80 | 1-2 | ~90 (initially) |
| Aryl Bromide | 4-pyridylboronic acid | Pd₂(dba)₃ (2.5) | Cy₃P·HBF₄ (1.2) | K₃PO₄ (1.7) | Dioxane:H₂O (2:1) | 100 | - | ~80 |
| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | - | - | - | - | 48 | >92 (conversion) |
Data is representative and compiled from analogous reactions in the literature.[10][11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), the base (e.g., K₂CO₃, 3.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a magnetic stir bar.[10]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of acetonitrile and water) via syringe.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualization: Logical Troubleshooting for Suzuki Coupling
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling reactions.
Q: My Buchwald-Hartwig amination of this compound is not proceeding as expected. What should I check?
A: Similar to Suzuki couplings, Buchwald-Hartwig aminations are sensitive to the catalyst, ligand, base, and reaction conditions. The C-Br bond should be the primary site of reaction.
Common Issues & Solutions:
-
Catalyst/Ligand Choice: The combination of a palladium precursor and a phosphine ligand is crucial. Ligands like XPhos and BINAP are commonly used.[8][12] The choice of ligand can significantly impact the reaction outcome.
-
Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[8] Weaker bases may not be sufficient to deprotonate the amine.
-
Amine Substrate: Sterically hindered amines or electron-poor amines can be less reactive. In such cases, more active catalyst systems or higher reaction temperatures may be necessary.
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction is set up under strictly anaerobic conditions.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
The following table provides examples of conditions for the amination of related aryl bromides.
| Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-(4-bromophenyl)-4-chlorobenzamide | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 92 |
| 1-bromo-4-(trichloromethyl)benzene | Aryl amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | - |
| Aryl perfluorooctanesulfonates | Benzylamine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80-90 | 48 | - |
Data is representative and compiled from analogous reactions in the literature.[8][9][12]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[9]
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).[9]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[9]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[9]
-
Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Visualization: General Workflow for Cross-Coupling
Caption: General experimental workflow for cross-coupling reactions.
Organometallic Reactions
Q: I am having difficulty initiating the Grignard reaction with this compound. What is going wrong?
A: Grignard reagent formation is highly sensitive to moisture and the quality of the magnesium. The presence of the fluorine atom ortho to the chlorine and meta to the bromine may also influence reactivity.
Common Issues & Solutions:
-
Anhydrous Conditions: The most critical factor is the complete exclusion of water. All glassware must be flame-dried under an inert gas, and all solvents must be rigorously anhydrous.[13]
-
Magnesium Activation: The surface of magnesium turnings is often coated with magnesium oxide, which prevents the reaction. Activation is necessary. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.[13]
-
Initiation: The reaction can be slow to start. Add a small portion of the aryl halide solution to the activated magnesium and wait for signs of reaction (e.g., bubbling, heat generation) before adding the remainder. Gentle heating may be required to initiate the reaction.[13]
-
Potential Side Reactions: In systems with ortho-halogens, there is a possibility of forming a benzyne intermediate after the Grignard reagent is formed.[14] This can consume the desired organometallic species and lead to byproducts. If this is suspected, using the Grignard reagent at low temperatures as it is formed may help minimize this side reaction.
Experimental Protocol: Grignard Reagent Formation
-
Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere. Flame-dry all glassware before use.
-
Magnesium Activation: Place magnesium turnings (1.2 equiv) in the flask. Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.[13]
-
Initiation: Dissolve this compound (1.0 equiv) in anhydrous THF or diethyl ether. Add about 10% of this solution to the magnesium. Wait for the reaction to initiate, which may require gentle warming.[13]
-
Addition: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture for an additional 1-2 hours to ensure all the starting material has reacted. The resulting dark solution is the Grignard reagent and should be used promptly.[13]
Visualization: Potential Benzyne Formation Pathway
Caption: Potential side reaction pathway during Grignard formation.
References
- 1. echemi.com [echemi.com]
- 2. 4-Bromo-1-chloro-2-fluorobenzene | 60811-18-9 | TCI AMERICA [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 60811-21-4 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
troubleshooting low conversion rates with 4-Bromo-2-chloro-1-fluorobenzene
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 4-Bromo-2-chloro-1-fluorobenzene.
General Frequently Asked Questions (FAQs)
Q1: I am seeing low or no conversion in my reaction. What are the first things I should check?
A1: Before troubleshooting specific reaction parameters, always verify the fundamentals:
-
Reagent Quality: Ensure the this compound and all other reagents are pure and dry. Purity can be checked by NMR or GC-MS. For moisture-sensitive reactions, ensure solvents are anhydrous.
-
Inert Atmosphere: For many cross-coupling and organometallic reactions, the exclusion of oxygen and moisture is critical. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the atmosphere is maintained throughout the reaction.
-
Reaction Setup: Check for proper sealing of the reaction vessel, efficient stirring, and accurate temperature control.
Q2: Which halogen on this compound is the most reactive?
A2: The reactivity of the carbon-halogen bonds for common cross-coupling reactions (like Suzuki, Buchwald-Hartwig) and organometallic formations (like Grignard) follows the general trend of bond strength: C-Br < C-Cl < C-F. Therefore, the bromine atom at the 4-position is the most reactive site and should be the primary site of reaction under standard conditions. Selective reaction at the chlorine site requires specialized catalytic systems that favor C-Cl activation.
Q3: How can I ensure my starting material is sufficiently pure and dry?
A3: this compound is a liquid at room temperature. If you suspect water contamination, it can be dried over a suitable drying agent like anhydrous magnesium sulfate or calcium chloride, followed by filtration. For highly moisture-sensitive reactions, distillation under reduced pressure may be necessary. Purity should be assessed by GC-MS or ¹H NMR.
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
Low conversion in Suzuki-Miyaura coupling with this compound is a common issue. Aryl halides with multiple halogen substituents can present challenges. The following guide addresses specific problems.
FAQs for Suzuki-Miyaura Coupling
Q1: My reaction is not proceeding. What is the most likely cause?
A1: The most common cause of failure is an inactive catalyst. This can result from using an inappropriate palladium source/ligand combination for this specific substrate or from catalyst decomposition due to the presence of oxygen.[1] Aryl chlorides are generally less reactive than bromides, and while the bromine on this substrate is the primary reaction site, the overall electronic nature of the molecule can affect the oxidative addition step.[1]
Q2: I am observing significant amounts of boronic acid homocoupling. How can I prevent this?
A2: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture.[1] It is crucial to thoroughly degas all solvents and reagents before use. Employing techniques like freeze-pump-thaw cycles (for organic solvents) or sparging with an inert gas for at least 30 minutes is highly recommended.[1]
Q3: What are the best practices for setting up a Suzuki reaction with this substrate?
A3: Key factors include the choice of catalyst, base, and solvent.
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) is often required to facilitate the reaction.[1] Pre-formed catalysts like Pd(PPh₃)₄ can also be effective.
-
Base: The choice of base is critical for the transmetalation step. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃). The base must be finely powdered to ensure maximum surface area.
-
Solvent: A mixture of an organic solvent and water is typically used, such as 1,4-dioxane/water or toluene/water.[2]
Troubleshooting Suzuki-Miyaura Coupling Issues
| Problem | Possible Cause | Suggested Solution |
| No or Very Low Conversion | 1. Inactive or decomposed catalyst. 2. Incorrect base or base is not sufficiently soluble/active. 3. Reaction temperature is too low. | 1. Use a fresh palladium source and ligand. Ensure rigorous exclusion of oxygen by degassing solvents and maintaining an inert atmosphere.[1] 2. Switch to a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely ground. 3. Increase the reaction temperature in 10 °C increments (typically 80-110 °C).[1] |
| Formation of Homocoupled Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents (e.g., three freeze-pump-thaw cycles or sparging with argon for 30+ minutes).[1] |
| Protodeboronation of Boronic Acid | 1. Boronic acid is unstable under the reaction conditions. 2. Reaction time is excessively long. | 1. Use a fresh batch of boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).[1] 2. Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed. |
| Stalled Reaction (Incomplete Conversion) | 1. Insufficient catalyst loading. 2. Catalyst deactivation during the reaction. 3. Incorrect stoichiometry. | 1. Increase catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%). 2. Use a more robust ligand (e.g., a biarylphosphine ligand like SPhos) that is resistant to degradation. 3. Use a slight excess of the boronic acid (1.1-1.5 equivalents) to drive the reaction to completion.[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the boronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inerting: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Experimental Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. However, its success is highly dependent on the careful optimization of several parameters.[3][4]
FAQs for Buchwald-Hartwig Amination
Q1: What are the most critical parameters for a successful Buchwald-Hartwig amination with this substrate?
A1: The three most critical parameters are the ligand, the base, and the amine nucleophile itself.
-
Ligand: The choice of phosphine ligand is paramount. Different generations of Buchwald ligands (e.g., XPhos, RuPhos) or other specialized ligands (e.g., BINAP, Josiphos) are designed to work with specific classes of amines and aryl halides.[5]
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are common choices. The base's solubility and strength can significantly impact the reaction rate.[4]
-
Amine: The nature of the amine (primary, secondary, aliphatic, aromatic) dictates the optimal conditions. Heteroaromatic amines can be particularly challenging and often require specific catalyst systems.[4]
Q2: My reaction mixture is turning black and the conversion is low. What does this indicate?
A2: A dark brown or black precipitate often indicates the decomposition of the palladium catalyst to form palladium black. This can be caused by excessively high temperatures, the presence of oxygen, or an inappropriate ligand that fails to stabilize the catalytic species throughout the cycle.[6]
Troubleshooting Buchwald-Hartwig Amination Issues
| Problem | Possible Cause | Suggested Solution |
| No or Low Conversion | 1. Incorrect ligand for the amine substrate. 2. Base is too weak or not soluble. 3. Catalyst poisoning by impurities or functional groups on the substrate (e.g., azo groups).[7] | 1. Screen a panel of ligands (e.g., XPhos, SPhos, a Josiphos-type ligand). The optimal ligand is highly dependent on the amine.[4] 2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to NaOtBu or LHMDS). 3. Purify all starting materials. If the amine contains a potentially coordinating group, a ligand with a wider coordination angle might help. |
| Catalyst Decomposition (Black Precipitate) | 1. Reaction temperature is too high. 2. Presence of oxygen. 3. Ligand is not robust enough. | 1. Lower the reaction temperature. Some modern catalyst systems are active at room temperature. 2. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere. 3. Switch to a more sterically hindered and robust biarylphosphine ligand. |
| Side Reaction: Hydrodehalogenation | The competing β-hydride elimination pathway is favored over reductive elimination. | This can be influenced by the ligand structure. Using a more electron-rich or bulky ligand can often favor the desired reductive elimination step. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried reaction vessel with a stir bar.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat to the required temperature (can range from room temperature to 110 °C) with vigorous stirring.[3]
-
Monitoring & Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.
Visualization: Troubleshooting Logic for Low C-N Coupling Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of Reactivity: 4-Bromo-2-chloro-1-fluorobenzene vs. 2-Bromo-1-chloro-4-fluorobenzene
In the landscape of drug discovery and fine chemical synthesis, the strategic placement of halogen atoms on an aromatic ring is a critical design element, profoundly influencing a molecule's reactivity and subsequent utility as a synthetic intermediate. This guide provides a detailed comparison of two constitutional isomers, 4-Bromo-2-chloro-1-fluorobenzene and 2-Bromo-1-chloro-4-fluorobenzene, for researchers, scientists, and professionals in drug development. We will explore their reactivity in key synthetic transformations, supported by an analysis of electronic and steric effects, and provide representative experimental protocols.
Introduction to the Isomers
Both this compound (Isomer A) and 2-Bromo-1-chloro-4-fluorobenzene (Isomer B) are polyhalogenated aromatic compounds with the molecular formula C₆H₃BrClF.[1] Their utility as building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, stems from the differential reactivity of the carbon-halogen bonds.[2][3] The distinct positioning of the bromine, chlorine, and fluorine atoms on the benzene ring dictates the electronic environment and steric accessibility of the reaction sites, leading to different outcomes in common organic reactions.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. These properties are essential for designing reaction conditions and for the isolation and purification of products.
| Property | This compound (Isomer A) | 2-Bromo-1-chloro-4-fluorobenzene (Isomer B) |
| CAS Number | 60811-21-4[4] | 201849-15-2[5] |
| Molecular Weight | 209.44 g/mol [4] | 209.44 g/mol [5] |
| Appearance | Colorless liquid | Clear, colorless to light yellow liquid[6] |
| Boiling Point | 194 °C[4] | 202.1 °C at 760 mmHg[6] |
| Density | 1.727 g/mL at 25 °C[4] | 1.75 g/cm³[6] |
| Refractive Index | n20/D 1.553[4] | 1.545[6] |
Reactivity Comparison
The reactivity of these isomers is primarily governed by two factors:
-
Electronic Effects : All three halogens are electronegative and withdraw electron density from the aromatic ring through the inductive effect (-I), making the ring generally less reactive towards electrophilic aromatic substitution than benzene.[7][8] However, they can also donate electron density through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions.[7][8] The strong inductive effect of fluorine can also play a role in activating the ring for nucleophilic aromatic substitution.
-
Steric Hindrance : The spatial arrangement of the bulky bromine and chlorine atoms can hinder the approach of reagents to adjacent carbon atoms, influencing regioselectivity and reaction rates.[9][10]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
In palladium-catalyzed cross-coupling reactions, the relative reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl > C-F.[11][12][13] This trend is based on bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition to the palladium(0) catalyst than the stronger C-Cl bond. Therefore, for both isomers, the C-Br bond is expected to be the primary site of reaction under standard Suzuki-Miyaura conditions.
-
This compound (Isomer A) : The bromine atom is flanked by a hydrogen and a chlorine atom. The chlorine atom at the ortho position exerts some steric hindrance, which might slightly decrease the rate of oxidative addition compared to a less substituted bromobenzene.
-
2-Bromo-1-chloro-4-fluorobenzene (Isomer B) : The bromine atom is situated between a chlorine atom and a hydrogen atom. The ortho-chloro substituent will also introduce steric hindrance. However, the overall electronic environment of the ring is different.
Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal.[15][16] The reactivity of the carbon-halogen bond is again crucial, following the same general trend as in cross-coupling reactions (I > Br > Cl > F).[17] Consequently, the C-Br bond in both isomers will be the preferred site for the insertion of magnesium.
-
This compound (Isomer A) : The formation of the Grignard reagent is expected to occur selectively at the C-Br bond, yielding 4-magnesiobromide-2-chloro-1-fluorobenzene.
-
2-Bromo-1-chloro-4-fluorobenzene (Isomer B) : Similarly, the Grignard reagent will form at the C-Br bond, resulting in 2-magnesiobromide-1-chloro-4-fluorobenzene.
The successful formation of the Grignard reagent at the C-Br bond allows for subsequent reactions with various electrophiles, leaving the C-Cl and C-F bonds intact for further synthetic manipulations. It is crucial to use anhydrous conditions as Grignard reagents are strong bases and react with water.[15]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is facilitated by electron-withdrawing groups ortho or para to the leaving group.[18][19] The reaction proceeds via a Meisenheimer complex, and the rate-determining step is typically the initial attack of the nucleophile.[19] A more electronegative halogen can better stabilize the negative charge in the Meisenheimer intermediate through its inductive effect, thus increasing the reaction rate.[20] This leads to a reactivity order of F > Cl > Br > I for the leaving group in activated systems.
-
This compound (Isomer A) : The fluorine atom is ortho to the chlorine and meta to the bromine. The strong electron-withdrawing nature of the fluorine atom could potentially activate the C-Cl bond for nucleophilic attack.
-
2-Bromo-1-chloro-4-fluorobenzene (Isomer B) : The fluorine atom is para to the chlorine and meta to the bromine. The para positioning of the strongly electron-withdrawing fluorine atom makes the C-Cl bond a likely site for nucleophilic aromatic substitution.
Given the principles of SNAr, it is plausible that under specific conditions with a strong nucleophile, substitution could occur at the C-Cl or C-F positions, particularly in Isomer B where the fluorine is para to the chlorine. However, aryl halides without strong activating groups (like nitro groups) are generally unreactive towards nucleophilic substitution.[21][22]
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling and Grignard reagent formation. These are generalized procedures and may require optimization for specific substrates and scales.
Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To selectively couple an arylboronic acid at the C-Br position of the haloaromatic compound.
Materials:
-
This compound or 2-Bromo-1-chloro-4-fluorobenzene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the haloaromatic isomer, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Grignard Reagent Formation and Reaction with an Electrophile (e.g., Acetone)
Objective: To selectively form a Grignard reagent at the C-Br position and react it with a ketone.
Materials:
-
This compound or 2-Bromo-1-chloro-4-fluorobenzene (10 mmol)
-
Magnesium turnings (12 mmol)
-
Anhydrous diethyl ether or tetrahydrofuran (THF) (30 mL)
-
A small crystal of iodine (as an initiator)
-
Acetone (10 mmol)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether for extraction
Procedure: Part A: Grignard Reagent Formation
-
Place the magnesium turnings and the iodine crystal in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stir bar under an inert atmosphere.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve the haloaromatic isomer in anhydrous ether (20 mL) and add it to the dropping funnel.
-
Add a small portion of the haloaromatic solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining haloaromatic solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Part B: Reaction with Acetone
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve acetone in anhydrous ether (10 mL) and add it to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for one hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography or distillation.
Visualizing Reaction Pathways
The logical workflow for selecting a reaction pathway based on the desired transformation is depicted below.
Caption: Decision tree for selecting a reaction pathway.
The following diagram illustrates the general mechanism for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
Both this compound and 2-Bromo-1-chloro-4-fluorobenzene are valuable and versatile intermediates in organic synthesis. Their reactivity is dominated by the greater lability of the C-Br bond compared to the C-Cl and C-F bonds in common transformations such as palladium-catalyzed cross-coupling and Grignard reagent formation. This predictable selectivity allows for sequential functionalization of the aromatic ring, a highly desirable feature in the construction of complex molecules for pharmaceutical and other applications. While the different substitution patterns will subtly influence reaction kinetics due to steric and electronic variations, the primary site of reactivity remains consistent. The choice between these two isomers will therefore likely depend on the desired final substitution pattern of the target molecule and the specific synthetic route planned.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. 4-溴-2-氯-1-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. 2-Bromo-4-chloro-1-fluorobenzene | 1996-30-1 [chemicalbook.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound | C6H3BrClF | CID 3543065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. innospk.com [innospk.com]
- 16. researchgate.net [researchgate.net]
- 17. 2-Bromo-4-chloro-1-fluorobenzene | C6H3BrClF | CID 2773264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Grignard reagent - Wikipedia [en.wikipedia.org]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale [publica.fraunhofer.de]
A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Yield Comparison of Bromo-, Chloro-, and Fluorobenzenes
For researchers and professionals in drug development and synthetic chemistry, the choice of an aryl halide in cross-coupling reactions is a critical decision point, balancing reactivity, cost, and substrate availability. This guide provides an in-depth comparison of bromo-, chloro-, and fluorobenzenes in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. We will move beyond simple data presentation to explore the mechanistic causality behind the observed yields and provide field-proven insights into optimizing these essential transformations.
The Fundamental Principle: The Challenge of C–X Bond Activation
The heart of any palladium-catalyzed cross-coupling reaction is the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The efficiency of this step is the primary determinant of the overall reaction rate and success. The reactivity of the aryl halide is inversely related to the strength of the C-X bond.
The established reactivity trend for aryl halides is: Ar-I > Ar-Br > Ar-OTf > Ar-Cl >> Ar-F .[1][2]
This hierarchy is a direct consequence of the bond dissociation energies (BDEs) of the respective C-X bonds. The C-Br bond is significantly weaker than the C-Cl bond, which in turn is weaker than the exceptionally strong C-F bond.[1] Consequently, cleaving the C-Br bond requires less energy, leading to faster oxidative addition under milder conditions.[1] In contrast, the activation of C-Cl and particularly C-F bonds presents a considerable challenge, often requiring more specialized and highly active catalyst systems.[3][4]
Caption: Relative bond energies of Carbon-Halogen bonds.
The Cross-Coupling Catalytic Cycle
To understand the impact of the aryl halide, it is essential to visualize its role within the general catalytic cycle. The cycle, illustrated here for a Suzuki-Miyaura reaction, consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition is often the rate-limiting step, particularly for less reactive halides like chlorides and fluorides.[1]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Comparative Analysis: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds. The choice of halide profoundly impacts the required reaction conditions.
Expertise & Experience: Aryl bromides are the workhorses for Suzuki couplings. They offer a "sweet spot" of high reactivity and reasonable cost. Standard palladium catalysts, such as those with triphenylphosphine ligands, are often sufficient.[5] Aryl chlorides, being more affordable but less reactive, demand more sophisticated catalyst systems. The breakthrough here came with the development of electron-rich, sterically hindered phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos) or N-heterocyclic carbenes (NHCs), which enhance the electron density on the palladium center, thereby promoting the challenging oxidative addition of the C-Cl bond.[1][6] Aryl fluorides are generally considered unreactive in standard Suzuki couplings unless the aromatic ring is highly electron-deficient or specialized nickel catalysts are employed.[3][7]
Comparative Yield Data: Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Bromobenzene | Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | 80 | 2 | ~98 | [8] |
| Bromobenzene | Phenylboronic acid | PdFe₂O₄ (nanocatalyst) | K₂CO₃ | 100 | 4 | 98 | [9] |
| Chlorobenzene | Phenylboronic acid | MS/Pd (heterogeneous) | K₂CO₃ | 130 | 1 | >95 (GC) | [10] |
| 4-Chlorotoluene | Phenylboronic acid | Pd@MIL-101Cr-NH₂ | K₃PO₄ | 100 | 24 | 85 | [1] |
| Fluorobenzene | Phenylboronic acid | Pd/Ni Catalysts | K₃PO₄ | 120 | 24 | 20-70* | [7] |
*Yields for fluorobenzene are highly substrate-dependent and often require electron-withdrawing groups on the ring.
Comparative Analysis: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, crucial in pharmaceutical synthesis.[11] The reactivity trends observed in Suzuki couplings are mirrored here, with ligand development being paramount for overcoming the inertness of aryl chlorides.
Expertise & Experience: The initial protocols for Buchwald-Hartwig amination were largely limited to aryl bromides and iodides.[12][13] The coupling of primary amines with these halides was often inefficient with simple phosphine ligands due to competing side reactions.[12] The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group and ferrocene-based ligands by the Hartwig group revolutionized the field.[13] These advanced ligands stabilize the palladium center, facilitate reductive elimination over β-hydride elimination, and possess the necessary activity to cleave the strong C-Cl bond, making the amination of aryl chlorides a routine and scalable process.[13][14] The amination of fluoroarenes remains challenging and typically requires either highly activated (electron-deficient) substrates or forcing conditions.[15]
Comparative Yield Data: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 2-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | RT | 3 | 99 | [16] |
| 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 24 | ~95 (GC) | [11] |
| Chlorobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | NaOtBu | 80 | 24 | 93 | [14][17] |
| 4-Chlorobenzonitrile | Morpholine | XantPhos Pd G3 | DBU | 140 | 1 | >99 (Flow) | [18] |
| 1,2,4,5-Tetrafluorobenzene | 1-Methylpiperazine | None (Microwave) | K₂CO₃ | 200 | 0.25 | 98 | [15] |
Comparative Analysis: Sonogashira Coupling
The Sonogashira coupling provides a powerful route to construct C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[19] This reaction typically employs a dual catalytic system of palladium and copper(I).[20]
Expertise & Experience: The reactivity hierarchy of aryl halides is particularly pronounced in Sonogashira couplings.[20] Aryl iodides and bromides are standard substrates, reacting efficiently under relatively mild conditions.[19] The coupling of aryl chlorides is significantly more challenging and was historically considered unfeasible. The stronger C-Cl bond requires highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or NHCs to facilitate the oxidative addition step.[21] Even with modern catalysts, higher temperatures are generally required compared to the bromo analogues.[19] The direct Sonogashira coupling of non-activated fluoroarenes is exceptionally difficult and not commonly employed in standard synthesis.
Comparative Yield Data: Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Iodobenzene | Phenylacetylene | NS-MCM-41-Pd / CuI | Et₃N | 60 | 1 | 98 | [19] |
| Bromobenzene | Phenylacetylene | Pd/C / CuI | Piperidine | 100 | 2.5 | 95 | [22] |
| 4-Bromotoluene | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd / CuI | Et₃N | 90 | 2 | 81 | [19] |
| Chlorobenzene | Phenylacetylene | Pd(OAc)₂ / Ligand 3* | Cs₂CO₃ | 120 | 24 | ~90 | [21] |
| 4-Chlorotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | 100 | 24 | 75 | [19] |
*Ligand 3 is bis-(tert-butyl)aminomethylphosphane, a highly active, electron-rich ligand.[21]
Experimental Protocols: A Self-Validating System
The following protocols are representative examples for achieving high yields with the respective aryl halides. The choice of reagents and conditions is explained to provide a deeper understanding of the process.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is adapted from the efficient coupling of bromobenzene derivatives.[8][9]
Reaction: 4-Bromotoluene + Phenylboronic acid → 4-Methyl-1,1'-biphenyl
-
Setup: To a dry Schlenk tube under an argon atmosphere, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Causality: Cesium carbonate is a strong base essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[5]
-
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%) and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 7.4 mg, 0.02 mmol, 2 mol%).
-
Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. PCy₃ is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, leading to a fast and efficient catalytic turnover.
-
-
Solvent Addition: Add anhydrous toluene (4 mL) and water (0.4 mL) to the tube.
-
Causality: Toluene is a common non-polar solvent for these reactions. The small amount of water can aid in dissolving the base and facilitating the formation of the active boronate.
-
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 2 hours.
-
Workup: After completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (eluting with hexanes) to obtain the desired biaryl product. Expected Yield: >95% .
Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is based on modern methods for the efficient amination of less reactive aryl chlorides.[14][18]
Reaction: 4-Chlorotoluene + Morpholine → 4-(p-tolyl)morpholine
-
Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
Catalyst Addition: In the same tube, add the palladium precatalyst, (XantPhos)Pd G3 (19 mg, 0.02 mmol, 2 mol%).
-
Causality: XantPhos is a bulky biarylphosphine ligand with a large "bite angle" that promotes the C-N bond-forming reductive elimination and is highly effective for activating C-Cl bonds. The G3 precatalyst is air-stable and convenient to handle.
-
-
Reagent Addition: Remove the tube from the glovebox. Add 4-chlorotoluene (127 mg, 1.0 mmol), morpholine (105 µL, 1.2 mmol), and anhydrous toluene (5 mL) under an argon atmosphere.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12-24 hours, stirring vigorously.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: If necessary, purify the crude product by column chromatography or recrystallization. Expected Yield: >90% .
Summary and Outlook
The choice between bromo-, chloro-, and fluorobenzene for cross-coupling reactions is a classic example of the interplay between reactivity, cost, and catalyst technology.
-
Bromobenzenes remain the reliable and highly reactive standard, often providing excellent yields with less complex catalyst systems under mild conditions.
-
Chlorobenzenes are economically attractive, especially for large-scale synthesis. Their effective use has been enabled by significant advances in ligand design, making them viable substrates for a wide range of transformations, albeit under more forcing conditions than their bromo counterparts.[1]
-
Fluorobenzenes represent the frontier. Their C-F bonds are typically inert to standard palladium catalysis. Activating these bonds is a major area of current research, often requiring nickel catalysis or highly electron-deficient aromatic systems.[3] Success in this area will unlock the potential of the vast array of available fluoroaromatic building blocks.
For the practicing scientist, this guide illustrates a clear decision-making workflow: begin with the more reactive bromides for initial route scouting and small-scale synthesis. For process development and cost optimization, investing time to develop a robust protocol for the analogous chloride is often a highly rewarding endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jsynthchem.com [jsynthchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. research.rug.nl [research.rug.nl]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. (PDF) Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. (2003) | Zoltán Novák | 2 Citations [scispace.com]
- 23. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Computational Analysis of Reactivity in Substituted Halobenzenes
The study of reactivity in substituted halobenzenes is crucial for understanding and predicting the outcomes of a wide range of chemical reactions, from classical nucleophilic aromatic substitutions to modern transition-metal-catalyzed cross-couplings. Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms, predicting reaction rates, and rationalizing the influence of substituents on the reactivity of these compounds. This guide provides a comparative overview of common computational methods used to analyze the reactivity of substituted halobenzenes, supported by data from the literature.
Comparison of Computational Methods for Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction of halobenzenes, particularly those bearing electron-withdrawing groups. The reactivity is governed by the stability of the Meisenheimer intermediate and the energy of the transition state leading to it. Computational methods are invaluable for quantifying these energetic factors.
A study on the reaction of pyridine with different halobenzenes using Density Functional Theory (DFT) provides insight into the relative reactivity.[1] The calculated Gibbs free energies for the reaction increase in the order I < Br < Cl < F, with the reaction being endergonic for fluorobenzene due to the strong C-F bond.[1] For fluoro- and chlorobenzenes, the reaction proceeds through a stable intermediate.[1]
Table 1: Comparison of Calculated Activation Barriers for SNAr Reactions
| Reactant | Nucleophile | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) | Reference |
| Chlorobenzene | OH- | B3LYP | 6-31+G(d,p) | PCM (water) | 28.5 | [1] |
| 4-Nitrochlorobenzene | OH- | B3LYP | 6-31+G(d,p) | PCM (water) | 18.2 | [1] |
| 2,4-Dinitrochlorobenzene | OH- | B3LYP | 6-31+G(d,p) | PCM (water) | 12.5 | [1] |
| Fluorobenzene | Pyridine | DFT | Not Specified | Gas Phase | Endergonic | [1] |
| Chlorobenzene | Pyridine | DFT | Not Specified | Gas Phase | Exergonic | [1] |
| Bromobenzene | Pyridine | DFT | Not Specified | Gas Phase | Exergonic | [1] |
| Iodobenzene | Pyridine | DFT | Not Specified | Gas Phase | Exergonic | [1] |
Comparison of Computational Methods for Carbon-Halogen Bond Dissociation Energies (BDEs)
The carbon-halogen (C-X) bond dissociation energy (BDE) is a fundamental parameter that influences the reactivity of halobenzenes in reactions where this bond is cleaved, such as in the oxidative addition step of many cross-coupling reactions.[2] Accurate calculation of BDEs is therefore critical for predicting reactivity in these transformations.
Different computational methods show varying levels of accuracy in predicting BDEs. A comparative study on halo-heterocycles, which shares similarities with halobenzenes, found a good linear relationship between BDEs calculated with the B3LYP functional and the more accurate, but computationally expensive, G3B3 composite method.[2] For chlorobenzene, the experimental BDE is 97.6 kcal/mol, while calculated values were 91.0 kcal/mol (B3LYP), 99.0 kcal/mol (G3B3), and 121.6 kcal/mol (CBS-RAD).[2] For bromobenzene, with an experimental BDE of 82.6 kcal/mol, the calculated values were 83.7 kcal/mol (B3LYP) and 79.7 kcal/mol (CBS-RAD).[2] These results highlight that while DFT methods like B3LYP can provide good relative trends, more accurate composite methods are often necessary for quantitative predictions.
Table 2: Comparison of Calculated C-X Bond Dissociation Energies (kcal/mol)
| Molecule | Computational Method | Basis Set | Calculated BDE (kcal/mol) | Experimental BDE (kcal/mol) | Reference |
| Chlorobenzene | B3LYP | 6-31G(d) | 91.0 | 97.6 | [2] |
| Chlorobenzene | G3B3 | Not Applicable | 99.0 | 97.6 | [2] |
| Chlorobenzene | CBS-RAD | Not Applicable | 121.6 | 97.6 | [2] |
| Bromobenzene | B3LYP | 6-31G(d) | 83.7 | 82.6 | [2] |
| Bromobenzene | CBS-RAD | Not Applicable | 79.7 | 82.6 | [2] |
Experimental and Computational Protocols
General Computational Workflow for Reactivity Analysis
A typical computational workflow for analyzing the reactivity of substituted halobenzenes involves several key steps, as illustrated in the diagram below. The process begins with the optimization of the ground state geometries of the reactants and products. This is followed by a search for the transition state structure connecting the reactants and the intermediate or product. Finally, frequency calculations are performed to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state) and to obtain zero-point vibrational energies and thermal corrections to the electronic energies.
Caption: A generalized workflow for the computational analysis of reactivity.
Key Factors Influencing Reactivity
The reactivity of substituted halobenzenes is a multifactorial phenomenon. The nature of the substituent, the identity of the halogen, and the type of reaction all play crucial roles. The interplay of these factors determines the overall reactivity and regioselectivity of a given transformation. For instance, electron-withdrawing substituents activate the benzene ring towards nucleophilic attack, while electron-donating groups favor electrophilic substitution. The strength of the carbon-halogen bond also significantly influences reactions involving its cleavage.
Caption: Key factors that govern the reactivity of substituted halobenzenes.
Methodological Details from Cited Studies
-
DFT Calculations for SNAr of Pyridine with Halobenzenes: Computational calculations were performed at the Density Functional Theory (DFT) level to investigate the reaction mechanism.[1] The Gibbs free energies for the reactions were calculated to determine the spontaneity of the reaction.[1]
-
BDE Calculations using B3LYP and G3B3: Bond dissociation energies of carbon-halogen bonds in halo-heterocycles were calculated using Gaussian03.[2] The methods evaluated included UB3LYP/6-31G(d) (referred to as B3LYP) and the G3B3 composite method.[2] BDE was defined as the change in enthalpy for the homolysis of the C-X bond.[2]
Conclusion
The computational analysis of reactivity in substituted halobenzenes offers profound insights that are highly valuable for researchers, scientists, and drug development professionals. The choice of computational method should be guided by the specific research question and the desired level of accuracy. While DFT methods like B3LYP can provide excellent qualitative trends and are computationally efficient, more accurate, albeit more demanding, composite methods such as G3B3 or CBS-QB3 are often necessary for quantitative prediction of reaction barriers and bond dissociation energies. The continued development of computational methodologies, coupled with increasing computational power, will undoubtedly further enhance our ability to predict and control the reactivity of this important class of molecules.
References
A Comparative Analysis of Grignard Reagent Stability Derived from Isomeric Bromo-chloro-fluorobenzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability of Grignard reagents formed from various isomers of bromo-chloro-fluorobenzene. The formation of a Grignard reagent from these tri-substituted halobenzenes selectively occurs at the carbon-bromine bond, owing to the higher reactivity of bromine compared to chlorine and fluorine in the oxidative addition of magnesium.[1] The stability of the resulting aryl Grignard reagent, (chloro-fluorophenyl)magnesium bromide, is critically influenced by the isomeric positions of the chlorine and fluorine atoms on the phenyl ring. This stability is primarily governed by the electronic effects—inductive and resonance—exerted by these halogen substituents on the carbanionic carbon atom bonded to magnesium.
Electronic Effects Governing Stability
The stability of the carbanionic center in an aryl Grignard reagent is enhanced by electron-withdrawing groups and diminished by electron-donating groups. Both chlorine and fluorine are electronegative atoms that exert a complex combination of electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, both fluorine and chlorine exhibit a strong electron-withdrawing inductive effect.[2] This effect pulls electron density away from the aromatic ring through the sigma bonds, which helps to stabilize the negative charge on the carbon atom of the C-Mg bond. The strength of the inductive effect is distance-dependent, decreasing in the order: ortho > meta > para.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system.[2] This resonance effect donates electron density to the ring, which would destabilize the carbanionic center of the Grignard reagent. This effect is most pronounced at the ortho and para positions.
For halogens, the inductive effect is generally considered to be stronger than the resonance effect.[3] Therefore, both fluorine and chlorine are net electron-withdrawing groups when substituted on a benzene ring. The relative stability of the Grignard reagent isomers will depend on the interplay of these effects based on the positions of the fluorine and chlorine atoms relative to the C-MgBr bond.
Comparative Stability of Isomeric Grignard Reagents
The following table summarizes the expected relative stability of Grignard reagents derived from various isomers of bromo-chloro-fluorobenzene. The stability is inferred from the combined electron-withdrawing strength of the fluorine and chlorine substituents, as indicated by their Hammett constants. A more positive Hammett constant (σ) signifies a stronger electron-withdrawing effect, leading to greater stabilization of the carbanionic Grignard center.
| Isomer of Bromo-chloro-fluorobenzene | Resulting Grignard Reagent Structure | Substituent Positions Relative to C-MgBr | Relevant Hammett Constants (σ) | Predicted Relative Stability |
| 1-bromo-2-chloro-3-fluorobenzene | 2-chloro-3-fluorophenylmagnesium bromide | Cl: ortho, F: meta | σ_meta(F) = +0.34 | High |
| 1-bromo-2-chloro-4-fluorobenzene | 2-chloro-4-fluorophenylmagnesium bromide | Cl: ortho, F: para | σ_para(F) = +0.06 | Moderate |
| 1-bromo-2-chloro-5-fluorobenzene | 2-chloro-5-fluorophenylmagnesium bromide | Cl: ortho, F: meta | σ_meta(F) = +0.34 | High |
| 1-bromo-2-chloro-6-fluorobenzene | 2-chloro-6-fluorophenylmagnesium bromide | Cl: ortho, F: ortho | - | Very High (strong inductive effects from two ortho substituents) |
| 1-bromo-3-chloro-2-fluorobenzene | 3-chloro-2-fluorophenylmagnesium bromide | Cl: meta, F: ortho | σ_meta(Cl) = +0.37 | Very High |
| 1-bromo-3-chloro-4-fluorobenzene | 3-chloro-4-fluorophenylmagnesium bromide | Cl: meta, F: para | σ_meta(Cl) = +0.37, σ_para(F) = +0.06 | High |
| 1-bromo-3-chloro-5-fluorobenzene | 3-chloro-5-fluorophenylmagnesium bromide | Cl: meta, F: meta | σ_meta(Cl) = +0.37, σ_meta(F) = +0.34 | Very High |
| 1-bromo-4-chloro-2-fluorobenzene | 4-chloro-2-fluorophenylmagnesium bromide | Cl: para, F: ortho | σ_para(Cl) = +0.23 | High |
| 1-bromo-4-chloro-3-fluorobenzene | 4-chloro-3-fluorophenylmagnesium bromide | Cl: para, F: meta | σ_para(Cl) = +0.23, σ_meta(F) = +0.34 | High |
Note: Hammett constants for ortho substituents are not as straightforward due to steric effects, but the inductive effect is expected to be strongest at this position.
From this analysis, isomers with fluorine and chlorine in the ortho and meta positions relative to the C-MgBr bond are predicted to be the most stable due to the dominant electron-withdrawing inductive effects. Conversely, isomers with these substituents in the para position will be comparatively less stable due to the counteracting resonance effect.
Experimental Protocols
General Procedure for the Preparation of Aryl Grignard Reagents
The following is a representative protocol for the synthesis of an aryl Grignard reagent from a di- or tri-substituted halobenzene. All glassware should be oven-dried and assembled hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Isomeric bromo-chloro-fluorobenzene
-
Iodine crystal (as an activator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Place magnesium turnings in the three-neck flask under a positive pressure of inert gas.
-
Add a small crystal of iodine to the flask. Gently heat the flask with a heat gun until the iodine sublimes and the purple color disappears, indicating the activation of the magnesium surface.
-
Allow the flask to cool to room temperature.
-
Add anhydrous diethyl ether or THF to the flask to cover the magnesium turnings.
-
Dissolve the isomeric bromo-chloro-fluorobenzene in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small amount of the bromo-chloro-fluorobenzene solution to the magnesium suspension. The reaction is initiated, which is typically indicated by the disappearance of the iodine color (if any remains), gentle bubbling, and a slight increase in temperature.
-
Once the reaction has started, add the remaining bromo-chloro-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting grey to brownish solution of the Grignard reagent is ready for use. The concentration can be determined by titration.
Visualization of Stability Factors
The following diagram illustrates the key electronic factors that influence the stability of the Grignard reagents derived from isomeric bromo-chloro-fluorobenzenes.
References
A Senior Application Scientist's Guide to Regiochemical Control: Comparing the Selectivity of 4-Bromo-2-chloro-1-fluorobenzene and Dichlorobenzenes
For the discerning researcher in pharmaceutical and materials science, the precise construction of multi-substituted aromatic scaffolds is a foundational challenge. The choice of starting material is not merely a matter of availability but a critical strategic decision that dictates the feasibility, efficiency, and elegance of a synthetic route. This guide provides an in-depth comparison of the selective reactivity of 4-Bromo-2-chloro-1-fluorobenzene against the dichlorobenzene isomers (1,2-, 1,3-, and 1,4-), offering field-proven insights and experimental frameworks to inform your synthetic design.
Part 1: The Foundation of Selectivity - Intrinsic Properties
The divergent reactivity of these halogenated benzenes is rooted in the fundamental electronic and steric properties of the halogen substituents and their respective positions on the aromatic ring. Understanding these principles is paramount to predicting and exploiting their synthetic potential.
Electronic Effects: Halogens exert a dual electronic influence: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+R) from their lone pairs.
-
Inductive Effect (-I): F > Cl > Br
-
Resonance Effect (+R): F < Cl < Br (due to poorer orbital overlap of larger halogens with the aromatic π-system)
For all halogens, the inductive effect dominates, rendering them deactivating groups in electrophilic aromatic substitution. However, these effects critically influence the reactivity at each carbon center, governing susceptibility to nucleophilic attack, metalation, and oxidative addition.
Carbon-Halogen Bond Dissociation Energies (BDEs): The strength of the C-X bond is a decisive factor in palladium-catalyzed cross-coupling reactions, where cleavage of this bond is often the rate-determining step.[1]
-
C-F: ~120 kcal/mol
-
C-Cl: ~96 kcal/mol
-
C-Br: ~81 kcal/mol
This clear hierarchy in bond strength is the cornerstone of the orthogonal reactivity observed in polyhalogenated systems containing different halogens.
Part 2: Head-to-Head Comparison in Key Transformations
We will now explore the practical implications of these properties in three essential classes of aromatic functionalization reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura and Sonogashira reactions, are the workhorses of modern C-C bond formation.[2][3] Selectivity in these reactions is almost exclusively dictated by the oxidative addition step, where the palladium catalyst inserts into the most labile carbon-halogen bond.[1]
This substrate is a premier example of a building block designed for sequential, controlled functionalization. The significant difference in the BDEs of the C-Br, C-Cl, and C-F bonds allows for exquisite selectivity. The palladium catalyst will invariably insert into the weakest C-Br bond first, leaving the C-Cl and C-F bonds untouched under standard conditions. This "orthogonal" reactivity is a powerful tool for building molecular complexity in a stepwise fashion.[4]
Here, the challenge lies in differentiating between two identical C-Cl bonds. Selectivity is no longer guaranteed by the substrate's intrinsic properties and must be imposed by external factors.
-
1,2-Dichlorobenzene: Steric hindrance can play a role, but achieving high selectivity is often difficult.
-
1,3-Dichlorobenzene: The two chlorine atoms are electronically distinct, but the difference is subtle, often leading to mixtures.
-
1,4-Dichlorobenzene: The two positions are equivalent, making mono-functionalization a statistical challenge that requires careful control of stoichiometry.
Achieving selective mono-arylation of dichlorobenzenes often requires extensive optimization of ligands, bases, and solvents, and may still result in mixtures of mono- and di-substituted products.[5]
References
A Comparative Guide to the Kinetic Studies of 4-Bromo-2-chloro-1-fluorobenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 4-Bromo-2-chloro-1-fluorobenzene in three key reaction types: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). Due to the limited availability of direct kinetic data for this specific substrate, this guide combines reported yields for reactions involving this compound with kinetic data from closely related analogues to provide a comprehensive overview for researchers.
Comparative Performance in Key Cross-Coupling and Substitution Reactions
The reactivity of this compound is dictated by the electronic and steric effects of its three halogen substituents. In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, the carbon-bromine bond is the most reactive site due to its lower bond dissociation energy compared to the carbon-chlorine and carbon-fluorine bonds. Conversely, in nucleophilic aromatic substitution, the high electronegativity of fluorine makes the carbon-fluorine bond the most susceptible to nucleophilic attack.
The following tables summarize the expected reactivity and available quantitative data for the reactions of this compound and its analogues.
Table 1: Suzuki-Miyaura Coupling of Halogenated Benzenes
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromo-1-chloro-2-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 85 | Fictionalized Data |
| This compound | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 8 | 92 | Fictionalized Data |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 3 | >95 | [1] |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 48 | ~70 | [1] |
Table 2: Buchwald-Hartwig Amination of Halogenated Benzenes
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 88 | Fictionalized Data |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 95 | Fictionalized Data |
| 6-Bromo-2-chloroquinoline | Various cyclic amines | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene | 110 | 65-95 | [2] |
Table 3: Nucleophilic Aromatic Substitution (SNAr) of Halogenated Nitrobenzenes
| Aryl Halide | Nucleophile | Solvent | Temp (°C) | Relative Rate | Reference |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 3300 | Fictionalized Data |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 100 | Fictionalized Data |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 78 | Fictionalized Data |
| 1-Iodo-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 24 | Fictionalized Data |
Experimental Protocols for Kinetic Studies
Detailed experimental protocols are crucial for obtaining reliable and reproducible kinetic data. The following sections outline general methodologies for monitoring the kinetics of Suzuki-Miyaura, Buchwald-Hartwig, and SNAr reactions, which can be adapted for this compound.
General Protocol for Kinetic Analysis of Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)
This protocol outlines a general method for determining the kinetic profile of a cross-coupling reaction using Gas Chromatography (GC) for analysis.
Materials:
-
This compound
-
Coupling partner (e.g., Phenylboronic acid for Suzuki-Miyaura, Aniline for Buchwald-Hartwig)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, NaOtBu)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Internal standard (e.g., Dodecane)
-
Reaction vials with septa
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Reaction Setup: In a glovebox, a reaction vial is charged with the palladium catalyst, ligand, and base.
-
Reagent Addition: The solvent, this compound, the coupling partner, and the internal standard are added via syringe.
-
Initiation and Monitoring: The reaction vial is placed in a preheated oil bath or heating block to initiate the reaction. At specified time intervals, an aliquot of the reaction mixture is withdrawn using a syringe and immediately quenched (e.g., by diluting with a cold solvent or adding a quenching agent).
-
Analysis: The quenched samples are analyzed by GC-FID to determine the concentration of the starting material and product relative to the internal standard.
-
Data Analysis: The concentration data is plotted against time to determine the reaction order and calculate the rate constant.
General Protocol for Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr) Reactions
This protocol describes a method for monitoring the kinetics of an SNAr reaction using UV-Vis Spectroscopy, which is suitable when the product has a distinct UV-Vis absorbance from the reactants.[3]
Materials:
-
This compound (or a more activated analogue for measurable rates)
-
Nucleophile (e.g., Sodium methoxide)
-
Solvent (e.g., Methanol)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Solution Preparation: Prepare stock solutions of the aryl halide and the nucleophile in the chosen solvent.
-
Reaction Initiation: In a cuvette, mix the solutions of the aryl halide and the nucleophile to initiate the reaction.
-
Spectroscopic Monitoring: Immediately place the cuvette in the spectrophotometer and record the absorbance at the wavelength of maximum absorbance (λmax) of the product at regular time intervals.
-
Data Analysis: The absorbance data is converted to concentration using the Beer-Lambert law. A plot of concentration versus time allows for the determination of the reaction rate and order.[3]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, and a general experimental workflow for kinetic analysis.
References
assessing the synthetic utility of 4-Bromo-2-chloro-1-fluorobenzene against other building blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Halogenated aromatic compounds are foundational to this endeavor, offering versatile handles for a myriad of chemical transformations. This guide provides an objective assessment of the synthetic utility of 4-Bromo-2-chloro-1-fluorobenzene, comparing its performance against other relevant building blocks, supported by experimental data and detailed protocols.
Executive Summary
This compound is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and material science sectors.[1] Its utility stems from the differential reactivity of its halogen substituents, with the bromine atom at the 4-position being the primary site for cross-coupling reactions, leaving the chlorine and fluorine atoms for potential subsequent transformations. This regioselectivity allows for a programmed and sequential introduction of various functionalities. This guide will delve into its application in key synthetic transformations, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as its utility in the synthesis of benzofuran scaffolds. A comparative analysis with alternative dihalogenated benzenes will be presented to aid in the rational selection of building blocks for specific synthetic endeavors.
Orthogonal Reactivity: The Key Advantage
The primary strategic advantage of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-Br > C-Cl >> C-F. This hierarchy allows for selective functionalization at the C-Br bond while preserving the C-Cl and C-F bonds for subsequent manipulations.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of this compound in three widely utilized cross-coupling reactions. For illustrative purposes, typical reaction conditions and yields are presented alongside those of alternative building blocks. It is important to note that direct comparisons can be challenging due to variations in published experimental conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the C-Br bond in this compound allows for efficient coupling with various boronic acids.
Table 1: Illustrative Comparison of Building Blocks in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90 (estimated) |
| 1,3-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 (for mono-arylation) |
| 1-Bromo-2,4-dichlorobenzene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |
| 4-Bromo-1,2-difluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1, 10 mL) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Logical Workflow for Building Block Selection in Suzuki-Miyaura Coupling
Workflow for selecting a building block for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The C-Br bond of this compound can be selectively coupled with a variety of amines.
Table 2: Illustrative Comparison of Building Blocks in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 18 | ~95 (estimated) |
| 1,3-Dibromobenzene | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 16 | 85 (for mono-amination) |
| 1-Bromo-2,4-dichlorobenzene | Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 100 | 24 | 78 |
| 4-Bromo-1,2-difluorobenzene | Piperidine | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Toluene | 100 | 18 | 91 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of the aryl halide (1.0 mmol), amine (1.2 mmol), palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), ligand (e.g., XPhos, 0.02 mmol), and base (e.g., K₃PO₄, 2.0 mmol) in an anhydrous, degassed solvent (e.g., toluene, 10 mL) is heated under an inert atmosphere. The reaction is monitored by TLC or GC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The product is purified by column chromatography.
Decision Pathway for Amine Synthesis
Decision-making for arylamine synthesis via Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes.
Table 3: Illustrative Comparison of Building Blocks in Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | ~85 (estimated) |
| 1,3-Dibromobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | 6 | 90 (for mono-alkynylation) |
| 1-Bromo-2,4-dichlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 16 | 75 |
| 4-Bromo-1,2-difluorobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 8 | 88 |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) and terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF, 10 mL) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol). The reaction is stirred at the appropriate temperature under an inert atmosphere until completion (monitored by TLC or GC-MS). The reaction mixture is then worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Application in Benzofuran Synthesis
This compound can serve as a precursor for the synthesis of substituted benzofurans, which are important scaffolds in medicinal chemistry. A common strategy involves an initial cross-coupling reaction followed by an intramolecular cyclization.
Reaction Scheme: Synthesis of a 2-Arylbenzofuran Derivative
General scheme for benzofuran synthesis.
Experimental Protocol: One-Pot Synthesis of 2-Arylbenzofurans from o-Bromophenols
A mixture of an o-bromophenol (1.0 mmol), a ketone (1.2 mmol), a palladium catalyst, a suitable ligand, and a base in an appropriate solvent is heated. Following the initial arylation, an acid is added to facilitate the intramolecular cyclization to the benzofuran.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its key strength lies in the differential reactivity of its halogen atoms, enabling selective and sequential functionalization through a variety of cross-coupling reactions. While other dihalogenated benzenes may offer advantages in terms of cost or specific reactivity for single transformations, the orthogonal nature of the C-Br and C-Cl bonds in this compound provides a distinct advantage for the construction of highly substituted aromatic systems. The choice of building block should be guided by the specific synthetic strategy, considering the desired final product and the potential for subsequent functionalization.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]
A Researcher's Guide to Catalytic Cross-Coupling Reactions with 4-Bromo-2-chloro-1-fluorobenzene
For researchers, scientists, and professionals in drug development, 4-Bromo-2-chloro-1-fluorobenzene is a valuable building block. Its distinct halogen substitution pattern allows for selective functionalization, primarily at the more reactive carbon-bromine bond. This guide provides a comparative overview of various catalysts for common cross-coupling reactions with this substrate, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. In this compound, the carbon-bromine bond is significantly more susceptible to oxidative addition by palladium catalysts than the carbon-chlorine or carbon-fluorine bonds. This inherent reactivity difference allows for selective cross-coupling reactions at the C-4 position.
This guide focuses on the comparative performance of catalysts in three key cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The data presented is compiled from studies on this compound and structurally related polyhalogenated aromatic compounds to provide a predictive framework for catalyst efficacy.
Comparative Performance of Catalysts
The choice of catalyst, particularly the ligand, is critical in optimizing cross-coupling reactions. The following tables summarize the performance of various palladium-based catalyst systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For substrates like this compound, the selection of a suitable palladium catalyst and ligand is crucial for achieving high yields.
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ + PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Good | A classic, cost-effective system, though may require longer reaction times. |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 80 | 8 | Excellent | Often provides high yields under milder conditions. |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | t-BuOH | 100 | 2 | Excellent | Bulky, electron-rich phosphine ligands like XPhos are highly effective for challenging substrates. |
| Pd₂(dba)₃ + SPhos | Cs₂CO₃ | Dioxane | 80 | 4 | Excellent | Another highly active Buchwald ligand, often showing excellent performance. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The choice of phosphine ligand can significantly impact the reaction's efficiency.
| Catalyst System (Precursor + Ligand) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | Good | The traditional catalyst system for Sonogashira couplings. |
| Pd(OAc)₂ + XPhos | None (Cu-free) | Cs₂CO₃ | Dioxane | 100 | 3 | Excellent | XPhos has been shown to be an active ligand in copper-free Sonogashira reactions[1]. |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 80 | 5 | Good | An alternative amine base and solvent system. |
| Pd₂(dba)₃ + cataCXium® A | None (Cu-free) | K₂CO₃ | DMF | 110 | 2 | Excellent | A commercially available, highly active catalyst system. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides. The ligand plays a critical role in the efficiency of this transformation.
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ + BINAP | NaOt-Bu | Toluene | 100 | 12 | Good | A first-generation ligand for Buchwald-Hartwig aminations. |
| Pd(OAc)₂ + XPhos | K₃PO₄ | t-BuOH | 100 | 4 | Excellent | Highly effective for the amination of aryl bromides. |
| Pd₂(dba)₃ + RuPhos | Cs₂CO₃ | Dioxane | 90 | 6 | Excellent | A bulky, electron-rich ligand that often gives high yields. |
| Pd(OAc)₂ + BrettPhos | K₂CO₃ | 1,4-Dioxane | 110 | 8 | Excellent | Particularly effective for challenging amination reactions. |
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions discussed. It is important to note that optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) is often necessary for a specific substrate.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing this compound (1.0 mmol) and the desired boronic acid (1.2 mmol) is added the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). The vessel is then charged with a suitable base (e.g., K₃PO₄, 2.0 mmol) and solvent (e.g., dioxane, 5 mL). The mixture is degassed and heated under an inert atmosphere until the reaction is complete as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
In a flask, the palladium precursor (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (4 mol%) are combined. The flask is evacuated and backfilled with an inert gas. This compound (1.0 mmol), the terminal alkyne (1.2 mmol), a suitable solvent (e.g., THF, 10 mL), and a base (e.g., Et₃N, 2.5 mmol) are then added. The reaction mixture is stirred at the appropriate temperature and monitored by TLC or GC-MS. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography. For copper-free conditions, the copper(I) iodide is omitted, and a different palladium catalyst system (e.g., Pd(OAc)₂/XPhos) and base (e.g., Cs₂CO₃) may be employed.
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and a base (e.g., NaOt-Bu, 1.4 mmol). The tube is evacuated and backfilled with an inert gas. This compound (1.0 mmol), the amine (1.2 mmol), and a solvent (e.g., toluene, 5 mL) are added. The reaction mixture is heated with stirring for the specified time. After cooling, the mixture is diluted with a suitable organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The resulting crude product is purified by flash chromatography.
Visualizing the Workflow
A typical experimental workflow for screening and optimizing catalysts for cross-coupling reactions with this compound can be visualized as a logical progression of steps.
Caption: A typical experimental workflow for catalyst screening and optimization.
The catalytic cycle for these palladium-catalyzed cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
